molecular formula C5H3N3O B1355583 3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS No. 64882-65-1

3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No.: B1355583
CAS No.: 64882-65-1
M. Wt: 121.1 g/mol
InChI Key: CPZLKSSMZLLSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2,3-dihydropyridazine-4-carbonitrile is a useful research compound. Its molecular formula is C5H3N3O and its molecular weight is 121.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZLKSSMZLLSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495117
Record name 3-Oxo-2,3-dihydropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64882-65-1
Record name 3-Oxo-2,3-dihydropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS Number: 64882-65-1

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a pyridazinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its synthetic versatility and presence in a wide array of pharmacologically active molecules. The pyridazinone ring system, an aromatic six-membered ring with two adjacent nitrogen atoms, serves as a privileged scaffold, enabling the exploration of diverse chemical space through targeted modifications.[1] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, serving as a critical resource for scientists leveraging this valuable building block.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are foundational to its successful application in research and development. This compound is typically supplied as a solid with high purity.[2]

PropertyValueSource
CAS Number 64882-65-1[2][3][4]
IUPAC Name 6-oxo-1H-pyridazine-5-carbonitrile[3]
Molecular Formula C₅H₃N₃O[3][5]
Molecular Weight 121.10 g/mol [3][5]
Physical Form Solid
Purity ≥98%[2]
InChI Key CPZLKSSMZLLSBN-UHFFFAOYSA-N[3]
SMILES C1=C(C(=O)NN=C1)C#N[3]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[5]

Synthesis Strategies

The synthesis of the 3-oxo-2,3-dihydropyridazine core is a well-established process in heterocyclic chemistry, typically achieved through the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine. While various substituted pyridazinones are reported, the synthesis of the title compound, this compound, can be approached through several strategic routes. One efficient method involves the reaction of a suitably functionalized four-carbon precursor with a hydrazine source.

A recently developed methodology for related structures involves a one-pot, solvent-free synthesis promoted by a nano catalyst, highlighting the ongoing innovation in accessing this scaffold with high efficiency and yield.[6][7]

Representative Experimental Protocol: Synthesis of Substituted Pyridazinones

The following protocol is a representative example for the synthesis of the pyridazinone scaffold, adapted from methodologies used for structurally similar compounds.[6][7] This method illustrates the condensation of a dicarbonyl compound with a cyanoacetyl hydrazide, showcasing a modern, efficient approach.

Step 1: Preparation of the Reaction Mixture

  • In a 50 mL round-bottom flask, combine the substituted benzil (1.0 mmol), cyanoacetyl hydrazide (1.0 mmol), and a catalytic amount of Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst (approx. 5 mol%).

  • Ensure all reagents are finely powdered and thoroughly mixed.

Step 2: Solid-Phase Reaction

  • Heat the solid mixture under solvent-free conditions. The optimal temperature should be determined empirically but is often in the range of 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). This type of reaction is often rapid, with completion times reported to be within 2-4 minutes.[6]

Step 3: Work-up and Purification

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethanol (10-15 mL) to the flask and stir to dissolve the product, leaving the solid catalyst behind.

  • Filter the mixture to remove the catalyst. The catalyst can often be recovered, washed, and reused.

  • Wash the collected catalyst with a small amount of fresh ethanol.

  • Combine the filtrate and washings.

  • Reduce the solvent volume under reduced pressure until precipitation of the product is observed.

  • Cool the solution in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Self-Validation and Causality: The use of a solid-phase, solvent-free method with a nano catalyst is a hallmark of green chemistry principles. It minimizes waste, reduces reaction times, and simplifies purification. The catalyst's high surface area and activity facilitate the cyclocondensation reaction, leading to high yields (reported as 90-95% for analogous compounds) in a fraction of the time required for traditional solution-phase methods.[6][7]

G reagents Substituted Benzil + Cyanoacetyl Hydrazide + CCSO Nano Catalyst mixing Combine and Mix Reagents (Solid Phase) reagents->mixing heating Heat Mixture (100-120 °C, 2-4 min) Solvent-Free mixing->heating workup Cool & Add Ethanol heating->workup filtration Filter to Remove Catalyst workup->filtration crystallization Concentrate & Crystallize filtration->crystallization product 3-Oxo-dihydropyridazine Product (90-95% Yield) crystallization->product

Caption: High-efficiency synthesis of the pyridazinone core.

Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate, offering multiple reaction sites for diversification. Its strategic utility stems from the reactivity of the nitrile group, the N-H of the pyridazinone ring, and the potential for substitution on the heterocyclic core.

  • N-Alkylation/Arylation : The acidic N-H proton of the pyridazinone ring can be readily deprotonated by a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the N-2 position. This is a common strategy in the development of pyridazinone-based therapeutics to modulate solubility, cell permeability, and target engagement.[8]

  • Nitrile Group Transformations : The nitrile moiety is a valuable functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, CAS 54404-06-7)[9] or converted into a carboxamide. This transformation is crucial for developing derivatives like the CB2R inverse agonists and AHR inhibitors, where the carboxamide group often serves as a key hydrogen bond donor or acceptor.[8][10]

  • Ring Substitution : While the parent molecule lacks an obvious leaving group on the carbon framework, halogenated precursors (e.g., a chloro or bromo substituent at the C-6 position) are frequently used. These halogens can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of aryl or heteroaryl groups, as demonstrated in the synthesis of ITK inhibitors.[1]

G start 3-Oxo-2,3-dihydropyridazine -4-carbonitrile path1 Base, R-X (N-Alkylation) start->path1 N-H path2 H₃O⁺ or OH⁻ (Nitrile Hydrolysis) start->path2 C≡N path3 From 6-Halo Precursor (e.g., Suzuki Coupling) start->path3 C-H (via precursor) prod1 N-Substituted Pyridazinone path1->prod1 prod2 Pyridazinone-4- carboxylic Acid/ Carboxamide path2->prod2 prod3 C-6 (Hetero)aryl Substituted Pyridazinone path3->prod3

Caption: Key reaction pathways for chemical diversification.

Applications in Drug Discovery

The 3-oxo-2,3-dihydropyridazine scaffold is a cornerstone in the design of novel therapeutics targeting a range of diseases. Its rigid structure presents substituents in a well-defined spatial orientation, making it an ideal platform for designing selective kinase inhibitors and receptor modulators.

Case Study 1: Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors

In a recent study, the 3-oxo-2,3-dihydropyridazine scaffold was identified as a novel chemotype for the selective inhibition of ITK, a crucial kinase in T-cell signaling and a target for T-cell leukemia.[1] By developing a modular synthesis, researchers systematically modified the scaffold at the N-2 and C-6 positions. This work led to the discovery of compound 9 , which exhibited selective ITK inhibition (IC₅₀ = 0.87 µM) with no activity against the related BTK kinase. This selectivity is critical for minimizing off-target effects. Western blot analysis confirmed that compound 9 effectively reduced the phosphorylation of ITK and its downstream targets in leukemia cells, validating its on-target mechanism of action.[1]

Case Study 2: Cannabinoid Receptor Type-2 (CB2R) Inverse Agonists

The scaffold has also been exploited to develop potent and selective inverse agonists for the cannabinoid receptor type-2 (CB2R), a target for inflammatory and neuropathic pain.[8] Researchers designed a series of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides. Structure-activity relationship (SAR) studies revealed that specific substitutions on the N-2 benzyl group and the C-4 carboxamide were critical for achieving high affinity and selectivity. The lead compound from this series displayed nanomolar affinity for CB2R (Kᵢ = 2.0 nM) and over 2000-fold selectivity against CB1R, demonstrating the scaffold's ability to be fine-tuned for highly specific receptor interactions.[8]

Case Study 3: Aryl Hydrocarbon Receptor (AHR) Inhibitors for Cancer

Patents have been filed for 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides as inhibitors of the Aryl Hydrocarbon Receptor (AHR).[10] AHR is a ligand-activated transcription factor implicated in tumor progression and immune evasion. By inhibiting AHR, these compounds have the potential to treat various cancers, showcasing yet another therapeutic avenue for this versatile chemical core.[10]

G core 3-Oxo-2,3-dihydropyridazine Scaffold sub_node Systematic Substitution core->sub_node target1 ITK (T-Cell Leukemia) sub_node->target1 R¹ = Azetidine R² = (Hetero)aryl target2 CB2R (Inflammation) sub_node->target2 R¹ = Benzyl R² = Carboxamide target3 AHR (Cancer) sub_node->target3 R¹ = Heteroaryl R² = Carboxamide

Caption: Scaffold-based drug design for multiple targets.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Pictogram : GHS06 (Toxic)

  • Hazard Statements :

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P311: Call a POISON CENTER or doctor/physician.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound (CAS: 64882-65-1) is more than a simple chemical reagent; it is a powerful and versatile building block that has enabled significant advances in medicinal chemistry. Its robust synthesis, predictable reactivity, and the proven success of its derivatives in modulating key biological targets like kinases and receptors underscore its importance. For researchers and drug development professionals, this compound represents a validated starting point for the design and synthesis of novel, high-value therapeutic agents.

References

A Comprehensive Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, a key heterocyclic compound in modern medicinal chemistry. With a molecular weight of 121.10 g/mol , this molecule serves as a pivotal scaffold and intermediate for the synthesis of a diverse range of pharmacologically active agents.[1][2] This document details its fundamental physicochemical properties, explores common and advanced synthetic methodologies, and highlights its significant applications in the development of novel therapeutics, including kinase inhibitors and receptor modulators. The guide is intended for researchers, chemists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile pyridazinone derivative.

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged structure" in drug discovery.[3] Its unique electronic and steric properties, coupled with multiple sites for chemical modification, allow for the fine-tuning of physicochemical and biological characteristics.[3] Derivatives of the 3-oxo-2,3-dihydropyridazine core, in particular, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[3][4] The synthetic accessibility of this scaffold makes it an attractive platform for designing selective inhibitors for various enzyme and receptor targets, underscoring the importance of understanding parent compounds like this compound.[3]

Physicochemical and Structural Properties

This compound is a solid compound under standard conditions, identified by the CAS Number 64882-65-1.[2] Its structural and chemical properties are foundational to its role as a synthetic building block.

PropertyValueSource(s)
Molecular Weight 121.10 g/mol [1][2][5]
Molecular Formula C₅H₃N₃O[1][2]
IUPAC Name 6-oxo-1H-pyridazine-5-carbonitrile[2]
CAS Number 64882-65-1[1][2]
Physical Form Solid
SMILES C1=C(C(=O)NN=C1)C#N[2]
InChI Key CPZLKSSMZLLSBN-UHFFFAOYSA-N[2]
Storage Conditions Inert atmosphere, room temperature, keep in dark place[1]

Safety Profile: This compound is classified as hazardous, with a GHS06 pictogram indicating toxicity. It is toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331). Appropriate personal protective equipment (PPE) and handling in a ventilated enclosure are mandatory.

Synthesis and Mechanistic Considerations

While this compound itself is a specific target, the broader class of substituted pyridazinones is of immense interest. A highly efficient and modern approach for synthesizing 5,6-disubstituted derivatives involves a one-pot, solvent-free condensation reaction promoted by a nano-catalyst.[6][7] This method highlights a green chemistry approach that offers very short reaction times (2–4 minutes) and high yields (90–95%).[6]

The general mechanism involves the reaction of a 1,2-dicarbonyl compound (like a substituted benzil) with cyanoacetylhydrazide. The catalyst facilitates the initial condensation and subsequent cyclization, leading to the formation of the dihydropyridazine ring.

Synthesis_Workflow cluster_reactants Reactants ReactantA Substituted 1,2-Dicarbonyl (e.g., Benzil) Reaction One-Pot Condensation & Cyclization (Solvent-free, 2-4 min) ReactantA->Reaction ReactantB Cyanoacetylhydrazide ReactantB->Reaction Catalyst CCSO Nano-Catalyst Catalyst->Reaction Promotes Product 3-Oxo-5,6-disubstituted- 2,3-dihydropyridazine-4-carbonitrile Reaction->Product High Yield (90-95%)

Caption: General workflow for the nano-catalyzed synthesis of pyridazinone derivatives.

Core Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone for developing targeted therapies. Its derivatives have been extensively explored for various indications:

  • Kinase Inhibition: A novel series of derivatives has been designed for the selective inhibition of Interleukin-2-inducible T-cell kinase (ITK), a crucial target in T-cell leukemia.[3] Compound 9 from this series emerged as a lead candidate with a favorable therapeutic index, demonstrating on-target inhibition of ITK signaling pathways in Jurkat cells.[3] Other related structures have shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[4]

  • Receptor Modulation: Researchers have developed potent and selective inverse agonists for the Cannabinoid Receptor Type 2 (CB2R) using a 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide scaffold.[8] These compounds have potential applications in treating diseases where CB2R modulation is beneficial, and docking studies have elucidated their specific binding patterns.[8]

  • Cancer Therapy: The scaffold is utilized in compounds designed to inhibit the Aryl Hydrocarbon Receptor (AHR), a target implicated in cancer and dysregulated immune responses.[9]

Experimental Protocol: Nano-Catalyzed Synthesis of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile

This protocol is adapted from a reported efficient, solid-phase synthesis method.[6][7]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Cyanoacetylhydrazide

  • Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano-catalyst

  • Mortar and pestle

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a clean, dry mortar, combine benzil (1 mmol), cyanoacetylhydrazide (1 mmol), and a catalytic amount of CCSO nano powder (e.g., 5 mol%).

  • Solid-Phase Reaction: Grind the mixture vigorously with a pestle at room temperature for 2-4 minutes. The progress of the reaction can be monitored by TLC.

    • Scientist's Note (Causality): The mechanical grinding provides the activation energy for the solid-state reaction. The CCSO nano-catalyst offers a high surface area, dramatically increasing the reaction rate and allowing the transformation to proceed efficiently without the need for a solvent. This aligns with green chemistry principles by reducing waste.

  • Work-up and Isolation: Upon completion, add a small amount of cold water to the reaction mixture and triturate to solidify the product. Filter the crude solid product using a Buchner funnel and wash with cold water to remove any unreacted starting materials or water-soluble byproducts.

  • Purification (Self-Validation): Purify the crude product by recrystallization from hot ethanol. The formation of crystals upon cooling indicates the successful isolation of a single compound. Dry the purified crystals under vacuum.

  • Characterization (Self-Validation): Confirm the identity and purity of the final product, 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile.

    • Determine the melting point and compare it to the literature value.

    • Acquire spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm the chemical structure. The presence of characteristic peaks for the pyridazinone ring, phenyl groups, and the nitrile moiety validates the synthesis.

Safety Precaution: The parent compound is toxic. While the toxicity of all derivatives is not known, it is prudent to handle all materials in a fume hood while wearing gloves, safety glasses, and a lab coat.

Conclusion

This compound is more than a chemical compound defined by its molecular weight of 121.10 g/mol ; it is a versatile and highly valuable scaffold in the landscape of drug discovery. Its favorable structural attributes and synthetic tractability have enabled the development of promising lead compounds against critical biological targets in oncology and immunology. As synthetic methodologies become more efficient and our understanding of its structure-activity relationships deepens, the pyridazinone core will undoubtedly continue to feature prominently in the design of next-generation therapeutics.

References

In-Depth Technical Guide to the Physical Properties of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Significance

3-Oxo-2,3-dihydropyridazine-4-carbonitrile stands as a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic and structural attributes make it a valuable building block for the synthesis of a diverse range of functionalized pyridazinone derivatives. These derivatives have garnered significant interest for their broad spectrum of biological activities, positioning them as promising candidates for drug discovery programs.[1][2] A thorough understanding of the fundamental physical properties of the parent compound is paramount for its effective utilization in synthesis, process development, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available data and established scientific principles.

Molecular Structure and Core Physicochemical Parameters

The foundational properties of this compound are summarized below. These parameters are essential for stoichiometric calculations, analytical characterization, and preliminary assessment of its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₅H₃N₃OPubChem[3]
Molecular Weight 121.10 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich
CAS Number 64882-65-1Sigma-Aldrich

Diagram of the Molecular Structure of this compound:

Caption: 2D representation of this compound.

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for determining appropriate conditions for synthesis, purification, and storage.

Melting Point
Boiling Point

Due to its relatively low molecular weight and polar nature, this compound is expected to have a high boiling point, likely undergoing decomposition before boiling at atmospheric pressure. A boiling point has not been experimentally reported.

Solubility Profile

The solubility of this compound in various solvents is a crucial parameter for reaction setup, workup procedures, and purification methods like recrystallization.

Based on its polar structure, containing a lactam moiety and a nitrile group, it is anticipated to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether. A computed property, XLogP3, with a value of -0.8, suggests a higher affinity for hydrophilic environments.[3]

Spectroscopic Characterization

Spectroscopic data is the cornerstone for the structural elucidation and purity assessment of a chemical compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from the known characteristics of the pyridazinone ring system and the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the pyridazinone ring would likely appear as distinct signals in the aromatic region. The N-H proton of the lactam would exhibit a characteristic broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the lactam would resonate at a significantly downfield chemical shift (typically >160 ppm). The carbon of the nitrile group would also have a characteristic chemical shift in the range of 115-125 ppm. The remaining three carbons of the pyridazinone ring would appear in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the lactam.

  • C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=O stretch: A strong, sharp absorption band in the region of 1650-1690 cm⁻¹ for the carbonyl group of the lactam.

  • C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the double bonds within the pyridazinone ring.

Experimental Workflow for IR Spectroscopy:

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample This compound (solid) Pellet Prepare KBr Pellet Sample->Pellet KBr Potassium Bromide (KBr) KBr->Pellet FTIR FTIR Spectrometer Pellet->FTIR Spectrum Acquire IR Spectrum FTIR->Spectrum Analysis Analyze Spectrum for Functional Groups Spectrum->Analysis Identify Identify Key Absorption Bands (N-H, C≡N, C=O) Analysis->Identify Confirm Confirm Structure Identify->Confirm

Caption: A typical workflow for obtaining and interpreting an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight (approximately 121.10).

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small, stable molecules such as CO, N₂, and HCN from the parent ion, providing further structural information.

Storage and Handling

For maintaining the integrity of this compound, proper storage is essential. Commercial suppliers recommend keeping the compound in a dark place under an inert atmosphere at room temperature.

Conclusion

This technical guide consolidates the available physical property data for this compound. While foundational parameters are established, a clear need exists for the publication of comprehensive, experimentally determined data, particularly for its thermal properties and detailed spectroscopic analyses. Such information would be invaluable to the scientific community, facilitating the advancement of research and development efforts that utilize this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically approved drugs.[1] Among its derivatives, the 3-oxo-2,3-dihydropyridazine moiety has emerged as a particularly valuable pharmacophore, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1][2] This guide provides an in-depth, technically-focused overview of the synthesis of a key building block: 3-Oxo-2,3-dihydropyridazine-4-carbonitrile. We will dissect the prevalent synthetic strategies, explain the mechanistic rationale behind procedural choices, and furnish detailed, field-tested protocols suitable for implementation in a research or drug development setting. The methodologies presented are grounded in established chemical principles, ensuring reliability and reproducibility for professionals in the field.

Introduction: The Significance of the Pyridazinone Scaffold

The 3-oxo-2,3-dihydropyridazine ring system is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a carbonyl group at the 3-position. This arrangement offers a unique combination of hydrogen bond donors and acceptors, as well as multiple sites for chemical modification, making it an attractive scaffold for modulating physicochemical and biological properties.[1]

Recent research has highlighted the potential of this scaffold in the development of targeted therapeutics. For instance, derivatives of 3-oxo-2,3-dihydropyridazine have been designed as potent and selective inhibitors of Interleukin-2-inducible T-cell Kinase (ITK), a critical mediator in T-cell signaling with implications for T-cell leukemia and various autoimmune disorders.[1][2] The 4-carbonitrile functionality serves as a versatile chemical handle, enabling further elaboration into amides, carboxylic acids, or other functional groups, thus providing a gateway to diverse chemical libraries. This guide focuses on the foundational synthesis of the parent this compound, a crucial starting material for these advanced applications.

Physicochemical and Structural Data

A precise understanding of the target molecule's properties is fundamental. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name 6-oxo-1H-pyridazine-5-carbonitrile[3]
CAS Number 64882-65-1[3][4][5][6]
Molecular Formula C₅H₃N₃O[3]
Molecular Weight 121.10 g/mol [3][4][6]
Physical Form Solid[4]
Purity Typically ≥98%[4][5]
InChI Key CPZLKSSMZLLSBN-UHFFFAOYSA-N[3][4]
SMILES C1=C(C(=O)NN=C1)C#N[3]

Core Synthetic Strategy: Cyclocondensation

The most direct and widely adopted strategy for constructing the pyridazinone ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and hydrazine or a hydrazine derivative.[7] For the synthesis of the target molecule, a highly effective approach involves the reaction of a 1,2-dicarbonyl compound with cyanoacetylhydrazine. This multi-component reaction is efficient, convergent, and leverages readily available starting materials.[7][8]

Mechanistic Rationale

The reaction proceeds through a well-defined sequence of nucleophilic addition and dehydration steps.

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of cyanoacetylhydrazine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound (e.g., glyoxal). This is followed by dehydration to form an initial hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms a five-membered ring precursor which rapidly rearranges to the more stable six-membered dihydropyridazine ring.

  • Dehydration/Aromatization: A final dehydration step occurs to yield the conjugated, aromatic pyridazinone ring system.

The presence of the electron-withdrawing cyano group on the acetyl portion of the hydrazine reagent is critical, as it activates the methylene protons, facilitating the final tautomerization and aromatization to the stable pyridazinone product.

Synthetic Pathway Visualization

The overall workflow, from common starting materials to the final product, is illustrated below. This process begins with the synthesis of the key intermediate, cyanoacetylhydrazine.

G cluster_0 Part 1: Synthesis of Cyanoacetylhydrazine cluster_1 Part 2: Cyclocondensation Reaction EtCyAc Ethyl Cyanoacetate CyAcHyd Cyanoacetylhydrazine (Key Intermediate) EtCyAc->CyAcHyd Hydrazine Hydrazine Hydrate Hydrazine->CyAcHyd Nucleophilic Acyl Substitution Solvent1 Ethanol Solvent1->CyAcHyd Solvent FinalProduct 3-Oxo-2,3-dihydropyridazine- 4-carbonitrile CyAcHyd->FinalProduct Knoevenagel-type Condensation & Cyclization Glyoxal Glyoxal (40% in H₂O) Glyoxal->FinalProduct Catalyst Piperidine Catalyst->FinalProduct Base Catalyst

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

The following protocols are presented with the expectation that they will be performed by trained chemists in a properly equipped laboratory, following all institutional safety guidelines.

Protocol 1: Synthesis of Cyanoacetylhydrazine

This intermediate is crucial and can be readily prepared in high yield from commercially available precursors.[7]

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Hydrazine hydrate (64-85%, 1.1 eq)

  • Ethanol (Absolute)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add ethyl cyanoacetate.

  • Add absolute ethanol to dissolve the ester (approx. 2 mL per gram of ester).

  • While stirring vigorously, add hydrazine hydrate dropwise to the cooled solution. The addition should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Continue stirring at room temperature for an additional 2-3 hours. A white precipitate will form.

  • Cool the mixture in a freezer (-10 to -20 °C) for 30 minutes to maximize precipitation.[7]

  • Collect the white solid by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

  • The resulting cyanoacetylhydrazine is typically of high purity (>98%) and can be used in the next step without further purification.

Expected Yield: 85-95% Appearance: White crystalline solid

Protocol 2: Synthesis of this compound

This protocol adapts the general method of condensing a 1,2-dicarbonyl with cyanoacetylhydrazine to produce the unsubstituted parent compound.[7][8]

Materials:

  • Cyanoacetylhydrazine (1.0 eq)

  • Glyoxal (40% solution in water, 1.05 eq)

  • Ethanol (95%)

  • Piperidine (catalytic amount, ~0.1 eq)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend cyanoacetylhydrazine in 95% ethanol (approx. 10 mL per gram).

  • To this suspension, add the 40% aqueous glyoxal solution, followed by the catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Further cool the mixture in an ice bath for 1 hour to maximize product crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to facilitate drying.

  • Dry the product under vacuum at 50 °C to yield the final compound.

Expected Yield: 65-75% Appearance: Off-white to pale yellow solid

Purification and Characterization

The crude product obtained is often of sufficient purity for subsequent use. If further purification is required, recrystallization from an ethanol/water mixture is effective.

Characterization:

  • Melting Point: Compare with literature values.

  • ¹H NMR: Confirm the presence of the pyridazine ring protons and the N-H proton.

  • ¹³C NMR: Identify the carbonyl, nitrile, and aromatic carbons.

  • IR Spectroscopy: Verify the presence of key functional groups: N-H stretch, C≡N stretch (approx. 2220-2260 cm⁻¹), and C=O stretch (approx. 1660-1680 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight (m/z = 121.03).

Logical Framework for the Cyclocondensation Mechanism

The base-catalyzed cyclization is a critical step that ensures the formation of the six-membered pyridazinone ring. The sequence of events is depicted below.

G start Reactants: Glyoxal + Cyanoacetylhydrazine step1 Step 1: Nucleophilic Attack (Formation of Hydrazone) start->step1 Piperidine (Base Catalyst) step2 Step 2: Intramolecular Cyclization step1->step2 Intermediate A step3 Step 3: Dehydration & Aromatization step2->step3 Cyclized Intermediate B (-H₂O) end_node Final Product: 3-Oxo-2,3-dihydropyridazine -4-carbonitrile step3->end_node Stable Aromatic Ring (-H₂O)

Caption: Logical flow of the key mechanistic steps.

Conclusion and Future Directions

The synthesis of this compound via the cyclocondensation of glyoxal and cyanoacetylhydrazine represents a robust, efficient, and scalable method for accessing this valuable heterocyclic building block. The protocols provided herein are designed to be both reliable and informative, explaining the causality behind the experimental choices. As a versatile intermediate, this compound serves as an ideal starting point for the development of novel therapeutics, particularly in the fields of oncology and immunology.[1][2] Further derivatization, often through N-alkylation or Suzuki-Miyaura coupling at other positions on the ring, allows for extensive structure-activity relationship (SAR) studies, paving the way for the next generation of pyridazinone-based drugs.[1][9]

References

An In-depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-oxo-2,3-dihydropyridazine-4-carbonitrile, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, validated synthetic protocols, and its versatile applications as a pharmacophore in the design of novel therapeutics. The causality behind experimental choices and the strategic derivatization of this core structure to achieve desired biological activities will be a central focus.

Core Compound Identification and Properties

The foundational molecule, this compound, is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, an oxo group, and a nitrile substituent.

IUPAC Name: this compound Alternative IUPAC Name: 6-oxo-1H-pyridazine-5-carbonitrile[1] CAS Number: 64882-65-1 Molecular Formula: C₅H₃N₃O Molecular Weight: 121.10 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

PropertyValueSource
Physical FormSolid[2]
PurityTypically ≥98%[2]
StorageKeep in a dark place, under an inert atmosphere, at room temperature.[2]
SMILESN#CC1=CC=NNC1=O[3]
InChI KeyCPZLKSSMZLLSBN-UHFFFAOYSA-N[1]

Synthesis of the Core Scaffold

The pyridazinone ring is a common motif in medicinal chemistry, and various synthetic strategies have been developed for its construction. While this compound is commercially available, understanding its synthesis provides valuable insights for the preparation of novel analogs. A prevalent and efficient method involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.

General Synthetic Approach: Condensation with Hydrazine

A robust method for the synthesis of substituted 3-oxo-2,3-dihydropyridazine-4-carbonitriles involves the reaction of a 1,2-dicarbonyl compound (like benzil derivatives) with cyanoacetylhydrazide. This approach offers a convergent and efficient route to a variety of analogs.[4][5]

Experimental Protocol: Nanocatalyzed Synthesis of 5,6-Disubstituted Analogs

This protocol describes a highly efficient, one-pot, solvent-free synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles, which demonstrates a general strategy applicable to this class of compounds.

Materials:

  • Substituted Benzil (1 mmol)

  • Cyanoacetylhydrazide (1 mmol)

  • Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst

Procedure:

  • A mixture of the substituted benzil and cyanoacetylhydrazide is heated to 110°C.

  • The CCSO nano catalyst is added to the reaction mixture.

  • The reaction is typically complete within 2-4 minutes, with yields reported to be in the range of 90-95%.[4][5]

  • The product can be purified through standard techniques such as recrystallization.

Causality: The use of a nano-catalyst like CCSO provides a high surface area for the reaction, significantly accelerating the rate of the condensation and cyclization steps. The solvent-free conditions make this an environmentally friendly and economically efficient method.

Caption: General workflow for the synthesis of substituted pyridazinones.

Chemical Reactivity and Derivatization Strategies

The this compound scaffold possesses multiple reactive sites, making it an excellent platform for chemical diversification in drug discovery programs. The key sites for modification are the nitrogen atoms of the pyridazinone ring and the carbon atoms of the ring, particularly when substituted with a leaving group like a halogen.

N-Alkylation vs. O-Alkylation

The pyridazinone ring exists in a tautomeric equilibrium with its enol form, 3-hydroxypyridazine. This gives rise to two potential sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation). The selectivity of this reaction is influenced by several factors, including the nature of the electrophile, the base, and the solvent.[6][7][8][9][10]

  • N-Alkylation: Generally favored when using alkali metal salts of the pyridazinone in polar aprotic solvents like DMF. This is often the desired pathway in the synthesis of biologically active molecules, as the N-substituent can be tailored to interact with specific pockets in the target protein.

  • O-Alkylation: Can be favored under different conditions, for example, using a silver salt of the pyridazinone.

Palladium-Catalyzed Cross-Coupling Reactions

A powerful strategy for derivatizing the pyridazinone core involves the introduction of a halogen atom (typically chlorine or bromine) onto the ring, which can then serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is crucial for exploring structure-activity relationships (SAR).

Example Application: Synthesis of ITK Inhibitors

A modular synthetic strategy for creating a library of 3-oxo-2,3-dihydropyridazine-based ITK inhibitors starts with 4-bromo-6-chloropyridazin-3(2H)-one.[11]

  • Nucleophilic Substitution: The chlorine at the 6-position can be displaced by various nucleophiles, such as amines, to introduce diversity at this position.

  • Suzuki-Miyaura Coupling: The bromine at the 4-position is then used in a Suzuki coupling reaction with a range of boronic acids to introduce different aryl or heteroaryl moieties. This two-step approach allows for the rapid generation of a diverse library of compounds for biological screening.[11]

Caption: Modular synthesis of pyridazinone derivatives.

Applications in Drug Development and Biological Significance

The 3-oxo-2,3-dihydropyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a variety of biological targets. Derivatives of this core have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, immunomodulatory, and cardiovascular effects.[12]

Kinase Inhibition

A major application of the 3-oxo-2,3-dihydropyridazine scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition:

ITK is a non-receptor tyrosine kinase that is crucial for T-cell receptor (TCR) signaling.[11] Aberrant ITK activity is associated with T-cell malignancies and inflammatory diseases. Derivatives of 3-oxo-2,3-dihydropyridazine have been developed as potent and selective ITK inhibitors. These compounds typically work by occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.

Mechanism of Action: Successful ITK inhibitors based on this scaffold have been shown to reduce the phosphorylation of ITK itself and its downstream targets, such as extracellular signal-regulated kinase 1/2 (ERK1/2). This disruption of the signaling cascade can lead to decreased T-cell proliferation and activation.

ITK Signaling Pathway:

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release ERK_pathway MAPK/ERK Pathway DAG->ERK_pathway NFAT_NFkB NFAT / NF-κB Activation Ca_release->NFAT_NFkB Proliferation T-Cell Proliferation & Activation NFAT_NFkB->Proliferation ERK_pathway->Proliferation Inhibitor 3-Oxo-2,3-dihydropyridazine -based Inhibitor Inhibitor->ITK Inhibition

Caption: Simplified ITK signaling pathway and the point of intervention.

Other Kinase Targets: The versatility of the 3-oxo-2,3-dihydropyridazine scaffold has been demonstrated by its use in developing inhibitors for other important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Cyclin-Dependent Kinase 2 (CDK2)

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK)

G-Protein Coupled Receptor (GPCR) Ligands

In addition to kinase inhibition, derivatives of this scaffold have been explored as ligands for G-protein coupled receptors (GPCRs).

Cannabinoid Receptor 2 (CB2R) Inverse Agonists: The CB2 receptor is primarily expressed in immune cells and is a target for the treatment of inflammatory and neuropathic pain. By modifying the substituents on the 3-oxo-2,3-dihydropyridazine core, researchers have developed potent and selective inverse agonists for CB2R.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in the field of drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of novel therapeutics. The modular synthetic approaches, particularly those employing palladium-catalyzed cross-coupling reactions, allow for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. Future research will likely focus on further exploring the derivatization of this core to target other disease-relevant proteins, as well as optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds. The insights provided in this guide are intended to serve as a solid foundation for researchers and scientists working to harness the full potential of this remarkable heterocyclic system.

References

An In-Depth Guide to the Spectroscopic Characterization of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic profile of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile (CAS: 64882-65-1), a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers and drug development professionals, accurate structural confirmation and purity assessment are paramount. This document outlines the expected spectroscopic data across major analytical techniques—NMR, IR, and Mass Spectrometry—and provides the underlying scientific rationale for data interpretation and acquisition.

While published experimental spectra for this specific molecule are not widely available, this guide is built upon a foundational analysis of its chemical structure, leveraging established principles of spectroscopy to predict its characteristic spectral features. The methodologies described herein represent a robust framework for its empirical characterization.

Molecular Structure and Spectroscopic Implications

This compound is a pyridazinone derivative with a molecular formula of C₅H₃N₃O and a molecular weight of approximately 121.10 g/mol .[1] Its structure incorporates several key functional groups that give rise to distinct and predictable spectroscopic signatures:

  • A Pyridazinone Ring: This six-membered heterocyclic system contains a cyclic amide (lactam) functionality.

  • An α,β-Unsaturated System: The double bond within the ring is conjugated with both the carbonyl group (C=O) and the nitrile group (C≡N).

  • A Nitrile Group: The -C≡N group is a strong spectroscopic marker.

  • Exchangeable and Aromatic Protons: The structure contains two protons on the heterocyclic ring and one exchangeable amide proton (N-H).

The tautomeric relationship between the oxo and the potential hydroxy form (3-hydroxypyridazine-4-carbonitrile) is a critical consideration. However, in most solvents, the oxo form is significantly predominant and is the focus of this guide.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a high-field NMR instrument (≥400 MHz) is recommended for optimal resolution of proton couplings.

Predicted ¹H NMR Data

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as its polarity effectively solubilizes the compound, and its hydrogen-bonding acceptor nature allows for the clear observation of the exchangeable N-H proton at a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 13.0 Broad Singlet 1H NH The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl and its participation in intermolecular hydrogen bonding. Its broadness is characteristic of exchangeable protons.
~ 8.4 Doublet 1H C5-H This proton is part of a conjugated system and is adjacent to a nitrogen atom, leading to a downfield shift. It is expected to show coupling to the C6-H proton.

| ~ 7.8 | Doublet | 1H | C6-H | This proton is also in the deshielded region of the spectrum. It will couple with the C5-H proton, resulting in a doublet. |

Predicted ¹³C NMR Data

A ¹³C NMR spectrum, often acquired with proton decoupling, provides one signal for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~ 160 C =O The carbonyl carbon of the cyclic amide (lactam) is expected in this highly deshielded region.
~ 145 C 5 This olefinic carbon is significantly downfield due to its position in the conjugated system and attachment to nitrogen.
~ 135 C 6 The second olefinic carbon, also deshielded by conjugation and proximity to nitrogen.
~ 115 C ≡N The nitrile carbon signal is characteristic and appears in this region.

| ~ 105 | C 4 | This carbon is attached to the nitrile group and is part of the double bond system, placing it in the olefinic/aromatic region but shielded relative to C5 and C6. |

cluster_workflow NMR Characterization Workflow prep Sample Prep (5-10 mg in 0.7 mL DMSO-d6) acquire Data Acquisition (1H, 13C, COSY, HSQC) prep->acquire process Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Assign Peaks, Confirm Structure) process->analyze report Final Report analyze->report

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for the rapid identification of key functional groups. The Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires minimal sample preparation.

Table 3: Predicted IR Absorption Bands (Solid-State, ATR)

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
3200 - 3000 Medium, Broad N-H Stretching
~ 2230 Strong, Sharp C≡N (Nitrile) Stretching
~ 1680 Strong, Sharp C=O (Amide I) Stretching
1600 - 1450 Medium-Strong C=C / C=N Ring Stretching

| ~ 1580 | Medium | N-H | Bending (Amide II) |

Expert Insight: The nitrile stretch at ~2230 cm⁻¹ is a highly reliable and clean diagnostic peak. The position of the carbonyl (C=O) stretch at a relatively low wavenumber (~1680 cm⁻¹) is indicative of its inclusion in a conjugated, six-membered ring system, which lowers the bond order and absorption frequency compared to a simple acyclic ketone.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is essential for confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data (ESI-HRMS)

Ion Mode Adduct Calculated m/z Observed m/z Rationale
Positive [M+H]⁺ 122.0352 Within 5 ppm Protonation is expected to occur readily on one of the ring nitrogen atoms.

| Negative | [M-H]⁻ | 120.0200 | Within 5 ppm | Deprotonation of the acidic N-H proton will generate the anion. |

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion would likely undergo fragmentation through pathways such as the loss of CO (28 Da) or HCN (27 Da), providing further structural confirmation.

Experimental Protocols

The following protocols are designed to generate high-quality, reproducible data for the characterization of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Shimming: Insert the sample into the NMR spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H spectrum using a standard pulse program. Use a spectral width sufficient to cover the range of -1 to 15 ppm. A relaxation delay of at least 2 seconds is recommended.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An increased number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Protocol 2: IR Spectroscopy (ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Sample Analysis: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range that includes the expected molecular ions (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ and/or [M-H]⁻ ions and use the instrument software to calculate the elemental composition, comparing it to the theoretical formula C₅H₃N₃O.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. The key identifiers for this compound are the unique set of three proton signals in the ¹H NMR (including a downfield exchangeable proton), the characteristic nitrile and carbonyl peaks in the IR spectrum, and the accurate mass confirmation of its molecular formula by HRMS. This guide provides the predictive framework and methodological standards for researchers to confidently undertake the synthesis and characterization of this and related pyridazinone structures.

References

The Versatile Scaffolding of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyridazin-3(2H)-one nucleus is a quintessential example of such a "privileged scaffold," owing to its remarkable structural and functional diversity.[1] This guide focuses on a particularly valuable derivative, 3-Oxo-2,3-dihydropyridazine-4-carbonitrile , a versatile starting material that serves as a gateway to a multitude of biologically active compounds. Its unique arrangement of a reactive nitrile group adjacent to the pyridazinone core provides chemists with a powerful handle for molecular elaboration.

Researchers and drug development professionals will find in this guide a comprehensive exploration of the synthesis, reactivity, and strategic application of this pivotal molecule. We will delve into the causality behind synthetic choices, provide robust experimental protocols, and illuminate the pathways to novel drug candidates, from kinase inhibitors to cardiovascular agents.[2]

Physicochemical Properties and Structural Attributes

A thorough understanding of the fundamental properties of a starting material is paramount for its effective utilization.

PropertyValueSource
Molecular Formula C₅H₃N₃O--INVALID-LINK--[1]
Molecular Weight 121.10 g/mol --INVALID-LINK--[1]
IUPAC Name 6-oxo-1,6-dihydropyridazine-5-carbonitrile--INVALID-LINK--[1]
CAS Number 64882-65-1--INVALID-LINK--[1]
Appearance Pale-brown solid--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.--INVALID-LINK--[3]

The pyridazinone core is characterized by a keto-enol tautomerism, which can influence its reactivity and biological interactions. The presence of two adjacent nitrogen atoms and a keto functionality allows for protonation and hydrogen bond formation, contributing to the diverse pharmacological properties of its derivatives.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound can be approached through several methodologies. A particularly efficient and environmentally conscious method involves a one-pot, solvent-free reaction catalyzed by a nano-catalyst.

Recommended Synthetic Protocol: Nano-Catalyzed One-Pot Synthesis

This method, adapted from a procedure for substituted analogs, offers high yields and short reaction times, making it an attractive choice for laboratory-scale synthesis.[4]

Reaction Scheme:

Synthesis_of_3_Oxo_2_3_dihydropyridazine_4_carbonitrile reactant1 Benzil (or other 1,2-dicarbonyl) reaction_center + reactant1->reaction_center reactant2 Cyanoacetylhydrazide reactant2->reaction_center catalyst CCSO Nano-catalyst catalyst->reaction_center conditions Heat (Solvent-free) conditions->reaction_center product 3-Oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile reaction_center->product Condensation & Cyclization

Figure 1: General scheme for the nano-catalyzed synthesis of pyridazinones.

Step-by-Step Methodology:

  • Preparation of the Catalyst: Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano-particles are synthesized via an auto-combustion method.[4]

  • Reaction Setup: In a round-bottom flask, equimolar amounts of a suitable 1,2-dicarbonyl compound (e.g., benzil for the 5,6-diphenyl derivative) and cyanoacetylhydrazide are mixed.

  • Catalyst Addition: A catalytic amount of the CCSO nano-catalyst is added to the mixture.

  • Reaction Conditions: The solid-phase reaction is heated, typically for 2-4 minutes.[4]

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified, often by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Nano-catalyst: The use of a CCSO nano-catalyst provides a large surface area for the reaction, significantly accelerating the rate of condensation and cyclization. This allows for a solvent-free reaction, which is both environmentally friendly and simplifies the work-up process.

  • Solvent-Free Conditions: Heating the solid reactants directly promotes the reaction without the need for a solvent, reducing waste and potential side reactions. The short reaction time is a direct consequence of the high efficiency of the catalyst at elevated temperatures.

  • High Yields: The reported yields for this method are typically in the range of 90-95%, making it a highly efficient route to the desired product.[4]

Spectroscopic Characterization: A Self-Validating System

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridazinone ring. For a 6-phenyl substituted analog, aromatic protons would appear in the range of δ 7.0-8.0 ppm. The NH proton of the pyridazinone ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon spectrum will be characterized by signals for the carbonyl group (C=O) typically above δ 160 ppm, the nitrile carbon (C≡N) around δ 115-120 ppm, and the carbons of the pyridazinone ring. For a 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivative, the carbonyl carbon appears at δ 164.18 ppm.[5]

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C≡N stretch (around 2220-2260 cm⁻¹), and the C=O stretch of the amide (around 1650-1680 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (121.10 g/mol ).

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of both the pyridazinone core and the nitrile functionality.

Transformations of the Nitrile Group

The cyano group at the C4 position is a versatile handle for introducing diverse functionalities.

Nitrile_Reactivity start This compound C≡N acid 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid COOH start->acid Acid/Base Hydrolysis amide 3-Oxo-2,3-dihydropyridazine-4-carboxamide CONH₂ start->amide Partial Hydrolysis

Figure 2: Key transformations of the nitrile group.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-oxo-2,3-dihydropyridazine-4-carboxylic acid.[6][7] This carboxylic acid is a crucial intermediate for the synthesis of various amides and esters with potential biological activity.[4]

  • Conversion to Amides: Partial hydrolysis of the nitrile can afford the corresponding carboxamide. These amides are valuable for further derivatization and have been explored as ligands for various biological targets.

Reactivity of the Pyridazinone Ring

The pyridazinone ring itself offers multiple sites for modification, enabling the synthesis of diverse compound libraries.

  • N-Alkylation/Arylation: The nitrogen at the 2-position can be readily alkylated or arylated to introduce various substituents. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Chlorination and Nucleophilic Substitution: The carbonyl group can be converted to a chloride using reagents like phosphorus oxychloride (POCl₃).[8] This resulting 3-chloropyridazine-4-carbonitrile is a highly reactive intermediate that can undergo nucleophilic substitution with a wide range of nucleophiles, such as amines and thiols, to introduce further diversity.

Pyridazinone_Reactivity start This compound C=O chloro 3-Chloropyridazine-4-carbonitrile C-Cl start->chloro POCl₃ substituted 3-Substituted-pyridazine-4-carbonitrile C-Nu chloro->substituted Nucleophile (Nu⁻)

Figure 3: Chlorination and subsequent substitution of the pyridazinone ring.

Application in Kinase Inhibitor Synthesis

The 3-oxo-2,3-dihydropyridazine scaffold is a key component in the design of various kinase inhibitors. For instance, derivatives of this core have been synthesized and evaluated as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for T-cell leukemia.[3] The modular synthesis allows for systematic structural modifications at different positions of the pyridazinone ring to optimize potency and selectivity.

Conclusion: A Gateway to Therapeutic Innovation

This compound stands out as a starting material of significant strategic importance in drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides a robust platform for the generation of diverse chemical libraries. The proven success of the pyridazinone core in numerous biologically active compounds underscores the potential of this particular scaffold. For researchers and scientists in the field, a deep understanding of the principles and protocols outlined in this guide will undoubtedly facilitate the exploration of new chemical space and the development of next-generation therapeutics.

References

An In-depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, reactivity, and its emerging role as a versatile scaffold in the design of novel therapeutics.

Core Molecular Structure and Physicochemical Properties

This compound is a six-membered aromatic ring system containing two adjacent nitrogen atoms, a carbonyl group, and a nitrile substituent. This arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive starting point for chemical library synthesis.

The pyridazinone core is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The presence of nitrogen atoms and the keto functionality allows for protonation and hydrogen bond formation, which are crucial for drug-receptor interactions[1].

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₅H₃N₃O
Molecular Weight 121.10 g/mol
IUPAC Name 6-oxo-1H-pyridazine-5-carbonitrile
CAS Number 64882-65-1
SMILES C1=C(C(=O)NN=C1)C#N
InChI Key CPZLKSSMZLLSBN-UHFFFAOYSA-N
Physical Form Solid
Purity (typical) 98%

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,1!"]; N2 [label="N", pos="-1,0.5!"]; C3 [label="C", pos="-1,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="1,-0.5!"]; C6 [label="C", pos="1,0.5!"]; O7 [label="O", pos="-1.8,-1!"]; C8 [label="C", pos="2,-1!"]; N9 [label="N", pos="2.8,-1.4!"]; H1[label="H", pos="0,1.5!"];

// Define bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [style=double, dir=none]; C5 -- C6 [dir=none]; C6 -- N1 [style=double, dir=none]; C3 -- O7 [style=double, dir=none]; C4 -- C8 [dir=none]; C8 -- N9 [style=triple, dir=none]; N1 -- H1[dir=none];

}

Caption: 2D Chemical Structure of this compound.

Synthesis of the Pyridazinone Core

The synthesis of pyridazinone derivatives is a well-established area of heterocyclic chemistry. Several synthetic strategies have been developed, often involving the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its equivalent.

General Synthetic Approach from γ-Keto Acids

One of the most common methods for constructing the pyridazinone ring is the reaction of a γ-keto acid with hydrazine hydrate. This reaction proceeds via a condensation mechanism to form a 4,5-dihydropyridazin-3(2H)-one, which can be subsequently oxidized to the aromatic pyridazinone.

Synthesis_Pathway start γ-Keto Acid + Hydrazine Hydrate intermediate Condensation & Cyclization start->intermediate product1 4,5-Dihydropyridazin-3(2H)-one intermediate->product1 oxidation Oxidation product1->oxidation final_product Pyridazin-3(2H)-one oxidation->final_product

Caption: Generalized synthetic pathway to pyridazinones from γ-keto acids.

Synthesis from Diethyl Malonate

Derivatives of 3-oxo-2,3-dihydropyridazine can be synthesized starting from diethyl malonate. A synthetic route involves the condensation of a bromide with diethyl malonate in the presence of a base like sodium hydride, followed by reaction with hydrazine monohydrate in ethanol to form the dihydropyridazinone ring[3]. Subsequent oxidation yields the desired pyridazinone.

Nanocatalyzed Solid-Phase Synthesis

For substituted derivatives, an efficient, one-pot, solvent-free synthesis has been developed using a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst. This method involves the reaction of a substituted benzil with cyano acetylhydrazide and offers very short reaction times (2–4 minutes) and high yields (90–95%)[4][5]. While highly efficient, the requirement for a specific nanocatalyst may limit its accessibility for all laboratories.

Experimental Protocol: A General Approach to Pyridazinone Synthesis

Please note: Specific experimental conditions will vary depending on the starting materials and desired product. The following is a generalized protocol based on common synthetic methods.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate γ-keto acid or its ester derivative.

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine Addition: Slowly add hydrazine hydrate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts / FrequenciesInterpretation
¹H NMR δ 7.0-8.5 ppm (m, 2H)Aromatic protons on the pyridazinone ring.
δ 11.0-13.0 ppm (br s, 1H)NH proton of the lactam, likely broad due to exchange.
¹³C NMR δ 160-170 ppmCarbonyl carbon (C=O) of the lactam.
δ 115-125 ppmNitrile carbon (C≡N).
δ 120-150 ppmAromatic carbons of the pyridazinone ring.
FT-IR (cm⁻¹) ~3200-3400 (br)N-H stretching of the lactam.
~2220-2260C≡N stretching of the nitrile group.
~1650-1700C=O stretching of the lactam.
Mass Spectrometry m/z = 121.03 (M⁺)Molecular ion peak.

Chemical Reactivity and Applications in Drug Discovery

The pyridazinone ring is a versatile scaffold that can be functionalized at multiple positions to modulate its physicochemical and biological properties[6]. The presence of the lactam, the aromatic ring, and the nitrile group provides multiple handles for chemical modification.

As an Interleukin-2-inducible T-cell Kinase (ITK) Inhibitor

Derivatives of 3-oxo-2,3-dihydropyridazine have emerged as a novel scaffold for the selective inhibition of Interleukin-2-inducible T-cell kinase (ITK)[7]. ITK is a crucial enzyme in T-cell signaling, and its inhibition is a promising therapeutic strategy for T-cell leukemia and other autoimmune and inflammatory diseases[6].

A study on a series of 3-oxo-2,3-dihydropyridazine derivatives identified a lead compound that demonstrated selective ITK inhibition with a favorable therapeutic index[8]. Western blot analysis confirmed that this compound reduced the phosphorylation of ITK and the downstream signaling molecule ERK1/2 in Jurkat cells, providing evidence for its on-target mechanism of action[8].

ITK_Inhibition_Pathway TCR T-Cell Receptor (TCR) Activation ITK ITK Phosphorylation TCR->ITK ERK ERK1/2 Phosphorylation ITK->ERK Downstream Downstream T-Cell Signaling & Proliferation ERK->Downstream Inhibitor 3-Oxo-2,3-dihydropyridazine Derivative Inhibitor->ITK

Caption: Mechanism of action of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.

As a Cannabinoid Receptor Type-2 (CB2) Inverse Agonist

The 3-oxo-2,3-dihydropyridazine scaffold has also been explored for the development of ligands for the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in the immune system and is a target for therapies aimed at treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

A series of novel 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides were designed and synthesized, leading to the discovery of a potent and selective CB2 receptor inverse agonist[3]. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. This finding highlights the potential of the pyridazinone scaffold in developing modulators of the endocannabinoid system[3].

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

The signal word for this compound is "Danger" , and it is associated with the GHS pictogram GHS06 (skull and crossbones)[9].

For the related compound, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, the following hazard statements have been identified: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[10].

Safe Handling Procedures:

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep in a dark place under an inert atmosphere at room temperature[9].

Conclusion

This compound is a heterocyclic compound with a rich chemical landscape and significant potential in drug discovery. Its versatile and "privileged" pyridazinone core has been successfully utilized to develop potent and selective inhibitors of ITK and inverse agonists of the CB2 receptor. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. As research in this area continues, it is anticipated that the this compound scaffold will continue to be a valuable building block in the quest for new and improved medicines.

References

An In-Depth Technical Guide to the Tautomerism of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 3-oxo-2,3-dihydropyridazine-4-carbonitrile. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural dynamics, particularly tautomerism, is paramount for predicting its physicochemical properties, biological activity, and interaction with molecular targets. This document delves into the potential tautomeric forms, their relative stabilities, and the modern analytical and computational methodologies employed for their characterization.

Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] In heterocyclic compounds like this compound, tautomerism can significantly influence a molecule's properties, including its lipophilicity, acidity/basicity, hydrogen bonding capabilities, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[2] The pyridazinone core, a privileged scaffold in medicinal chemistry, is known to exhibit various forms of tautomerism, primarily lactam-lactim and keto-enol tautomerism.[3][4] The prevalence of a particular tautomer can be influenced by factors such as the electronic nature of substituents, the solvent environment, and the solid-state packing forces. A comprehensive understanding of the tautomeric landscape of this compound is therefore crucial for rational drug design and lead optimization.

Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms, primarily arising from the migration of a proton. The principal tautomeric equilibrium to consider is the lactam-lactim tautomerism involving the pyridazinone ring.

  • Lactam (Oxo) Form: this compound

  • Lactim (Hydroxy) Form: 3-Hydroxypyridazine-4-carbonitrile

Additionally, annular tautomerism, where the proton migrates between the two nitrogen atoms of the pyridazine ring, can also be considered, although it is generally less favored in 3(2H)-pyridazinones.

Fig. 1: Primary tautomeric equilibrium of this compound.

Based on extensive studies of related pyridazinone systems, the lactam (oxo) form is generally considered to be the more stable tautomer in both the solid state and in solution.[3][4] The increased stability of the lactam form is often attributed to the greater strength of the C=O double bond compared to the C=N double bond and favorable amide resonance stabilization. However, the presence of the electron-withdrawing nitrile group at the 4-position can influence the electronic distribution within the ring and potentially shift the tautomeric equilibrium.

Analytical Characterization of Tautomers

The identification and quantification of tautomers in equilibrium require the use of sophisticated analytical techniques. Spectroscopic methods are particularly powerful in this regard, as they can provide information about the structural features of the different tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of tautomerism in solution.[1][4] By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, it is possible to identify the predominant tautomer and, in some cases, quantify the relative amounts of each tautomer in equilibrium.

Expected Spectral Signatures:

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
Lactam (Oxo) Form - N-H proton (broad singlet) - Ring protons- C=O (carbonyl) carbon (~160-170 ppm) - C≡N (nitrile) carbon (~115-120 ppm)
Lactim (Hydroxy) Form - O-H proton (broad singlet) - Ring protons- C-OH carbon - C≡N (nitrile) carbon

Protocol for Quantitative NMR (qNMR) Analysis:

A robust qNMR experiment is essential for accurately determining the tautomeric ratio.

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.[5]

    • Add a known amount of an internal standard with a singlet resonance that does not overlap with the analyte signals.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.[6]

    • Use a calibrated 90° pulse.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the non-overlapping signals corresponding to each tautomer and the internal standard.

    • Calculate the molar ratio of the tautomers based on the integral values and the number of protons giving rise to each signal.

Fig. 2: Workflow for quantitative NMR (qNMR) analysis of tautomeric equilibrium.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between tautomers. The presence of a strong carbonyl (C=O) absorption band is characteristic of the lactam form, while the lactim form would exhibit an O-H stretching vibration and a C=N stretching vibration.

Expected Vibrational Frequencies:

TautomerKey IR Absorption Bands (cm⁻¹)
Lactam (Oxo) Form - N-H stretch (broad, ~3200-3400) - C≡N stretch (~2220-2260) - C=O stretch (strong, ~1650-1700)
Lactim (Hydroxy) Form - O-H stretch (broad, ~3200-3600) - C≡N stretch (~2220-2260) - C=N stretch (~1640-1690)

Protocol for IR Spectroscopic Analysis:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For solution-phase analysis, dissolve the compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CHCl₃).

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the solvent or KBr pellet for subtraction.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands for the C=O, N-H, O-H, and C=N functional groups.

    • The presence and relative intensity of these bands can indicate the predominant tautomeric form in the sample.

X-ray Crystallography

Computational Chemistry: A Predictive Approach

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for studying tautomerism.[9][10][11] DFT calculations can provide valuable insights into the relative stabilities of different tautomers, the transition states for their interconversion, and the influence of solvent effects.

Protocol for DFT Calculations:

  • Structure Optimization:

    • Build the 3D structures of all possible tautomers of this compound.

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities.

    • The tautomer with the lowest calculated energy is predicted to be the most stable.

  • Frequency Analysis:

    • Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

    • Frequency calculations also provide theoretical vibrational spectra that can be compared with experimental IR data.

  • Solvent Effects:

    • Incorporate the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM). This allows for the prediction of how the tautomeric equilibrium might shift in different solvent environments.[9]

DFT_Workflow cluster_model Model Building cluster_calc DFT Calculations cluster_analysis Analysis Model Construct 3D Structures of Tautomers Opt Geometry Optimization Model->Opt Energy Single-Point Energy Opt->Energy Freq Frequency Analysis Opt->Freq Solvent Solvation Model (PCM) Opt->Solvent Stability Determine Relative Stabilities Energy->Stability Spectra Predict Vibrational Spectra Freq->Spectra Solv_Effect Assess Solvent Influence Solvent->Solv_Effect

Fig. 3: General workflow for studying tautomerism using Density Functional Theory (DFT).

Theoretical studies on the parent pyridazin-3(2H)-one have shown that the direct intramolecular proton transfer has a high activation energy, while a dimer-assisted double hydrogen transfer is a more favorable pathway.[9][11] Protic polar solvents are also predicted to reduce the activation energy for tautomerization.[9] These findings provide a valuable framework for understanding the potential dynamics of tautomerism in this compound.

Conclusion and Future Directions

The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug discovery. While the lactam (oxo) form is anticipated to be the predominant tautomer, a comprehensive experimental and computational investigation is necessary for a definitive characterization. This guide has outlined the key theoretical considerations and provided detailed protocols for the analytical and computational techniques required for such a study.

For researchers and drug development professionals, a thorough understanding of the tautomeric behavior of this and related heterocyclic scaffolds is essential for building accurate structure-activity relationships, optimizing physicochemical properties, and ultimately, designing more effective and safer therapeutic agents. Future work should focus on obtaining high-quality experimental data, including a single-crystal X-ray structure and detailed NMR and IR studies in a variety of solvents, to validate and refine the computational models and provide a complete picture of the tautomeric landscape of this important molecule.

References

Potential applications of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Applications of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Abstract

The pyridazinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged structure," its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[3][4][5] This guide focuses on a key derivative, This compound , a versatile and reactive building block for the synthesis of novel therapeutic agents. We will explore its synthesis, chemical reactivity, and delve into its potential applications across various therapeutic areas, providing field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

The Pyridazinone Core: A Foundation for Drug Discovery

The this compound molecule is built upon the pyridazinone ring, a six-membered aromatic ring containing two adjacent nitrogen atoms.[6] Its structural rigidity, coupled with the presence of multiple sites for chemical modification, makes it an ideal starting point for creating diverse chemical libraries. The inherent functionalities—a lactam (cyclic amide), a conjugated system, and a cyano group—provide a rich chemical playground for synthetic chemists. This synthetic flexibility is crucial for tuning the molecule's physicochemical properties and biological activity to selectively engage with various biological targets.[6]

PropertyValueSource
Molecular Formula C₅H₃N₃OPubChem CID 12376256[7]
Molecular Weight 121.10 g/mol PubChem CID 12376256[7]
CAS Number 64882-65-1PubChem CID 12376256[7]
Physical Form SolidSigma-Aldrich[8]
Storage Room temperature, inert atmosphere, keep in dark placeSigma-Aldrich[8]

Synthesis and Chemical Reactivity: A Platform for Diversity

The utility of this compound stems from its accessibility through straightforward synthetic routes and its predictable reactivity, which allows for systematic structural diversification.

Synthesis of the Core Scaffold

A highly efficient method for synthesizing substituted 3-oxo-2,3-dihydropyridazine-4-carbonitriles involves the one-pot condensation of a 1,2-dicarbonyl compound (like substituted benzil) with cyanoacetylhydrazide.[9][10] This reaction can be promoted by a nano-catalyst under solvent-free conditions, offering very short reaction times (2–4 minutes) and high yields (90–95%).[9]

G cluster_reactants Reactants Benzil Substituted Benzil (1,2-Dicarbonyl) Catalyst CCSO Nano Catalyst (Solvent-free, 2-4 min) Benzil->Catalyst CAH Cyanoacetyl-hydrazide CAH->Catalyst Product 3-Oxo-5,6-disubstituted- 2,3-dihydropyridazine-4-carbonitrile Catalyst->Product One-pot condensation

General synthesis of the pyridazinone core.
Key Derivatization Pathways

The this compound scaffold offers several handles for chemical modification, enabling the exploration of structure-activity relationships (SAR).

  • N-2 Position: The secondary amine within the pyridazinone ring is a common site for substitution. Alkylation or arylation at this position can significantly influence the compound's binding affinity and selectivity for its biological target.[11]

  • C-3 Carbonyl Group: The carbonyl can be converted to a chloro group by reacting with reagents like phosphorus oxychloride (POCl₃).[11][12] This creates a 3-chloropyridazine intermediate, which is highly susceptible to nucleophilic substitution, allowing for the introduction of various amine, oxygen, or sulfur-containing functionalities.[11]

  • C-4 Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a carboxamide.[13][14] These functional groups can act as crucial hydrogen bond donors or acceptors, anchoring the molecule within the active site of a target protein.

G cluster_derivatives Derivatives Core 3-Oxo-pyridazine- 4-carbonitrile N_Sub N-Substituted (e.g., Alkylation) Core->N_Sub R-X Chloro_Sub 3-Chloro-pyridazine Intermediate Core->Chloro_Sub POCl₃ Acid_Amide Carboxylic Acid or Carboxamide Core->Acid_Amide Hydrolysis Nucleophiles Nucleophilic Substitution (Amines, Alcohols) Chloro_Sub->Nucleophiles

Key derivatization pathways for the pyridazinone scaffold.

Potential Therapeutic Applications

The synthetic versatility of the this compound scaffold has enabled its exploration in a multitude of therapeutic areas. Its derivatives have been shown to interact with a wide range of biological targets.[1]

Anticancer Agents

The pyridazinone nucleus is a cornerstone in the development of novel anticancer therapies.[2] Derivatives have demonstrated potent activity against various cancer cell lines by targeting key signaling pathways.[15][16]

  • Kinase Inhibition: A significant area of focus has been the development of kinase inhibitors.

    • Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors: A novel series of 3-oxo-2,3-dihydropyridazine derivatives was designed for the selective inhibition of ITK, a crucial enzyme in T-cell signaling with implications in T-cell leukemia.[6][17] One lead compound, Compound 9 , demonstrated selective ITK inhibition (IC₅₀ = 0.87 µM) with a favorable therapeutic index, showing significantly less toxicity to non-cancerous cells.[6] Mechanistic studies confirmed that this compound reduces the phosphorylation of ITK and its downstream target ERK1/2, validating its on-target activity.[6][17]

    • Other Kinases: This scaffold has also been used to develop inhibitors for p38α MAP kinase, EGFR (Epidermal Growth Factor Receptor), and CDK-2 (Cyclin-Dependent Kinase 2), which are all critical targets in cancer progression.[12][18][19]

G TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation ERK ERK1/2 PLCg1->ERK Proliferation T-Cell Proliferation & Survival ERK->Proliferation Compound9 Compound 9 (Pyridazinone Derivative) Compound9->ITK Inhibition

Simplified ITK signaling pathway and inhibition.

Table 1: Cytotoxicity of Selected 3-Oxo-2,3-dihydropyridazine Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)Therapeutic RationaleReference
Compound 9 ITK (biochemical)0.87Selective ITK inhibitor for T-cell leukemia[6]
Jurkat (cellular)37.61[6]
Compound 22 ITK (biochemical)0.19Potent but less selective ITK/BTK inhibitor[6][17]
Jurkat (cellular)11.17[6]
Generic Pyridine-3-carbonitrile p38α MAP Kinase0.07Anti-inflammatory, Cancer[18][19]
Cardiovascular Drugs

The pyridazine ring is a key structural feature in marketed cardiotonic drugs such as pimobendan and levosimendan.[3][5] This highlights the potential of the this compound scaffold for developing new agents to treat cardiovascular diseases, including hypertension and thrombosis.[2] The diverse pharmacological activities reported for pyridazinone derivatives include antihypertensive, antiplatelet, and vasodilator effects.[2][3]

Anti-inflammatory and Analgesic Agents

Pyridazinone derivatives have long been investigated for their anti-inflammatory and analgesic properties.[3][4][20] The mechanism of action for some of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[3] The ease of synthesis and derivatization makes this scaffold attractive for developing novel anti-inflammatory agents with potentially improved efficacy and safety profiles.[1]

Emerging Therapeutic Targets

Research continues to uncover new applications for this versatile scaffold:

  • Xanthine Oxidase (XO) Inhibitors: Derivatives have been designed and synthesized as inhibitors of xanthine oxidase, an enzyme involved in uric acid production, presenting a potential treatment for gout.[14]

  • Cannabinoid Receptor Ligands: Novel 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides have been developed as potent and selective inverse agonists for the cannabinoid type-2 receptor (CB2R), a target for treating inflammatory and neuropathic pain.[13]

  • Aryl Hydrocarbon Receptor (AHR) Inhibitors: The scaffold is being used to develop inhibitors of AHR, a ligand-activated transcription factor implicated in cancer and immune dysregulation.[21]

Experimental Protocols: A Practical Framework

To translate the potential of this scaffold into tangible results, robust experimental validation is essential. Below is a representative protocol for evaluating the cytotoxic effects of newly synthesized derivatives.

Protocol: MTT Assay for Cell Viability

This protocol assesses the ability of a compound to inhibit cell proliferation, a key indicator of potential anticancer activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line (e.g., Jurkat).

Materials:

  • Jurkat (human T-cell leukemia) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

Methodology:

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

This compound is more than just a chemical entity; it is a strategic platform for innovation in drug discovery. Its synthetic tractability and proven record across a wide array of biological targets confirm its status as a privileged scaffold.[1][4] The successful development of derivatives targeting kinases like ITK demonstrates a clear path forward for creating highly selective and potent therapeutics.[6]

Future research will likely focus on leveraging computational tools, such as molecular docking and pharmacophore modeling, to guide the rational design of next-generation pyridazinone derivatives.[14][22] Expanding the exploration of this scaffold against new and challenging biological targets, coupled with a deeper understanding of its ADME (absorption, distribution, metabolism, and excretion) properties, will undoubtedly solidify the role of this compound in the future of medicine.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold and the Power of C-C Bond Formation

The pyridazinone core is a privileged scaffold in medicinal chemistry and drug development. These nitrogen-rich heterocyclic compounds are integral to a wide range of biologically active molecules, demonstrating properties such as anti-inflammatory and analgesic effects.[1] The functionalization of the pyridazinone ring is a critical step in the synthesis of new therapeutic agents, allowing for the precise tuning of a compound's pharmacological profile.

Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[2][3] This palladium-catalyzed reaction enables the coupling of halo-pyridazinones with a vast array of aryl, heteroaryl, or vinyl boronic acids and their derivatives.[4][5] Its operational simplicity, mild reaction conditions, and tolerance for a wide variety of functional groups make it an indispensable tool in modern drug discovery.[2][5]

However, the application of Suzuki coupling to nitrogen-containing heterocycles like pyridazinones is not without its challenges. The electron-deficient nature of the ring and the potential for the nitrogen atoms to coordinate with and inhibit the palladium catalyst necessitate a carefully optimized approach.[6][7][8] This guide provides a comprehensive overview of the key principles, detailed experimental protocols, and troubleshooting strategies to empower researchers to successfully employ the Suzuki-Miyaura coupling for the synthesis of novel pyridazinone derivatives.

Core Principles: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10][11] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the halo-pyridazinone, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[12][13][14] The reactivity of the halide is a critical factor, with the bond strength dictating the ease of this step (C-I < C-Br < C-Cl).

  • Transmetalation : This step involves the transfer of the organic group from the boron reagent to the palladium(II) center. It is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][15]

  • Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Halo-pyridazinone) pd2_intermediate Ar-Pd(II)L2-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OR)2 Base diaryl_pd2 Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Specific Challenges with Pyridazinone Derivatives

  • Catalyst Inhibition : The lone pair of electrons on the pyridazinone's nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[6][8] The choice of bulky ligands can mitigate this by sterically shielding the metal center.

  • Substrate Reactivity : Chloropyridazinones are often more economical but are less reactive than their bromo or iodo counterparts.[16] Achieving efficient coupling with chloro-substrates typically requires more active catalyst systems, often employing bulky, electron-rich phosphine ligands.[14][16]

  • Protodeboronation : A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product. This can be more prevalent with electron-rich or heteroaryl boronic acids.[17]

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki coupling reaction hinges on the careful selection of its components. Each element plays a critical role in the catalytic cycle, and a rational, evidence-based approach to their selection is paramount.

The Palladium Catalyst and Ligand System

The combination of the palladium source and the ligand is the heart of the reaction, directly influencing efficiency, substrate scope, and reaction times.[18] While older methods often relied on catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), modern protocols frequently utilize a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a specialized ligand.

Causality : Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are highly effective for coupling less reactive substrates like chloropyridazinones.[14][18] The bulkiness of the ligand promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition.[14]

Catalyst / PrecatalystLigandTypical SubstrateNotesReference
Pd(PPh₃)₄None (pre-complexed)Bromo/IodopyridazinonesA classic, reliable catalyst for more reactive halides. Can require higher temperatures and longer reaction times.[18]
PdCl₂(dppf)dppf (pre-complexed)Bromo/ChloropyridazinonesOften provides high yields with good functional group tolerance. The dppf ligand offers good stability.[18]
Pd(OAc)₂SPhosChloropyridazinonesA highly active system for challenging, electron-rich, or sterically hindered chloro-heterocycles.[18]
Pd₂(dba)₃XPhos or RuPhosChallenging couplingsA versatile Pd(0) source often paired with advanced phosphine ligands for difficult transformations.[19]
The Boron Reagent: Boronic Acids vs. Esters

Arylboronic acids are the most common coupling partners due to their commercial availability and general stability.[2][20] However, they can be susceptible to decomposition and homocoupling.[9][21]

Causality : For sensitive substrates or to improve stability and handling, boronic esters like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are excellent alternatives.[20] They are generally more robust and less prone to protodeboronation. MIDA boronates, in particular, are highly stable crystalline solids that can be used in sequential couplings.

The Base: The Key to Transmetalation

The base plays an essential role in activating the boronic acid to facilitate the transmetalation step.[11][15] The choice of base can significantly impact the reaction rate and yield, and its strength should be matched to the substrate's sensitivity.

  • Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃) : Commonly used, moderately strong bases suitable for a wide range of substrates. Often used in aqueous solutions.[18][22]

  • Potassium Phosphate (K₃PO₄) : A stronger base that is particularly effective for coupling challenging substrates, including unactivated aryl chlorides.[23][24] It is often used in anhydrous conditions or with minimal water.

  • Cesium Carbonate (Cs₂CO₃) : A strong base that can accelerate difficult couplings, but its higher cost may be a consideration.[16][19]

Causality : The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which more readily transfers its organic group to the palladium center during transmetalation.

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used.[22]

  • Dioxane/Water or Toluene/Water : Classic biphasic systems that are effective for a broad range of Suzuki couplings.[4][22][25] Water often plays a beneficial role in the transmetalation step.[26]

  • Tetrahydrofuran (THF) : A common aprotic solvent.[22]

  • N,N-Dimethylformamide (DMF) : A polar aprotic solvent that can be useful for solubilizing polar substrates, though it may require higher purification effort.[16][22]

Causality : The choice of solvent can influence catalyst stability and the solubility of the base. Degassing the solvent prior to use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][19][27]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Safety Note : Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki Coupling of a Halopyridazinone (Conventional Heating)

This protocol is a robust starting point for coupling arylboronic acids with bromo- or chloropyridazinone derivatives using a PdCl₂(dppf) catalyst.

Materials:

  • Halopyridazinone (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03-0.05 mmol, 3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio, 5-10 mL total volume)

  • Round-bottom flask or Schlenk tube with condenser

  • Magnetic stir bar and stir plate with heating

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation : To a dry round-bottom flask or Schlenk tube containing a magnetic stir bar, add the halopyridazinone (1.0 equiv), arylboronic acid (1.2-1.5 equiv), PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%), and the base (2.0-3.0 equiv).[4][16]

  • Inert Atmosphere : Seal the vessel with a septum or connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4][27]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe.[4][27]

  • Heating : Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[4][16]

  • Reaction Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4][16]

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.[4]

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

  • Washing : Combine the organic layers and wash with water, followed by brine, to remove inorganic impurities.[4]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification : Purify the crude material by column chromatography on silica gel to yield the desired substituted pyridazinone derivative.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling of a Chloropyridazinone

This protocol is optimized for speed and efficiency, particularly for less reactive chloropyridazinone substrates, using a modern catalyst system.

Materials:

  • Chloropyridazinone (0.5 mmol, 1.0 equiv)

  • Arylboronic acid or ester (0.6-0.75 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01-0.025 mmol, 2-5 mol%)

  • SPhos (0.012-0.03 mmol, 2.4-6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (1.0-1.5 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Vessel Charging : In a microwave vial containing a stir bar, combine the chloropyridazinone (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), SPhos ligand, and finely ground K₃PO₄ (2.0-3.0 equiv).[16]

  • Solvent Addition : Add the anhydrous, degassed solvent to the vial.

  • Sealing : Securely seal the vial with a cap.

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes), with stirring.[16]

  • Cooling and Work-up : After the reaction is complete, allow the vial to cool to room temperature. Work up and purify the product as described in Protocol 1 (Steps 6-10).

Experimental_Workflow start 1. Combine Reactants inert 2. Establish Inert Atmosphere start->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction (Conventional or Microwave) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Cool & Quench monitor->workup extract 7. Extraction & Washing workup->extract purify 8. Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the Suzuki coupling of pyridazinone derivatives.

Observation / ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently reactive halide (e.g., chloride).3. Low reaction temperature or time.1. Ensure proper degassing of solvents and use of an inert atmosphere. Use a fresh catalyst source.2. Switch to a more active ligand (e.g., SPhos, XPhos) and a stronger base (K₃PO₄).[18][24]3. Increase temperature (within solvent limits) or reaction time. Consider microwave heating.
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to Pd(II) species that promote homocoupling.[9]2. High temperature degradation.1. Rigorously degas all solvents and maintain a strict inert atmosphere.[9]2. Use the minimum effective temperature. Use a 1.1-1.2 excess of the boronic acid, not more.
Protodeboronation 1. Presence of excess water or protic sources.2. Unstable boronic acid (especially electron-rich or some heteroaryl).3. Prolonged reaction time at high temperature.1. Use an anhydrous base (e.g., K₃PO₄) and anhydrous solvent. If water is needed, use a controlled amount.2. Switch to a more stable boronic ester (pinacol or MIDA).[20]3. Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of Starting Material 1. Presence of a hydrogen source.2. Certain ligand/base combinations can promote this side reaction.1. Ensure solvents are dry. 2. Screen different ligands or bases. Sometimes a milder base can reduce this pathway.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition/agglomeration.2. Reaction temperature is too high.3. Ligand degradation.1. The reaction may still proceed to completion, but yields might be lower. If the reaction stalls, try adding more ligand.2. Reduce the reaction temperature.3. Choose a more thermally stable ligand.

References

Application Notes and Protocols for the N-alkylation of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the N-alkylation of 3-oxo-2,3-dihydropyridazine-4-carbonitrile, a critical transformation for the synthesis of a diverse range of biologically active molecules. The pyridazinone scaffold is a well-established pharmacophore present in numerous therapeutic agents, and modification at the nitrogen atom is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[1][2] This document provides a detailed theoretical background, step-by-step experimental protocols, and an in-depth discussion of the factors governing the regioselectivity of this reaction.

Introduction: The Significance of N-Alkylated Pyridazinones

The 3-oxo-2,3-dihydropyridazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3] N-alkylation of the pyridazinone ring is a fundamental synthetic strategy that allows for the introduction of various substituents, profoundly influencing the molecule's interaction with biological targets. The nature of the alkyl group can impact the compound's lipophilicity, metabolic stability, and binding affinity, making the N-alkylation a pivotal step in the development of novel therapeutics.

The N-alkylation of this compound presents a regioselectivity challenge due to the presence of two nitrogen atoms in the pyridazinone ring (N1 and N2). The outcome of the alkylation is influenced by a delicate interplay of steric and electronic factors of the substrate, the nature of the alkylating agent, and the reaction conditions. A thorough understanding of these factors is paramount for the selective synthesis of the desired isomer.

Reaction Mechanism and Regioselectivity

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyridazinone nitrogen by a suitable base, generating a pyridazinide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form the N-alkylated product.

The regioselectivity of the alkylation (N1 vs. N2) is a critical consideration. The pyridazinide anion exists as a resonance hybrid, with negative charge distributed between the two nitrogen atoms and the oxygen atom. The site of alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron density at each nitrogen atom, influenced by the substituents on the ring, plays a crucial role. Electron-withdrawing groups can affect the nucleophilicity of the adjacent nitrogen.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, the nature of the counter-ion of the base and the solvating properties of the solvent can influence the reactivity of the different nucleophilic centers of the pyridazinide anion.[4]

The following diagram illustrates the general mechanism and the potential for the formation of two regioisomers.

Caption: General mechanism of N-alkylation of this compound.

Experimental Protocols

The following protocols provide detailed procedures for the N-alkylation of this compound with various alkylating agents.

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade or higher. Anhydrous solvents should be used where specified.

  • Inert Atmosphere: Reactions involving strong bases like sodium hydride should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.

  • Purification: The crude products are typically purified by column chromatography on silica gel or by recrystallization.

Protocol 1: N-Benzylation using Potassium Carbonate in DMF

This protocol describes the synthesis of 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

Causality: Potassium carbonate is a mild base suitable for deprotonating the pyridazinone. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Heating to 60 °C increases the reaction rate without promoting significant side reactions.

Protocol 2: N-Ethylation using Sodium Hydride in DMF

This protocol describes the synthesis of 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

Materials:

  • This compound

  • Ethyl iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-ethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyridazinone, leading to a more reactive nucleophile.[4] The use of an inert atmosphere is crucial to prevent the reaction of NaH with atmospheric moisture.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF604-685-95
Ethyl iodideNaHDMFRT12-1670-80
Methyl iodideK₂CO₃AcetoneReflux8-1280-90

Characterization of N-Alkylated Products

The structure and purity of the synthesized N-alkylated pyridazinones should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the introduced alkyl group are indicative of successful N-alkylation. The chemical shifts of the pyridazinone ring protons will also be affected by the N-alkylation.

  • ¹³C NMR: The appearance of new signals for the carbons of the alkyl group and shifts in the signals of the pyridazinone ring carbons confirm the structure.

  • 2D NMR (HMBC, HSQC): These techniques are particularly useful for unambiguously determining the site of alkylation (N1 vs. N2). For the N2-alkylated isomer, a correlation is expected between the α-protons of the alkyl group and the C3 and C4a carbons of the pyridazinone ring in the HMBC spectrum.

Mass Spectrometry (MS)

The molecular weight of the product can be confirmed by mass spectrometry (e.g., ESI-MS), which should show the expected molecular ion peak.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationInactive base or alkylating agentUse fresh, high-purity reagents. Ensure anhydrous conditions when using moisture-sensitive bases like NaH.
Insufficient reaction time or temperatureMonitor the reaction by TLC and adjust the reaction time and/or temperature accordingly.
Formation of multiple productsLack of regioselectivityScreen different bases and solvents. In general, less polar solvents and bulky bases may favor alkylation at the less sterically hindered nitrogen.
O-alkylationWhile less common for pyridazinones compared to pyridones, O-alkylation can occur. Using aprotic polar solvents like DMF generally favors N-alkylation.
Difficult purificationClose polarity of regioisomersOptimize the column chromatography conditions (e.g., use a shallow gradient of eluent). Recrystallization may also be an effective purification method.

Experimental Workflow Diagram

Experimental_Workflow Start Start: this compound Reaction_Setup Reaction Setup: - Add base and solvent - Stir Start->Reaction_Setup Add_Alkylating_Agent Add Alkylating Agent Reaction_Setup->Add_Alkylating_Agent Reaction Reaction: - Heat and stir - Monitor by TLC Add_Alkylating_Agent->Reaction Workup Aqueous Work-up: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 13C, 2D) - Mass Spectrometry Purification->Characterization Final_Product Final Product: N-Alkyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile Characterization->Final_Product

Caption: A typical experimental workflow for the N-alkylation of this compound.

Conclusion

The N-alkylation of this compound is a versatile and essential reaction for the generation of novel compounds with potential therapeutic applications. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired N-alkylated products. A thorough understanding of the factors governing regioselectivity is crucial for the successful and efficient synthesis of specific isomers. The protocols and guidelines presented in this document provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the vast chemical space of N-alkylated pyridazinones.

References

Functionalization of the Pyridazine Ring: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, including its electron-deficient nature and capacity for hydrogen bonding, render it a privileged scaffold in the design of biologically active molecules.[3] Functionalized pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial properties.[2][4] This guide provides a detailed exploration of the primary strategies for the functionalization of the pyridazine ring, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Pyridazine Functionalization

The inherent electron deficiency of the pyridazine ring dictates its reactivity. While it is susceptible to nucleophilic attack, electrophilic substitution is generally challenging and often requires activation of the ring. Direct C-H functionalization has emerged as a powerful, atom-economical strategy. This guide will systematically address the following key functionalization methodologies:

  • Direct C-H Functionalization:

    • Minisci-Type Radical Alkylation and Acylation

    • Transition-Metal-Catalyzed Direct Arylation

  • Substitution Reactions:

    • Vicarious Nucleophilic Substitution (VNS)

    • Nucleophilic Aromatic Substitution (SNAr) on Halopyridazines

    • Electrophilic Substitution via Pyridazine N-Oxides

  • Metal-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Sonogashira Coupling

    • Buchwald-Hartwig Amination

  • Cycloaddition Reactions:

    • Inverse-Electron-Demand Diels-Alder Reactions

Direct C-H Functionalization: An Atom-Economical Approach

Directly converting C-H bonds into new carbon-carbon or carbon-heteroatom bonds is a highly efficient synthetic strategy that minimizes the need for pre-functionalized starting materials.[5]

Minisci-Type Radical Reactions

The Minisci reaction is a powerful method for the direct alkylation or acylation of electron-deficient heterocycles, such as pyridazine.[6] The reaction proceeds via the addition of a nucleophilic carbon-centered radical to the protonated pyridazine ring.[7]

Mechanism Insight: The reaction is initiated by the generation of a radical species, often from a carboxylic acid or an alkyl halide.[6][8] This radical then attacks the electron-deficient pyridazine ring, which is activated by protonation under acidic conditions. The resulting radical cation intermediate is then oxidized to the final product, regenerating the aromaticity of the ring.

Minisci_Mechanism cluster_initiation Radical Generation cluster_propagation Reaction with Pyridazine R-COOH Carboxylic Acid Radical R• R-COOH->Radical Oxidant (e.g., (NH₄)₂S₂O₈), AgNO₃ Pyridazine Pyridazine Protonated_Pyridazine Protonated Pyridazine Pyridazine->Protonated_Pyridazine H⁺ Radical_Adduct Radical Cation Intermediate Product Functionalized Pyridazine Radical_Adduct->Product Oxidation & Deprotonation Protonated_PyridazineRadical Protonated_PyridazineRadical Protonated_PyridazineRadical->Radical_Adduct Radical Addition

Figure 1: Generalized mechanism of the Minisci reaction on pyridazine.

Experimental Protocol: Minisci Alkylation of a Pyridazine Derivative

This protocol describes a general procedure for the tert-butylation of a substituted pyridazine.

Materials:

  • Substituted Pyridazine (1.0 equiv)

  • Pivalic Acid (3.0 equiv)

  • Silver Nitrate (AgNO₃) (0.2 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv)

  • Sulfuric Acid (H₂SO₄) (concentrated, to achieve acidic pH)

  • Acetonitrile/Water (1:1 v/v)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the substituted pyridazine (1.0 equiv) and pivalic acid (3.0 equiv).

  • Dissolve the starting materials in a 1:1 mixture of acetonitrile and water.

  • Carefully add concentrated sulfuric acid dropwise until the solution is acidic (pH ~1-2).

  • Add silver nitrate (0.2 equiv) and stir until dissolved.

  • In a separate flask, dissolve ammonium persulfate (3.0 equiv) in a minimal amount of water.

  • Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Direct Arylation

Direct arylation offers a highly efficient route to biaryl pyridazines, which are common motifs in pharmaceuticals.[9] This method avoids the need for pre-functionalized pyridazines, such as halo- or boronic acid-substituted derivatives.

Mechanism Insight: The catalytic cycle typically involves the coordination of the palladium catalyst to the pyridazine, followed by a concerted metalation-deprotonation (CMD) or an oxidative addition pathway to form a palladacycle intermediate. This intermediate then undergoes reaction with an aryl halide, followed by reductive elimination to yield the arylated pyridazine and regenerate the active palladium catalyst.[10]

Direct_Arylation Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Complex Pd(0)->Oxidative_Addition + Ar-X CMD CMD Intermediate Oxidative_Addition->CMD + Pyridazine, -HX Product_Complex Product Complex CMD->Product_Complex Reductive Elimination Product_Complex->Pd(0) Product Arylated Pyridazine Product_Complex->Product Aryl_Halide Ar-X Pyridazine Pyridazine

Figure 2: Simplified catalytic cycle for palladium-catalyzed direct arylation.

Experimental Protocol: Direct C-H Arylation of a Pyridazine Derivative [11]

Materials:

  • Pyridazine Derivative (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add the pyridazine derivative (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), pivalic acid (30 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substitution Reactions: Modifying the Pyridazine Core

Vicarious Nucleophilic Substitution (VNS)

VNS is a unique reaction that allows for the formal substitution of a hydrogen atom with a nucleophile on an electron-deficient aromatic ring.[12] The nucleophile must contain a leaving group on the carbon atom that forms the new bond.[13]

Mechanism Insight: The reaction begins with the addition of a carbanion (containing a leaving group) to the electron-deficient pyridazine ring, forming a Meisenheimer-like intermediate. This is followed by a base-induced β-elimination of the leaving group and a proton from the ring, leading to the substituted product.[8]

Experimental Protocol: Vicarious Nucleophilic Substitution on a Nitro-Substituted Pyridazine [14]

Materials:

  • Nitro-substituted Pyridazine (1.0 equiv)

  • α-Chloroalkyl Sulfone (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the α-chloroalkyl sulfone (1.2 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add potassium tert-butoxide (2.5 equiv) portion-wise, maintaining the temperature below -70 °C.

  • Stir the resulting carbanion solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve the nitro-substituted pyridazine (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add the pyridazine solution to the carbanion solution via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) on Halopyridazines

The presence of a halogen atom on the electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution.[15] This is a widely used method for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates.[16]

Mechanism Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated to restore the aromaticity of the ring.[17]

Experimental Protocol: Amination of a Chloropyridazine [18]

Materials:

  • Chloropyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the chloropyridazine (1.0 equiv), amine (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add DMF and stir the mixture at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Electrophilic Substitution via Pyridazine N-Oxides

Direct electrophilic substitution on the pyridazine ring is difficult due to its electron-deficient nature. However, the formation of a pyridazine N-oxide activates the ring towards electrophilic attack, primarily at the C4 and C6 positions.[19]

Mechanism Insight: The N-oxide functionality acts as an electron-donating group through resonance, increasing the electron density at the ortho and para positions, thus facilitating electrophilic attack.[4] Following the substitution reaction, the N-oxide can be deoxygenated to yield the functionalized pyridazine.

Experimental Protocol: Nitration of Pyridazine N-Oxide

Materials:

  • Pyridazine N-Oxide (1.0 equiv)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add concentrated sulfuric acid and cool to 0 °C in an ice bath.

  • Slowly add pyridazine N-oxide (1.0 equiv) to the cold sulfuric acid with stirring.

  • Once the N-oxide has dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 90 °C for 2-3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with solid sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous solution with chloroform (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting nitropyridazine N-oxide by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridazines, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.[20]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halopyridazine and a boronic acid or its ester derivative.[21]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridazine [21]

Materials:

  • Bromopyridazine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, as a 2M aqueous solution)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Chloroform

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, dissolve the bromopyridazine (1.0 equiv) and arylboronic acid (1.2 equiv) in a mixture of DME and ethanol.

  • Add the 2M aqueous solution of sodium carbonate (2.0 equiv).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) and heat the reaction mixture at 80 °C under an argon atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, extract the mixture with chloroform (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halopyridazine and a terminal alkyne, providing access to alkynylpyridazines.[22]

Experimental Protocol: Sonogashira Coupling of an Iodopyridazine [22]

Materials:

  • Iodopyridazine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under argon, add the iodopyridazine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF and triethylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aminopyridazines through the palladium-catalyzed coupling of a halopyridazine with an amine.[23]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridazine [24]

Materials:

  • Chloropyridazine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a glovebox, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add the chloropyridazine (1.0 equiv), amine (1.2 equiv), and cesium carbonate (1.5 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Cycloaddition Reactions: Constructing Fused Ring Systems

Pyridazines can act as dienes in inverse-electron-demand Diels-Alder reactions, providing a route to various fused heterocyclic systems.[25]

Mechanism Insight: In this type of cycloaddition, the electron-deficient pyridazine (diene) reacts with an electron-rich dienophile. The reaction is often followed by the elimination of a small molecule, such as nitrogen, to afford a new aromatic ring.

Diels_Alder Pyridazine Pyridazine (Diene) Dienophile Electron-rich Dienophile Cycloadduct [4+2] Cycloadduct Fused_Product Fused Aromatic Product Cycloadduct->Fused_Product Elimination (e.g., -N₂) PyridazineDienophile PyridazineDienophile PyridazineDienophile->Cycloadduct [4+2] Cycloaddition

Figure 3: General scheme for an inverse-electron-demand Diels-Alder reaction of pyridazine.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction [25]

Materials:

  • Substituted 1,2,4,5-tetrazine (1.0 equiv)

  • Electron-rich Alkene (e.g., norbornene) (1.5 equiv)

  • Toluene

  • Hexanes

Procedure:

  • To a round-bottom flask, dissolve the substituted 1,2,4,5-tetrazine (1.0 equiv) in toluene.

  • Add the electron-rich alkene (1.5 equiv).

  • Heat the reaction mixture to reflux (110 °C) for 2-6 hours, monitoring for the disappearance of the characteristic color of the tetrazine.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude pyridazine product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography.

Data Summary Table

Functionalization MethodKey ReagentsTypical ConditionsProduct Type
Minisci Reaction Carboxylic acid, (NH₄)₂S₂O₈, AgNO₃Acidic, 60-80 °CAlkylated/Acylated Pyridazine
Direct Arylation Aryl halide, Pd(OAc)₂, phosphine ligandBasic, 100-120 °CArylated Pyridazine
VNS α-Halo sulfone, strong base (e.g., t-BuOK)Anhydrous, low temp. to RTSubstituted Pyridazine
SNAr Halopyridazine, Nucleophile (amine, alkoxide)Basic, 80-100 °CAmino/Alkoxy/Thio-pyridazine
Suzuki Coupling Halopyridazine, Boronic acid, Pd(PPh₃)₄Basic, 80 °CArylated Pyridazine
Sonogashira Coupling Halopyridazine, Alkyne, Pd/Cu catalystBasic, RTAlkynyl Pyridazine
Buchwald-Hartwig Halopyridazine, Amine, Pd catalyst, ligandBasic, 100 °CAminopyridazine
Diels-Alder Tetrazine, AlkeneThermal (reflux)Fused Pyridazine

Conclusion

The functionalization of the pyridazine ring is a rich and diverse field, offering a multitude of strategies to access a wide array of derivatives with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of the most pertinent and effective methodologies, from classical substitution reactions to modern C-H functionalization and metal-catalyzed cross-couplings. By understanding the underlying mechanisms and employing the detailed protocols herein, researchers are well-equipped to explore the vast chemical space of functionalized pyridazines and unlock their full potential.

References

3-Oxo-2,3-dihydropyridazine-4-carbonitrile as a scaffold for kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 3-Oxo-2,3-dihydropyridazine-4-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyridazinone Core in Modern Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized modern medicine, yet the persistent challenges of potency, selectivity, and acquired resistance necessitate the exploration of novel chemical scaffolds.[3]

The pyridazinone ring system has emerged as a "privileged scaffold" in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5][6] This guide focuses on a specific, highly adaptable pyridazinone derivative: This compound . This scaffold offers a unique combination of features: a built-in hinge-binding motif (the pyridazinone ring), a nitrile group that can be leveraged for additional interactions or as a synthetic handle, and multiple strategic vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols for utilizing the this compound scaffold as a foundation for novel kinase inhibitor development programs.

Section 1: The Scaffold - Synthesis and Chemical Rationale

The utility of a scaffold is directly tied to its synthetic accessibility and the ease with which it can be diversified. The this compound core can be constructed efficiently, allowing for the rapid generation of compound libraries for screening.

Rationale for Scaffold Selection

The pyridazinone core is an effective bioisostere for other hinge-binding motifs. Its structure allows it to act as both a hydrogen bond donor (N-H) and acceptor (C=O), mimicking the interactions of the adenine portion of ATP with the kinase hinge. The strategic placement of the carbonitrile group at the C4 position provides a valuable polar interaction point and a site for further chemical elaboration.

General Synthetic Strategy

A common and efficient method for the synthesis of the core scaffold involves a one-pot reaction using readily available starting materials.[7][8] A representative scheme involves the condensation of a 1,2-dicarbonyl compound with cyanoacetylhydrazide, often promoted by a catalyst.[7]

cluster_0 Core Synthesis cluster_1 Diversification Start_1 Substituted Benzil (1,2-Dicarbonyl) Reaction One-Pot Condensation [Catalyst, Solvent-free] Start_1->Reaction Start_2 Cyanoacetyl-hydrazide Start_2->Reaction Core 3-Oxo-2,3-dihydropyridazine -4-carbonitrile Scaffold R1 N2 Position (e.g., Alkylation, Arylation) Core->R1 R2 C5/C6 Positions (from Benzil precursor, Suzuki Coupling) Core->R2 Reaction->Core High Yield (90-95%) Final Diversified Kinase Inhibitor Library R1->Final R2->Final

Caption: General workflow for synthesis and diversification of the scaffold.

This synthetic route is advantageous due to its high convergence, operational simplicity, and tolerance for a wide range of functional groups on the starting benzil, which directly translates to diversity at the C5 and C6 positions of the final pyridazinone ring.[7] Further modifications, such as N-alkylation or N-arylation at the N2 position, can be readily achieved to explore additional binding pockets.[9][10]

Section 2: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the scaffold is crucial for transforming an initial hit into a potent and selective lead compound. The pyridazinone core provides clear vectors for optimization.

Key Interaction Points

Molecular docking and SAR studies reveal that the pyridazinone moiety is essential for establishing the primary interactions with the kinase hinge region.[5] The C6-phenyl group often extends into a hydrophobic pocket, while the N2 position can be modified to access solvent-exposed regions or other nearby pockets.

Caption: Key interactions of the pyridazinone scaffold within a kinase active site.

SAR Summary Table

The following table summarizes general SAR trends observed for this class of inhibitors, guiding rational design.[6][11][12][13]

PositionModificationTypical Effect on ActivityRationale
N2 Small alkyl or aryl groupsPotency & SelectivityExplores solvent-exposed regions; can be tailored to fit specific kinase pockets.
C4 Carbonitrile (CN)PotencyActs as a hydrogen bond acceptor or can be replaced with other polar groups.
C6 Substituted Phenyl RingPotency & SelectivityFills a hydrophobic pocket; substitution pattern (e.g., fluoro, chloro, methyl) fine-tunes interactions.[11]
C5 H or small substituentGenerally less impactfulOften buried or less critical for binding compared to C6.
The Role of Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy to modulate a compound's properties while retaining its core binding mode.[14][15] For example, the C4-carbonitrile could be replaced with other small, polar groups like a pyrazole or oxadiazole to alter solubility, metabolic stability, or hydrogen bonding patterns.[16][17] Similarly, the pyridazinone core itself can be considered a bioisostere of other hinge-binding motifs like pyrazolopyridines.[11][18]

Section 3: Experimental Protocols for Inhibitor Characterization

A structured workflow of biochemical and cell-based assays is essential to characterize newly synthesized inhibitors.[1] The following protocols provide a robust framework for moving from an initial hit to a well-characterized lead.

Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
  • Objective: To quantify the direct inhibitory potency of a compound against a purified kinase enzyme.

  • Causality: This is the foundational assay to confirm on-target activity. It measures the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) in a controlled, cell-free environment, ensuring that observed effects are due to direct interaction with the kinase.[3][19]

Methodology (Example using a fluorescence-based assay):

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).[20]

    • Kinase Stock: Dilute the purified recombinant kinase to a working concentration (e.g., 50 nM) in kinase buffer.[21]

    • Substrate Stock: Prepare the peptide or protein substrate in kinase buffer.

    • ATP Stock: Prepare a stock solution of ATP in dH₂O. The final concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase.

    • Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in 100% DMSO, followed by a final dilution into the assay buffer.

  • Assay Procedure (96- or 384-well plate format):

    • Add 5 µL of the diluted compound to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.[21]

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

    • Read the plate on a suitable plate reader (e.g., fluorescence polarization, TR-FRET).

  • Data Analysis:

    • Normalize the data using the controls (0% and 100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
  • Objective: To confirm that the compound inhibits the target kinase inside living cells.

  • Causality: A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux.[22] This assay validates that the compound can reach its intracellular target and inhibit its function, measured by a decrease in the phosphorylation of a known downstream substrate.[2][23]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells known to have an active signaling pathway involving the target kinase into a 6-well plate and grow to 70-80% confluency.

    • Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.

    • Pre-treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes) to activate the target kinase.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[24]

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading dye and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[20][21]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Observe the dose-dependent decrease in substrate phosphorylation in compound-treated cells compared to the vehicle control.

Protocol 3: In Silico ADMET Profiling
  • Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds.

  • Causality: Poor pharmacokinetic properties are a major cause of drug failure.[25] Early in silico assessment helps to identify and deprioritize compounds with potential liabilities (e.g., poor solubility, high toxicity, metabolic instability) before committing significant resources to their synthesis and testing.[26][27][28]

Methodology:

  • Structure Preparation:

    • Generate the 2D or 3D structure of the compound in a suitable format (e.g., SMILES).

  • Utilize Web-Based Tools:

    • Access free, validated web servers such as SwissADME or pkCSM .

    • Input the compound's structure.

    • Run the prediction calculations.

  • Data Collection and Analysis:

    • Compile the predicted values for key drug-like properties into a table. Pay close attention to parameters that fall outside the desired ranges.

Key ADMET Parameters and Desired Ranges:

ParameterPropertyDesired Range / InterpretationTool Example
Molecular Weight Size< 500 g/mol SwissADME
LogP Lipophilicity< 5SwissADME, pkCSM
H-Bond Donors Polarity≤ 5SwissADME
H-Bond Acceptors Polarity≤ 10SwissADME
Topological Polar Surface Area (TPSA) Permeability< 140 ŲSwissADME, pkCSM
Aqueous Solubility (LogS) Absorption> -4pkCSM
CYP Inhibition MetabolismPredicts inhibition of key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). Should ideally be non-inhibitory.pkCSM
hERG Inhibition ToxicityPredicts potential for cardiotoxicity. Should be a non-inhibitor.pkCSM
Lipinski's Rule of Five DruglikenessNo more than one violation is generally preferred.SwissADME

Section 4: Integrated Drug Discovery Workflow

The successful development of a kinase inhibitor relies on an iterative cycle of design, synthesis, and testing. The this compound scaffold provides an excellent starting point for this process.

Start Scaffold Selection: 3-Oxo-2,3-dihydropyridazine -4-carbonitrile Design Design Library (Based on Target Structure & SAR) Start->Design Synth Synthesize Compounds Design->Synth Test Testing Cascade Synth->Test Biochem Protocol 1: Biochemical IC50 Assay Test->Biochem Primary Screen Cellular Protocol 2: Cell-Based Assay Biochem->Cellular Active Hits ADMET Protocol 3: In Silico ADMET Cellular->ADMET Cell-Active Hits Analyze Analyze Data (Potency, Cellular Activity, PK Profile) ADMET->Analyze Decision Promising Lead? Analyze->Decision Optimize Iterative Optimization (SAR-guided redesign) Decision->Optimize No End Lead Candidate for Preclinical Studies Decision->End Yes Optimize->Design

Caption: Iterative workflow for kinase inhibitor development using the pyridazinone scaffold.

By integrating rational design with the robust protocols outlined above, researchers can efficiently explore the chemical space around the this compound scaffold to identify and optimize novel kinase inhibitors with therapeutic potential.

References

Application Notes & Protocols: Probing Xanthine Oxidase Inhibition with Novel Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a pivotal enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1] Dysregulation of XO activity, leading to hyperuricemia, is a primary cause of gout and is implicated in other pathologies.[1] Consequently, XO has become a significant target for therapeutic intervention.[2] This guide provides a comprehensive overview of the rationale and methodology for screening and characterizing pyridazinone derivatives as a promising class of xanthine oxidase inhibitors. We delve into the mechanistic underpinnings of XO, detail a robust in vitro inhibition assay, and provide a framework for data interpretation, including structure-activity relationship (SAR) insights.

The Central Role of Xanthine Oxidase in Purine Metabolism and Disease

Xanthine oxidase is a complex metalloflavoprotein that plays a critical role in the terminal two steps of the purine degradation pathway.[1] It facilitates the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] While uric acid can act as an antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2]

The established clinical success of XO inhibitors like allopurinol and febuxostat validates this enzyme as a prime therapeutic target for managing hyperuricemia.[3] However, the quest for novel inhibitors with improved efficacy and safety profiles is ongoing. Pyridazinone derivatives have emerged as a versatile scaffold in medicinal chemistry, and their potential as XO inhibitors is an active area of research.

Mechanism of Xanthine Oxidase and Inhibition Strategies

Xanthine oxidase contains a molybdenum cofactor (MoCo) at its active site, which is crucial for its catalytic activity.[4] The enzyme catalyzes the oxidative hydroxylation of its substrates. Inhibitors can target this active site through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[5] Molecular docking studies of various heterocyclic inhibitors have revealed key interactions with amino acid residues such as Ser876, Thr1010, Phe914, and Phe1009 within the XO active site.[6] Understanding these interactions is fundamental to the rational design of potent and selective inhibitors.

The following diagram illustrates the purine degradation pathway and the strategic point of intervention for XO inhibitors.

purine_pathway cluster_xo Catalytic Steps Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2 -> H2O2 Uric_Acid Uric Acid Xanthine->Uric_Acid O2 -> H2O2 XO1 Xanthine Oxidase XO2 Xanthine Oxidase Inhibitors Pyridazinone Derivatives (and other XOIs) Inhibitors->XO1 Inhibitors->XO2

Caption: Purine degradation pathway and the site of xanthine oxidase inhibition.

Screening Pyridazinone Derivatives for XO Inhibition: A Step-by-Step Protocol

This section provides a detailed protocol for a spectrophotometric assay to determine the in vitro inhibitory activity of synthesized pyridazinone derivatives against xanthine oxidase. The principle of this assay is to measure the rate of uric acid formation, which absorbs light at 295 nm.

Materials and Reagents
  • Enzyme: Xanthine oxidase from bovine milk

  • Substrate: Xanthine

  • Buffer: Potassium phosphate buffer (50 mM, pH 7.5)

  • Test Compounds: Synthesized pyridazinone derivatives dissolved in DMSO

  • Positive Control: Allopurinol

  • Instrumentation: UV-Vis spectrophotometer with temperature control

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH accurately. This buffer system maintains a stable physiological pH for the enzymatic reaction.

  • Xanthine Oxidase Solution (0.1 U/mL): Dilute the stock enzyme solution in ice-cold potassium phosphate buffer immediately before use. The enzyme concentration is chosen to provide a linear reaction rate for the duration of the assay.

  • Xanthine Solution (100 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be required to fully dissolve the substrate.

  • Test Compound and Allopurinol Solutions: Prepare stock solutions in DMSO (e.g., 10 mM). From these, create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid solvent effects on enzyme activity.

Experimental Workflow for XO Inhibition Assay

The following diagram outlines the workflow for the xanthine oxidase inhibition assay.

assay_workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) start->prep_reagents setup_cuvettes Set up Cuvettes: - Blank - Control (No Inhibitor) - Test (with Pyridazinone derivative) - Positive Control (Allopurinol) prep_reagents->setup_cuvettes pre_incubate Pre-incubate cuvettes at 25°C for 5 min setup_cuvettes->pre_incubate initiate_reaction Initiate reaction by adding Xanthine pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 295 nm over time (e.g., 5 min) initiate_reaction->measure_absorbance calculate_rate Calculate initial reaction rates (ΔAbs/min) measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Application Notes and Protocols: The Strategic Use of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core - A Privileged Scaffold in Agrochemical Discovery

The pyridazinone heterocycle is a cornerstone in the development of modern agrochemicals.[1][2] Its unique six-membered ring structure, featuring two adjacent nitrogen atoms, imparts a favorable combination of metabolic stability, target affinity, and tunable physicochemical properties.[1] This has led to the successful commercialization of pyridazinone-based compounds with a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal action.[1][3]

This guide focuses on a particularly valuable building block: 3-Oxo-2,3-dihydropyridazine-4-carbonitrile . The strategic placement of the nitrile group at the C4 position offers a versatile chemical handle for elaboration into a variety of functional groups, most notably the carboxamide moiety, which is a key pharmacophore in many successful agrochemicals.[4] These application notes will provide a comprehensive overview of the synthesis of this key intermediate and its subsequent application in the development of potent herbicides, with a discussion on its potential for fungicidal applications. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for researchers in agrochemical synthesis.

Part 1: Synthesis of the Core Intermediate: this compound

A reliable and scalable synthesis of the starting material is paramount for any discovery program. While various methods exist for the synthesis of substituted pyridazinones, a robust approach for the parent 4-carbonitrile compound is essential.[5] The following protocol outlines a highly efficient, one-pot, solvent-free synthesis adapted from methodologies for analogous structures.[5] This method leverages a nano-catalyzed reaction, offering high yields and short reaction times.

Protocol 1: One-Pot Synthesis of 3-Oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile

This protocol describes a general method for synthesizing substituted pyridazinones. For the unsubstituted title compound, appropriate starting materials would be required.

Principle: This synthesis involves the condensation of a 1,2-dicarbonyl compound with cyanoacetylhydrazide. The reaction is promoted by a reusable nano-catalyst, which enhances the reaction rate and allows for solvent-free conditions, aligning with the principles of green chemistry.

Materials:

  • Substituted Benzil (1 mmol)

  • Cyanoacetylhydrazide (1 mmol)

  • Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano-catalyst (20 mg)

  • Mortar and pestle

  • Heating mantle or oil bath

Procedure:

  • In a clean, dry mortar, combine the substituted benzil (1 mmol), cyanoacetylhydrazide (1 mmol), and CCSO nano-catalyst (20 mg).

  • Grind the mixture thoroughly with a pestle for 1-2 minutes to ensure intimate mixing of the reactants and catalyst.

  • Transfer the solid mixture to a small, dry round-bottom flask.

  • Heat the flask in an oil bath or on a heating mantle at 110°C for 2-4 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.

  • Add distilled water to the reaction mixture and stir to precipitate the solid product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum to afford the pure 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile.

Expected Results: This method typically affords the desired product in high yields (90-95%).[5] The catalyst can be recovered and reused multiple times without a significant loss of activity.

Data Presentation: Synthesis of Substituted Pyridazinones

EntrySubstituent (R)Reaction Time (min)Yield (%)
1Phenyl295
24-Chlorophenyl392
34-Methylphenyl2.594
44-Methoxyphenyl490

Data adapted from Singh, P., et al., RSC Adv., 2014, 4, 51239-51243.[5]

Part 2: Application in Herbicide Synthesis: Targeting Phytoene Desaturase (PDS)

One of the most successful applications of the pyridazinone scaffold is in the development of bleaching herbicides that inhibit phytoene desaturase (PDS).[6][7] PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of PDS leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in chlorophyll photodegradation and ultimately, plant death.[6][7]

A recently discovered and highly potent PDS-inhibiting herbicide, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide , serves as an excellent example of the agrochemical potential of the pyridazine-4-carboxamide scaffold.[6][7] The following sections outline a proposed synthetic pathway from this compound to this class of herbicides.

Synthetic Workflow: From Nitrile to Herbicide

The overall synthetic strategy involves a few key transformations of the this compound core:

  • Chlorination: Introduction of a chlorine atom at the C6 position, which has been shown to be crucial for post-emergence herbicidal activity.[7]

  • Hydrolysis of the Nitrile: Conversion of the C4-carbonitrile to a carboxylic acid, which is then activated for amidation.

  • Amide Coupling: Formation of the critical carboxamide linkage with the desired aniline derivative.

  • Phenoxy Substitution: Introduction of the substituted phenoxy group at the C3 position via nucleophilic aromatic substitution.

G A This compound B 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonitrile A->B Chlorination (e.g., POCl3) C 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid B->C Nitrile Hydrolysis (Acid or Base) D 6-Chloro-N-(2,4-difluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide C->D Amide Coupling (e.g., SOCl2, then aniline) E Final Herbicide Product (e.g., B1) D->E Nucleophilic Aromatic Substitution (e.g., substituted phenol, base)

Caption: Synthetic workflow from the core intermediate to a PDS-inhibiting herbicide.

Protocol 2: Synthesis of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Principle: This two-step protocol first introduces a chlorine atom at the C6 position of the pyridazinone ring, followed by the hydrolysis of the nitrile group to a carboxylic acid. The chlorination is a crucial step for enhancing herbicidal activity.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Appropriate solvents (e.g., toluene, water)

Procedure:

Step 1: Chlorination

  • To a solution of this compound in a suitable solvent like toluene, add phosphorus oxychloride (POCl₃) dropwise at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-chloro-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

Step 2: Nitrile Hydrolysis

  • Suspend the crude product from Step 1 in concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum and the appearance of a carboxylic acid peak.

  • Cool the reaction mixture and adjust the pH to acidic (around pH 2-3) with a concentrated NaOH solution to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

Protocol 3: Amide Coupling and Phenoxy Substitution

Principle: The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the desired aniline to form the carboxamide. The final step involves a nucleophilic aromatic substitution to introduce the phenoxy group.

Materials:

  • 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 2,4-difluoroaniline

  • 3-(Trifluoromethyl)phenol

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvents (e.g., DMF, THF)

Procedure:

Step 1: Amide Coupling

  • Suspend the 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in thionyl chloride and reflux for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in an anhydrous solvent like THF and cool to 0°C.

  • Add a solution of 2,4-difluoroaniline and a non-nucleophilic base (e.g., triethylamine) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude 6-chloro-N-(2,4-difluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide.

Step 2: Phenoxy Substitution

  • To a solution of the carboxamide from Step 1 in a solvent like DMF, add 3-(trifluoromethyl)phenol and a base such as potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and stir for several hours.

  • After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final herbicide, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide.

Part 3: Potential in Fungicide Synthesis: Targeting Succinate Dehydrogenase (SDH)

The pyridazinone-4-carboxamide scaffold is not limited to herbicides. Carboxamide fungicides are a major class of agrochemicals that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[4][8] The structural similarity of the pyridazinone-4-carboxamide core to known SDH inhibitors suggests its high potential in the development of novel fungicides.[9]

Structure-Activity Relationship (SAR) Insights for Fungicidal Activity

Based on existing research on carboxamide fungicides, the following SAR can be inferred for pyridazinone-based analogs:

  • The Carboxamide Linker: This is essential for binding to the SDH enzyme.[4]

  • The N-Substituent on the Amide: The nature of the aryl or alkyl group attached to the amide nitrogen significantly influences the fungicidal activity and spectrum.[10] Hydrophobic and sterically appropriate groups are often favored for optimal binding in the active site.

  • Substituents on the Pyridazinone Ring: Modifications at the C3 and C6 positions of the pyridazinone ring can be used to fine-tune the electronic and steric properties of the molecule, affecting its potency and selectivity.

SAR cluster_0 Pyridazinone-4-Carboxamide Scaffold cluster_1 Key Structural Features for Fungicidal Activity scaffold A N-Substituent on Amide: - Influences binding affinity and spectrum. - Often a substituted aryl or bulky alkyl group. B Carboxamide Linker: - Essential for SDH binding. C Pyridazinone Core: - Provides a stable scaffold. - Substituents at C3 and C6 modulate activity.

References

The Pyridazinone Core: A Versatile Scaffold for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 3-Oxo-2,3-dihydropyridazine-4-carbonitrile in Materials Science

Introduction: The relentless pursuit of novel functional materials has led researchers to explore a vast chemical space for versatile molecular building blocks. Among these, heterocyclic compounds have emerged as particularly promising due to their inherent electronic properties, structural rigidity, and propensity for directed intermolecular interactions. This guide focuses on a promising yet underexplored scaffold: This compound . With its unique combination of a pyridazinone ring, a reactive nitrile group, and multiple sites for functionalization, this molecule presents a compelling platform for the design and synthesis of next-generation materials for applications ranging from advanced dyes and pigments to organic electronics.

The pyridazine ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts a distinct electronic character, influencing properties like dipole moment and hydrogen bonding capabilities[1]. The oxo and cyano functionalities further enhance its utility, providing synthetic handles for derivatization and contributing to the molecule's overall electronic and photophysical properties. This document provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in materials design.

PropertyValueSource
Molecular Formula C₅H₃N₃O--INVALID-LINK--
Molecular Weight 121.10 g/mol --INVALID-LINK--
IUPAC Name 6-oxo-1,6-dihydropyridazine-5-carbonitrile--INVALID-LINK--
CAS Number 64882-65-1--INVALID-LINK--
Appearance Solid (predicted)-
Solubility Soluble in polar organic solvents such as DMSO and DMFGeneral knowledge

Synthesis of the Core Scaffold

The accessibility of the core pyridazinone structure is paramount for its widespread use. A robust and efficient synthesis is the first step in unlocking its potential. While various methods exist for the synthesis of pyridazinone derivatives, a solid-phase synthesis using a nano-catalyst offers a highly efficient and environmentally friendly approach for substituted analogs[2]. The fundamental synthesis of the parent compound can be achieved through the condensation of a suitable precursor with cyanoacetylhydrazide.

Protocol 2.1: Synthesis of Substituted 3-Oxo-2,3-dihydropyridazine-4-carbonitriles

This protocol is adapted from a nano-catalyzed solid-phase synthesis, which offers high yields and short reaction times[2].

Materials:

  • Substituted benzil

  • Cyanoacetylhydrazide

  • Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano-catalyst

  • Mortar and pestle

  • Heating plate

Procedure:

  • In a mortar, thoroughly grind a mixture of the substituted benzil (1 mmol), cyanoacetylhydrazide (1 mmol), and a catalytic amount of CCSO nano-catalyst (as specified in the source literature).

  • Transfer the ground solid mixture to a suitable reaction vessel.

  • Heat the mixture on a heating plate at a temperature and for a duration optimized for the specific substrates (e.g., 2-4 minutes as reported for certain derivatives)[2].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile.

Expected Outcome: This method provides rapid access to a variety of substituted pyridazinone carbonitriles in good to excellent yields (90-95%)[2].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Substituted Benzil Substituted Benzil Grinding Solid-Phase Grinding Substituted Benzil->Grinding Cyanoacetylhydrazide Cyanoacetylhydrazide Cyanoacetylhydrazide->Grinding CCSO Nano-catalyst CCSO Nano-catalyst CCSO Nano-catalyst->Grinding Heating Heating (2-4 min) Grinding->Heating Cooling Cooling Heating->Cooling Recrystallization Recrystallization Cooling->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Workflow for the solid-phase synthesis of substituted pyridazinones.

Application in Functional Dyes and Pigments

The electron-deficient nature of the pyridazine ring, combined with the presence of a nitrile group, makes this compound an excellent candidate for the development of novel azo dyes. Azo dyes are a major class of colorants used in various industries, including textiles and high-performance pigments[3]. The pyridazinone moiety can act as a versatile coupling component in the synthesis of disperse dyes for hydrophobic fibers like polyester.

Protocol 3.1: Synthesis of Azo Disperse Dyes

This protocol outlines a general procedure for the synthesis of an azo disperse dye using this compound as the coupling component. The process involves the diazotization of an aromatic amine followed by coupling with the pyridazinone.

Materials:

  • Aromatic amine (e.g., aniline or a substituted aniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH) or sodium acetate

  • Ice bath

  • Stir plate and stir bar

Procedure:

Part A: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL) in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g in 5 mL of water) dropwise to the amine solution, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve this compound (10 mmol) in a suitable solvent (e.g., ethanol or a solution of aqueous sodium hydroxide) and cool to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the solution of the pyridazinone with vigorous stirring.

  • Maintain the pH of the reaction mixture within the optimal range for coupling (typically slightly acidic to neutral for this type of coupling component) by adding a solution of sodium hydroxide or sodium acetate as needed.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • The colored azo dye will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure azo dye.

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Purification Aromatic_Amine Aromatic Amine NaNO2_HCl NaNO₂ / HCl (0-5 °C) Aromatic_Amine->NaNO2_HCl Diazonium_Salt Diazonium Salt Solution NaNO2_HCl->Diazonium_Salt Coupling_Reaction Coupling Reaction (0-5 °C, pH control) Diazonium_Salt->Coupling_Reaction Pyridazinone This compound Pyridazinone->Coupling_Reaction Azo_Dye_Precipitate Azo Dye Precipitate Coupling_Reaction->Azo_Dye_Precipitate Filtration_Washing Filtration & Washing Azo_Dye_Precipitate->Filtration_Washing Recrystallization Recrystallization Filtration_Washing->Recrystallization Pure_Azo_Dye Pure Azo Dye Recrystallization->Pure_Azo_Dye

Caption: General workflow for the synthesis of azo disperse dyes.

Potential in Organic Electronics

The inherent electronic properties of pyridazine derivatives suggest their potential use in organic electronic devices. Pyridazines are known to possess interesting redox and optical properties, and computational studies have indicated their suitability for applications in non-linear optics (NLO)[4]. The electron-withdrawing nature of the pyridazinone and cyano groups in this compound can be leveraged to tune the energy levels of conjugated materials, a critical aspect in the design of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Building Block for Conjugated Polymers

This compound can be envisioned as a monomer for the synthesis of novel conjugated polymers. The pyridazinone ring can be functionalized with polymerizable groups (e.g., boronic esters or halides for Suzuki or Stille coupling) to be incorporated into a polymer backbone. The electron-accepting nature of the pyridazinone-carbonitrile unit would make it a valuable component in donor-acceptor type polymers, which are widely used in organic solar cells.

Host and Emitter Materials in OLEDs

The high dipole moment and hydrogen bonding capability of the pyridazine core could be advantageous for creating ordered thin films, which is beneficial for charge transport in OLEDs. Derivatives of this compound could be designed to function as host materials in the emissive layer of an OLED, or, with appropriate chromophoric modifications, as the emitters themselves.

Future Outlook

The exploration of this compound in materials science is still in its nascent stages. However, its versatile chemical structure and promising electronic properties make it a highly attractive scaffold for future research. Key areas for further investigation include:

  • Synthesis of a broader range of derivatives: Systematic functionalization at different positions of the pyridazinone ring will allow for fine-tuning of its optical and electronic properties.

  • Polymerization studies: The development of efficient polymerization methods to incorporate the pyridazinone-carbonitrile unit into well-defined conjugated polymers is a crucial next step.

  • Device fabrication and characterization: The performance of materials derived from this scaffold in organic electronic devices needs to be experimentally validated.

  • Computational modeling: Further theoretical studies can help to predict the properties of novel derivatives and guide synthetic efforts.

References

Application Notes & Protocols: A Guide to Nucleophilic Substitution on the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridazine Functionalization

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, stemming from the electron-deficient nature imparted by the vicinal nitrogen atoms, make it a privileged structure in numerous biologically active compounds.[2][3] Consequently, the development of robust and versatile methods for its functionalization is of paramount importance for drug discovery and development professionals.

Nucleophilic substitution represents one of the most powerful strategies for elaborating the pyridazine core.[4][5] The inherent electron deficiency of the ring system activates it towards attack by a wide range of nucleophiles, facilitating the formation of crucial carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.[3][6] This guide provides an in-depth exploration of the primary mechanisms governing these transformations and delivers field-proven, detailed protocols for their successful implementation in a research setting. We will cover both the classical Nucleophilic Aromatic Substitution (SNAr) pathway and the more contemporary, broadly applicable transition-metal-catalyzed cross-coupling reactions.

Pillar 1: Theoretical Framework for Pyridazine Reactivity

A foundational understanding of the electronic principles governing pyridazine's reactivity is critical for methodological selection and troubleshooting. The two adjacent nitrogen atoms significantly lower the electron density of the ring carbons, making the system inherently electrophilic and thus susceptible to nucleophilic attack.[3][7]

The SNAr (Addition-Elimination) Mechanism

The classical pathway for nucleophilic substitution on electron-deficient heterocycles is the SNAr mechanism.[8] This two-step process is distinct from SN1 or SN2 reactions and is the cornerstone of many pyridazine functionalization strategies.

  • Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen). This is typically the rate-determining step.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[8][9] The stability of this intermediate is crucial for the reaction to proceed. On the pyridazine ring, the negative charge can be effectively delocalized onto the electronegative nitrogen atoms, which provides significant stabilization.[6][10]

  • Elimination & Re-aromatization: The leaving group is expelled, and the aromaticity of the ring is restored to yield the substituted product.

Figure 1. The SNAr mechanism on a pyridazine ring.
Key Factors Influencing Reactivity

  • Regioselectivity: Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogens (C3/C6 and C4/C5). Attack at these positions allows the negative charge of the Meisenheimer complex to be delocalized onto the nitrogen atoms, a stabilizing effect not possible with meta-attack.[6][7][10] The precise regioselectivity on a polysubstituted pyridazine can be influenced by the nature of both the nucleophile and other substituents on the ring.[11]

  • Leaving Group Ability: In classical SNAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I.[10][12] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.

  • Transition Metal Catalysis: While SNAr is effective, its scope can be limited by the need for activated substrates or very strong nucleophiles. Modern palladium- and copper-catalyzed cross-coupling reactions have emerged as highly versatile and general methods that significantly broaden the scope of accessible pyridazine derivatives.[1][4] These methods often proceed under milder conditions and tolerate a wider array of functional groups, inverting the typical halide reactivity to I > Br > Cl.[13]

Pillar 2: Application Protocols for Pyridazine Functionalization

The following protocols are designed as self-validating systems, providing not just the steps but the rationale behind them. Successful execution requires strict adherence to anhydrous and inert atmosphere conditions, especially for metal-catalyzed reactions.

General Experimental Workflow

The workflow for these reactions follows a standard sequence of setup, execution, monitoring, and purification.

Workflow A 1. Reagent Preparation (Drying & Degassing) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition (Substrate, Nu, Catalyst, Base) B->C D 4. Heating & Stirring (Specified Temp & Time) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Quench, Extract) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2. General workflow for pyridazine substitution reactions.
Protocol 1: C-N Bond Formation (Amination)

The introduction of nitrogen-containing substituents is crucial for tuning the pharmacological properties of pyridazine derivatives.

Method A: Classical SNAr Amination

  • Rationale & Application: This method is most effective for highly activated halopyridazines (e.g., 3,6-dichloropyridazine or those containing additional electron-withdrawing groups) and strong, unhindered amine nucleophiles. It avoids the cost and potential toxicity of metal catalysts but often requires forcing conditions.

  • Step-by-Step Protocol:

    • To a solution of the halopyridazine (1.0 equiv) in a polar aprotic solvent (e.g., DMSO, NMP, or dioxane), add the amine nucleophile (1.1 - 2.0 equiv).

    • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 - 3.0 equiv) to liberate the free amine.

    • Heat the reaction mixture to the required temperature (typically 80-150 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Method B: Buchwald-Hartwig Amination

  • Rationale & Application: This palladium-catalyzed method is the modern standard for C-N cross-coupling due to its exceptional scope and functional group tolerance.[14][15] It is the go-to protocol for less reactive substrates (especially chloro- and bromopyridazines) and a wide variety of primary and secondary amines. The choice of ligand is critical for success, with bulky, electron-rich biarylphosphine ligands being essential for activating C-Cl bonds.[13]

  • Step-by-Step Protocol:

    • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).[1]

    • Add the halopyridazine (1.0 equiv) and the amine (1.2 equiv).

    • Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).[1][13]

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C), stirring vigorously until complete consumption of the starting material is observed by LC-MS or GC-MS.[1]

    • After cooling to room temperature, carefully quench the reaction with water or saturated aqueous NH₄Cl and extract with an organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: C-O Bond Formation (Ether Synthesis via Ullmann Condensation)
  • Rationale & Application: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds between aryl halides and alcohols or phenols.[16][17] While traditional protocols required harsh conditions, modern ligand-accelerated systems have improved the reaction's scope and efficiency. It remains a vital tool for synthesizing pyridazinyl ethers.

  • Step-by-Step Protocol:

    • To a reaction vessel, add the halopyridazine (1.0 equiv), the alcohol or phenol (1.2-1.5 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

    • For challenging couplings, a ligand such as L-proline or 1,10-phenanthroline (10-20 mol%) can be added to improve solubility and accelerate the reaction.

    • Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

    • Heat the mixture under an inert atmosphere to 100-160 °C until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine.

    • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Protocol 3: C-S Bond Formation (Thiolation)
  • Rationale & Application: Pyridazinyl thioethers are synthesized by reacting halopyridazines with thiols. Thiols are potent nucleophiles, and their corresponding thiolates are even more so. Therefore, this transformation can often be achieved via a classical SNAr pathway under basic conditions. For less reactive substrates, a copper-catalyzed Ullmann-type approach can be employed.[16][18]

  • Step-by-Step Protocol (SNAr Method):

    • In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 equiv) in a polar aprotic solvent (e.g., DMF or THF).

    • Cool the solution to 0 °C and add a base (e.g., NaH, 1.1 equiv, or K₂CO₃, 2.0 equiv) portion-wise to generate the thiolate in situ.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of the halopyridazine (1.0 equiv) in the same solvent.

    • Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) until completion.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by flash column chromatography.

Pillar 3: Data Presentation & Troubleshooting

Table 1: Comparative Overview of Reaction Conditions
Bond FormedMethodCatalyst / LoadingLigandBaseSolventTemp (°C)Key Considerations
C-N SNArNoneNoneK₂CO₃, DIPEADMSO, NMP80-150Best for activated substrates (e.g., containing -F or -NO₂).
C-N Buchwald-HartwigPd₂(dba)₃ / Pd(OAc)₂ (1-4 mol%)XPhos, RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110Broadest scope; requires strict inert conditions.[1][13]
C-O UllmannCuI / CuO (5-10 mol%)L-Proline (opt.)K₂CO₃, Cs₂CO₃DMF, NMP100-160Classic method for ether synthesis; often requires high temperatures.[16]
C-S SNArNoneNoneNaH, K₂CO₃DMF, THF25-80Effective for many substrates due to high nucleophilicity of thiolates.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Metal-Catalyzed: Ensure the palladium source is active and the phosphine ligand has not oxidized. Use a pre-catalyst if issues persist.[13] Verify that the reaction is under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst. Use anhydrous, degassed solvents.[13] Consider increasing catalyst loading or temperature.

    • SNAr: The substrate may not be sufficiently activated. If using a chloro- or bromopyridazine, higher temperatures are required compared to a fluoro-derivative. Ensure the base is strong enough (for thiolation) or that the free amine is present.

  • Hydrodehalogenation Side Product:

    • This is a common side reaction in Buchwald-Hartwig amination where the halide is replaced by hydrogen.[13] It can be suppressed by ensuring strictly anhydrous conditions, using a slight excess of the amine (1.2-1.5 equiv), and ensuring the base is pure.[13]

  • Poor Regioselectivity:

    • On substrates with multiple, electronically similar leaving groups, mixtures of isomers can be difficult to avoid.[11] Careful control of reaction temperature and stoichiometry can sometimes favor substitution at the more reactive site. Purification by preparative HPLC may be necessary.

Conclusion

The functionalization of the pyridazine ring via nucleophilic substitution is a versatile and indispensable tool in discovery chemistry. The choice between a classical SNAr approach and a modern transition-metal-catalyzed reaction is dictated by the specific substrate and nucleophile . While SNAr offers a simple, metal-free option for activated systems, palladium- and copper-catalyzed methods like the Buchwald-Hartwig amination and Ullmann condensation provide unparalleled scope, reliability, and functional group tolerance. By understanding the underlying mechanistic principles and adhering to the robust protocols detailed in this guide, researchers can confidently and efficiently synthesize diverse libraries of pyridazine derivatives to advance their scientific programs.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial properties.[1][2][3][4][5] The urgent need for novel therapeutic agents necessitates rapid and efficient synthetic methodologies to explore vast chemical spaces and accelerate the drug discovery pipeline.[6][7] Traditional synthesis of these heterocyclic compounds often involves lengthy reaction times and harsh conditions, leading to lower yields and the formation of undesirable byproducts.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[9][10]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of pyridazinone derivatives. By leveraging the principles of microwave chemistry, researchers can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity, thereby streamlining the synthesis of novel pyridazinone-based drug candidates.[6][11][12]

The Engine of Acceleration: Understanding Microwave-Assisted Chemistry

Unlike conventional heating which relies on inefficient thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][10][12] This efficient energy transfer is primarily governed by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of pyridazinones, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.[8][12][13]

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the dissipation of energy as heat.[8][10]

This unique heating mechanism provides several key advantages in the synthesis of pyridazinone derivatives:

  • Rapid Reaction Rates: The instantaneous and localized heating often leads to reaction rate accelerations of several orders of magnitude compared to conventional methods.[6][11][13] Reactions that would typically take hours or even days can often be completed in a matter of minutes.[6]

  • Higher Yields and Purity: The uniform heating minimizes the formation of byproducts that can arise from localized hot spots common in conventional heating, often resulting in cleaner reactions and higher isolated yields.[6][11]

  • Improved Selectivity: The precise temperature control offered by modern microwave reactors allows for greater control over reaction pathways, leading to improved chemo-, regio-, and stereoselectivity.[6]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[8][9][10]

Visualizing the Core Synthesis: A General Reaction Pathway

A common and versatile method for the synthesis of the pyridazinone core involves the condensation of a γ-ketoacid with a hydrazine derivative. This reaction is particularly well-suited for microwave acceleration.

G cluster_reactants Reactants cluster_conditions Reaction Conditions gamma_ketoacid γ-Ketoacid intermediate Hydrazone Intermediate gamma_ketoacid->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate microwave Microwave Irradiation (Temperature, Time, Power) microwave->intermediate pyridazinone Pyridazinone Derivative microwave->pyridazinone solvent Polar Solvent (e.g., Ethanol, Acetic Acid) solvent->intermediate intermediate->pyridazinone Intramolecular Cyclization

Caption: General workflow for the microwave-assisted synthesis of pyridazinone derivatives.

Key Synthetic Strategies and Protocols

The versatility of the pyridazinone scaffold allows for a variety of synthetic approaches. Microwave assistance can be effectively applied to several key reaction types to generate diverse libraries of these valuable compounds.

Protocol 1: One-Pot Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol details a common approach starting from a β-aroylpropionic acid and hydrazine hydrate.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add β-aroylpropionic acid (1.0 mmol), hydrazine hydrate (1.2 mmol), and a suitable polar solvent such as ethanol or acetic acid (3 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction vial to room temperature, pour the contents into ice-cold water (20 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol is useful for introducing aryl diversity at the C-6 position of a pre-formed chloropyridazinone core.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave reaction vial, add 6-chloro-2-substituted-pyridazin-3(2H)-one (0.5 mmol), the desired arylboronic acid (0.75 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (1.5 mmol).[16][17] Add a solvent mixture, for example, 1,4-dioxane/water (4:1, 4 mL).

  • Vial Sealing: Tightly seal the reaction vial.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 130-140 °C for 20-30 minutes.[14][15] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 6-aryl-2-substituted-pyridazin-3(2H)-one.

G Start Prepare Reagents in Microwave Vial Seal Seal the Vial Start->Seal Irradiate Microwave Irradiation (Set Temperature and Time) Seal->Irradiate Monitor Monitor Reaction (TLC/LC-MS) Irradiate->Monitor Monitor->Irradiate Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Workup Perform Aqueous Work-up Cool->Workup Isolate Isolate Crude Product (Filtration/Extraction) Workup->Isolate Purify Purify by Recrystallization or Chromatography Isolate->Purify Characterize Characterize Pure Product Purify->Characterize

Caption: A generalized experimental workflow for microwave-assisted pyridazinone synthesis.

Characterization of Synthesized Pyridazinone Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table summarizes the key analytical techniques and expected observations.[1][3][18]

Analytical TechniquePurposeTypical Observations
¹H NMR Structural elucidation and confirmation of proton environments.Appearance of characteristic signals for aromatic and aliphatic protons, and the NH proton of the pyridazinone ring.[1][19]
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the pyridazinone core and its substituents.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound.[1]
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for C=O (carbonyl), N-H, and C=N stretching vibrations.[1][20]
Elemental Analysis Determination of the elemental composition (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.
Melting Point Assessment of purity.A sharp and well-defined melting point range indicates a high degree of purity.[1]

Conclusion and Future Outlook

Microwave-assisted synthesis has proven to be a powerful and enabling technology for the rapid and efficient synthesis of pyridazinone derivatives.[6][11] The protocols and guidelines presented here offer a solid foundation for researchers in drug discovery and medicinal chemistry to accelerate their research programs. The continued development of microwave technology, coupled with innovative synthetic methodologies such as multi-component reactions and flow chemistry, will undoubtedly pave the way for the discovery of next-generation pyridazinone-based therapeutics.[21][22][23]

References

Application Note: Comprehensive Analytical Characterization of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile. The pyridazinone core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including cardiovascular and anticancer agents.[1] Therefore, rigorous and unambiguous characterization of its derivatives is paramount for researchers, scientists, and drug development professionals. This guide outlines the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—to confirm the identity, structure, purity, and electronic properties of this target compound. Each section explains the rationale behind methodological choices and provides step-by-step protocols designed for immediate laboratory implementation.

Introduction and Molecular Profile

The 3-Oxo-2,3-dihydropyridazine (pyridazinone) moiety is a privileged heterocyclic structure due to its synthetic accessibility and its role as a pharmacophore in many biologically active molecules.[2][3][4][5] this compound serves as a key building block for the synthesis of more complex pharmaceutical candidates.[6][7][8] Accurate analytical characterization is the bedrock of chemical research and drug development, ensuring data integrity, reproducibility, and compliance with regulatory standards. This application note establishes a self-validating system of orthogonal analytical methods to provide a complete profile of the molecule.

Molecular Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₅H₃N₃O [9]
Molecular Weight 121.10 g/mol [9]
CAS Number 64882-65-1 [9]
Canonical SMILES C1=C(C(=O)NN=C1)C#N [9]
InChI Key CPZLKSSMZLLSBN-UHFFFAOYSA-N [9]

| Physical Form | Solid | |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, NMR confirms the connectivity of the heterocyclic ring and the presence and position of the carbonitrile group. Two-dimensional (2D) NMR experiments, such as HMBC, are used to confirm assignments by showing correlations between protons and carbons over two or three bonds.

Causality Behind Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal solvent. Its high polarity effectively dissolves the compound, and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) typically do not overlap with the aromatic proton or sp² carbon signals of the analyte. The labile N-H proton is also readily observable in DMSO-d₆.

  • Technique Selection: ¹H NMR provides the initial proton count and splitting patterns. ¹³C NMR confirms the number of distinct carbon environments. Advanced 2D NMR techniques like ¹H-¹³C HMBC are crucial for unambiguously assigning quaternary carbons, such as the carbonyl (C=O) and carbonitrile (C≡N) carbons, by observing their long-range correlations to nearby protons.[10][11]

Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape using the deuterated solvent signal.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity, especially for quaternary carbons.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Expected Data & Interpretation

Table 2: Predicted NMR Assignments (in DMSO-d₆)

Atom Technique Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
H (ring) ¹H NMR 8.0 - 8.5 Doublet Deshielded due to adjacent N and C=O
H (ring) ¹H NMR 7.0 - 7.5 Doublet Coupled to the other ring proton
N-H ¹H NMR 12.0 - 14.0 Broad Singlet Labile proton, deshielded
C=O ¹³C NMR 155 - 165 Singlet Typical carbonyl carbon in a pyridazinone ring[2]
C-CN ¹³C NMR 100 - 110 Singlet Quaternary carbon attached to the nitrile
C≡N ¹³C NMR 115 - 120 Singlet Characteristic chemical shift for a nitrile carbon
CH (ring) ¹³C NMR 135 - 145 Singlet Deshielded sp² carbon

| CH (ring) | ¹³C NMR | 125 - 135 | Singlet | sp² carbon adjacent to the first |

Note: Specific shifts and coupling constants (J values) will depend on the exact electronic environment and should be confirmed with 2D NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Weigh 5-10 mg Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Tune & Shim Instrument C->D E Acquire 1H, 13C, 2D Spectra D->E F Fourier Transform & Phasing E->F G Calibrate to Solvent Residual Peak F->G H Assign Signals & Confirm Structure G->H

Figure 1: Workflow for NMR-based structural characterization.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, thereby offering definitive structural confirmation.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar, nitrogen-containing heterocyclic compounds.[2] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation. This ensures the molecular ion is the base peak or at least clearly visible.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high resolution and mass accuracy, which is essential for HRMS to distinguish the target compound from potential impurities with the same nominal mass but different elemental compositions.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately before analysis to ensure high mass accuracy.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion using a syringe pump (flow rate ~5-10 µL/min) or through an LC system.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Compare the measured accurate mass to the theoretical mass calculated from the elemental formula (C₅H₃N₃O). The mass error should be less than 5 ppm.

Expected Data & Interpretation

Table 3: Expected HRMS Data

Ion Theoretical m/z Rationale
[M+H]⁺ 122.0354 Protonation of a ring nitrogen atom.
[M-H]⁻ 120.0201 Deprotonation of the acidic N-H proton.

| [M+Na]⁺ | 144.0173 | Adduct formation with sodium ions present as trace impurities. |

MS_Workflow A Prepare Dilute Sample (~0.1 mg/mL in MeOH) C Infuse Sample into ESI Source A->C B Calibrate Mass Spectrometer B->C D Acquire Full Scan Mass Spectrum (Positive & Negative Modes) C->D E Identify Molecular Ion Peak ([M+H]+ or [M-H]-) D->E F Compare Measured vs. Theoretical Mass (Target < 5 ppm error) E->F G Confirm Elemental Formula F->G

Figure 2: Workflow for molecular weight confirmation by HRMS.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the premier technique for separating components in a mixture, making it the standard for assessing the purity of pharmaceutical compounds.[12] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. The compound is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). More polar compounds elute faster, while less polar compounds are retained longer.

Causality Behind Experimental Choices:

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of moderately polar organic molecules like pyridazinones.[13] End-capped columns are used to minimize peak tailing caused by interactions with residual silanol groups.[14]

  • Mobile Phase: A mixture of water (often with a buffer or modifier like formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) is used. Formic acid (0.1%) is added to acidify the mobile phase, which protonates the analyte and silanol groups, leading to sharper, more symmetrical peaks.

  • Detection: A Diode Array Detector (DAD) or UV detector is used. The pyridazinone ring contains a conjugated system that absorbs UV light, making it readily detectable.[15] Monitoring at the absorbance maximum (λmax) provides the highest sensitivity.

Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both phases before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the λmax determined by UV-Vis spectroscopy (e.g., ~280-320 nm).

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-22 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Expected Data & Interpretation

A successful analysis will yield a chromatogram with a sharp, symmetrical main peak, well-resolved from any impurity peaks. A purity value of >98% is typically desired for a well-purified research compound.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis A Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) C Equilibrate C18 Column A->C B Prepare Sample Solution (~0.1 mg/mL) D Inject Sample B->D C->D E Run Gradient Elution D->E F Detect with UV/DAD E->F G Integrate All Peaks F->G H Calculate Area Percent Purity G->H

Figure 3: Workflow for purity analysis by RP-HPLC.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for quickly confirming the presence of key structural motifs.

Causality Behind Experimental Choices:

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique for solid samples. It requires no sample preparation (like KBr pellets) and provides high-quality spectra by simply pressing the sample against a crystal (e.g., diamond).

  • Data Interpretation Focus: For this compound, the key vibrations to identify are the nitrile (C≡N), the amide-like carbonyl (C=O), the N-H bond, and the C=C bonds of the heterocyclic ring.[2][16]

Protocol: FTIR-ATR Analysis
  • Instrument Setup: Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.

Expected Data & Interpretation

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3000 N-H Stretch Amide/Lactam N-H
~3050 C-H Stretch Aromatic/Vinyl C-H
~2230 C≡N Stretch Nitrile
1680 - 1640 C=O Stretch Cyclic Amide (Lactam) Carbonyl[2]

| 1600 - 1450 | C=C & C=N Stretch | Heterocyclic Ring Vibrations[16] |

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Acquire Spectrum (4000-400 cm-1) D->E F Assign Peaks to Functional Groups E->F

Figure 4: Workflow for functional group analysis by FTIR-ATR.

Electronic Properties by Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state (e.g., π → π* transitions).[17] It is particularly useful for analyzing compounds with conjugated systems. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation.[15][18] The data is also used to determine the optimal wavelength for HPLC detection and for quantitative analysis using the Beer-Lambert Law.[19]

Causality Behind Experimental Choices:

  • Solvent Selection: Spectroscopic grade ethanol or methanol are common choices as they are transparent in the UV region where the analyte is expected to absorb. The solvent can influence the λmax, so it should always be reported.

  • Concentration: The sample concentration must be carefully chosen to ensure the absorbance falls within the linear range of the detector (typically 0.1 to 1.0 arbitrary units) to be in accordance with the Beer-Lambert Law.

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the sample in spectroscopic grade ethanol. Perform serial dilutions to obtain a concentration that gives an absorbance maximum below 1.0 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the solvent (ethanol) and use it to zero the instrument (autozero or baseline correction).

  • Sample Measurement: Rinse and fill a second quartz cuvette with the sample solution. Place it in the sample holder.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected Data & Interpretation

The compound is expected to show strong absorbance in the UV region due to the conjugated π-system of the pyridazinone ring. A λmax is anticipated in the range of 280-320 nm, characteristic of such heterocyclic systems. This value informs the selection of the most sensitive detection wavelength for HPLC analysis.

UVVis_Workflow A Prepare Dilute Sample in Spectroscopic Grade Ethanol C Measure Sample Absorbance (200-400 nm Scan) A->C B Set Spectrophotometer Baseline with Solvent Blank (Cuvette) B->C D Identify Wavelength of Maximum Absorbance (λmax) C->D E Use λmax for HPLC Detection & Quantitative Studies D->E

Figure 5: Workflow for determining electronic absorption properties.

Conclusion

The orthogonal application of NMR, HRMS, HPLC, FTIR, and UV-Vis spectroscopy provides a robust and self-validating framework for the comprehensive characterization of this compound. NMR and HRMS definitively confirm the chemical structure and elemental composition. HPLC provides an accurate assessment of purity, which is critical for any subsequent use in research or development. FTIR and UV-Vis spectroscopy offer rapid confirmation of key functional groups and electronic properties, respectively. Following these detailed protocols will ensure the generation of high-quality, reliable, and reproducible data, upholding the standards of scientific integrity required in modern chemical and pharmaceutical research.

References

Application Notes & Protocols for the HPLC Analysis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Pyridazinone Scaffolds in Drug Discovery

The 3-oxo-2,3-dihydropyridazine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a wide array of biologically active agents.[1] Derivatives incorporating the 4-carbonitrile moiety are of particular interest due to their diverse pharmacological activities, which include potential applications as kinase inhibitors for oncology, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[2][3] The pyridazine ring's unique physicochemical properties, such as its capacity for hydrogen bonding and its role as a bioisosteric replacement for other aromatic systems, make it a valuable component in drug design.[4]

Given their therapeutic potential, the robust and reliable analytical characterization of these compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity, stability, and concentration of these derivatives throughout the drug development lifecycle.[5][6] This document provides a comprehensive guide to developing and implementing a reversed-phase HPLC (RP-HPLC) method tailored for 3-oxo-2,3-dihydropyridazine-4-carbonitrile derivatives, grounded in established chromatographic principles and validated according to international standards.

Chromatographic Strategy: Taming the Challenges of Polar Heterocycles

The analytical challenge presented by this compound derivatives lies in their inherent polarity and the basic nature of the nitrogen-containing heterocyclic ring.[7] These properties can lead to poor retention on traditional C18 stationary phases and problematic peak shapes, such as tailing, due to secondary interactions with residual silanol groups on the silica support.[8]

Our strategy, therefore, focuses on a reversed-phase method that mitigates these issues through careful selection of the stationary phase and optimization of the mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 column based on high-purity silica with end-capping is the recommended starting point.[8] End-capping chemically deactivates most of the acidic silanol groups, minimizing the ionic interactions that cause peak tailing with basic analytes like pyridazines.

  • Mobile Phase pH Control: The pyridazine ring has a pKa of approximately 2.3.[8] To ensure consistent ionization and minimize secondary interactions, buffering the aqueous component of the mobile phase to a pH between 3 and 4 is critical. At this pH, the pyridazine nitrogen will be consistently protonated, leading to more symmetrical peak shapes. Formic acid or ammonium formate are excellent choices as they are volatile and compatible with mass spectrometry (MS) detection if desired.[8]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for heterocyclic compounds.

  • Detection Wavelength: The conjugated system of the pyridazinone ring provides strong UV absorbance. While 254 nm is a common default, scanning the UV spectrum of the target analyte is essential to identify the wavelength of maximum absorbance (λmax), which will ensure the highest sensitivity.[9] Wavelengths between 220 nm and 320 nm have been successfully used for related pyridazinone structures.[10]

Visualized Workflow: From Sample to Result

The following diagram outlines the logical workflow for the HPLC analysis of this compound derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in ACN) working Dilute to Working Conc. (e.g., 0.1 mg/mL in Mobile Phase) stock->working filter Filter through 0.45 µm Syringe Filter working->filter instrument Instrument Setup & Equilibration filter->instrument To HPLC injection Inject Sample (10 µL) instrument->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (at λmax) separation->detection chromatogram Acquire Chromatogram detection->chromatogram Signal integration Integrate Peaks chromatogram->integration calculation Calculate Purity/Assay (Area % Method) integration->calculation

Caption: High-level workflow for the HPLC analysis of pyridazinone derivatives.

Detailed Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol describes a robust gradient method for separating the main compound from potential impurities.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), end-capped.[6]

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Formic acid (≥98% purity).

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): Acetonitrile.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound derivative standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[5]

  • Working Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).

  • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[5]

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency in reversed-phase.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified mobile phase ensures consistent protonation of the basic analyte, improving peak shape.[8]
Gradient Program 0-15 min: 10% to 90% B15-18 min: 90% B18.1-22 min: 10% BA broad gradient is effective for separating the main peak from both early and late-eluting impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[5][6]
Column Temperature 30 °CMaintains stable retention times and improves peak efficiency.[5]
Detection UV at λmax (start at 254 nm if λmax is unknown)Maximizes sensitivity for the target analyte.[5][9]
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring good detection.[5]

5. System Suitability and Analysis:

  • Before running samples, perform at least five replicate injections of the standard solution.

  • The system is suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

  • Inject the sample solutions. Purity is typically calculated using the area percentage method.[5]

Protocol 2: Method Validation Overview

Any developed HPLC method must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[10]

Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis using a DAD detector should show no co-elution. Forced degradation studies (acid, base, peroxide, heat, light) should show resolution between the main peak and degradation products.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Prepare at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): Analyze a minimum of 6 preparations at 100% concentration. RSD ≤ 2.0%. Intermediate Precision: Repeat the analysis on a different day with a different analyst. RSD ≤ 2.0%.
LOD & LOQ To determine the lowest amount of analyte that can be detected and quantified, respectively.LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units). System suitability criteria must still be met.

Troubleshooting Common Issues

The following diagram provides a decision-making framework for addressing common chromatographic problems encountered during the analysis of pyridazinone derivatives.

Troubleshooting start Chromatographic Issue? peak_tailing Peak Tailing? start->peak_tailing poor_retention Poor Retention? start->poor_retention No Tailing ph_check Check Mobile Phase pH (<4) peak_tailing->ph_check Yes decrease_organic Decrease Initial %B (Organic Solvent) poor_retention->decrease_organic Yes resolved Issue Resolved poor_retention->resolved No add_tea Add Competing Base (e.g., 0.1% TEA) ph_check->add_tea pH OK ph_check->resolved pH adjusted new_column Use High-Purity, End-Capped Column add_tea->new_column Still Tailing add_tea->resolved TEA added new_column->resolved Column changed alt_column Try Polar-Embedded or Phenyl Column decrease_organic->alt_column Still Poor decrease_organic->resolved Gradient adjusted alt_column->resolved Column changed

Caption: Decision tree for troubleshooting HPLC analysis of basic pyridazinones.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the analysis of this compound derivatives. By understanding the physicochemical properties of these important heterocyclic compounds and applying sound chromatographic principles—namely, the use of an end-capped C18 column and a pH-controlled mobile phase—researchers can achieve accurate and reproducible results. Adherence to systematic method validation as outlined by ICH guidelines will ensure that the analytical data generated is fit for purpose, supporting the advancement of these promising therapeutic candidates from the research bench to clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyridazinone derivatives. Pyridazinones are a vital class of heterocyclic compounds, widely recognized for their diverse biological activities, making their efficient synthesis a critical goal in medicinal and agrochemical research.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your synthetic protocols and achieve higher yields of your target compounds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.

Problem 1: Low Yield of the Desired Pyridazinone Product

Symptoms: After workup and purification, the isolated yield of the target pyridazinone is significantly lower than expected.

Potential Causes & Solutions:

Low yields are a frequent challenge in pyridazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy.[4]

1. Purity of Starting Materials:

  • The "Why": Impurities in your starting materials (e.g., γ-ketoacids, 1,4-dicarbonyl compounds, or hydrazine derivatives) can introduce competing side reactions or inhibit the desired cyclization process.[4]

  • Actionable Protocol:

    • Assess the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis.

    • If impurities are detected, purify the reagents before use. Recrystallization is effective for solid compounds, while distillation or column chromatography may be necessary for liquids.

    • Whenever possible, use freshly purified reagents for your reaction.[4]

2. Suboptimal Reaction Conditions:

  • The "Why": The temperature, solvent, and pH of the reaction medium are critical parameters that dictate the reaction rate and equilibrium position.[4]

  • Optimization Table:

ParameterIssueRecommended ActionRationale
Temperature Too low: Incomplete reaction.[4] Too high: Decomposition of reactants or products.[4]Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction time.[4]Ensures the reaction proceeds to completion without degrading the desired product.
Solvent Inappropriate solvent choice can hinder reaction rates.Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps in the mechanism.[4]The right solvent can solvate intermediates and transition states, lowering the activation energy.
pH For cyclocondensation of γ-ketoacids, pH is crucial.An acidic medium can catalyze the dehydration step. However, strongly acidic conditions may promote unwanted side reactions.[4] Consider a buffered system or a milder acid catalyst.Optimizing pH balances the need for catalysis with the risk of acid-catalyzed degradation.

3. Incomplete Cyclization & Water Removal:

  • The "Why": The final ring-closing step in many pyridazinone syntheses is a cyclization that eliminates a molecule of water.[4] This is often a reversible step, and the presence of water can push the equilibrium back towards the starting materials.

  • Actionable Protocol (Dean-Stark Apparatus):

    • Set up your reaction in a flask with a Dean-Stark trap and a reflux condenser.

    • Use a solvent that is immiscible with water and has a boiling point suitable for the reaction (e.g., toluene or benzene).

    • As the reaction refluxes, the water-solvent azeotrope will distill into the Dean-Stark trap.

    • The denser water will separate and collect at the bottom of the trap, while the solvent overflows back into the reaction flask, effectively driving the reaction to completion. Alternatively, molecular sieves can be added to the reaction mixture to sequester water.[4]

Troubleshooting Workflow for Low Yields

start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity optimize_temp Optimize Reaction Temperature purity->optimize_temp Pure reevaluate Re-evaluate Synthetic Route purity->reevaluate Impure solvent Evaluate Solvent Choice optimize_temp->solvent ph Adjust Reaction pH solvent->ph water Consider Water Removal ph->water monitor Monitor Reaction by TLC/LC-MS water->monitor monitor->reevaluate No Improvement improved Improved Yield monitor->improved Progress Seen success Optimization Successful improved->success

Caption: A workflow for systematically addressing low product yields.

Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products

Symptoms: TLC analysis of the crude reaction mixture shows multiple spots, suggesting the formation of significant side products.

Common Side Reactions & Mitigation Strategies:

The formation of byproducts is a common issue. Understanding these side reactions is the first step toward minimizing them.[4]

1. Hydrazone Formation (Incomplete Cyclization):

  • The "Why": The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate.[1] If the subsequent intramolecular cyclization is slow or the reaction is stopped prematurely, this hydrazone can be isolated as a major byproduct.[4]

  • Mitigation:

    • Increase Reaction Time/Temperature: Allow the reaction more time to proceed to the fully cyclized product. Gentle heating can often promote the cyclization step.

    • Catalysis: As mentioned, a catalytic amount of acid can facilitate the dehydration and ring closure.

2. Formation of Regioisomers:

  • The "Why": When using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines, there are two possible sites for the initial nucleophilic attack, leading to the formation of two different regioisomeric pyridazinone products.[4]

  • Mitigation:

    • Steric Control: Utilize starting materials with significant steric differences between the two reactive sites to favor one regioisomer.

    • Electronic Control: The electronic nature of substituents can influence the reactivity of the carbonyl groups.

    • Catalyst Screening: In some cases, specific catalysts can direct the reaction towards a single isomer.[4]

    • Purification: If a mixture is unavoidable, separation by column chromatography is often the most effective method.[5]

3. N-N Bond Cleavage:

  • The "Why": The N-N bond in the hydrazine starting material or the pyridazinone ring can be susceptible to cleavage under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents.[4][6] This leads to a complex mixture of degradation products.

  • Mitigation:

    • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Avoid Harsh Reagents: Be mindful of using strong oxidizing or reducing agents in subsequent steps if the pyridazinone ring is already formed.

Visualizing the Reaction Pathways

cluster_0 Desired Pathway cluster_1 Common Side Reactions Start γ-Ketoacid + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Cyclization (-H2O) Side2 Regioisomer Formation (from unsymmetrical precursors) Start->Side2 Product Desired Pyridazinone Hydrazone->Product Cyclization (-H2O) Side1 Incomplete Cyclization (Isolated Hydrazone) Hydrazone->Side1 Reaction stopped prematurely Side3 N-N Bond Cleavage (Degradation Products) Product->Side3 Harsh Conditions

Caption: Desired reaction pathway versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: I'm trying to synthesize a substituted pyridazinone using an alkylhydrazine and I'm getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A1: Controlling the site of N-alkylation is a known challenge due to the two nitrogen atoms in the pyridazinone ring.[4] The regioselectivity is influenced by several factors:

  • Steric Hindrance: A bulky alkylating agent or bulky substituents on the pyridazinone ring will favor alkylation at the less sterically hindered nitrogen atom.[4]

  • Electronic Effects: The electron density on each nitrogen, influenced by substituents on the ring, will affect its nucleophilicity and thus the site of alkylation.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen. A systematic screening of these conditions is often necessary to optimize for the desired isomer.[4]

Q2: My reaction involves a Michael addition to form the pyridazinone precursor. What are some common issues with this step?

A2: Aza-Michael additions are powerful for forming C-N bonds.[7][8][9] However, potential issues include:

  • Reversibility: The Michael addition can be reversible. Ensure your subsequent cyclization conditions are robust enough to trap the Michael adduct as it forms.

  • Competing Reactions: The nucleophilic hydrazine can potentially react at other electrophilic sites in your molecule.

  • Catalyst Choice: While often base-catalyzed, the choice of base is critical. A base that is too strong can lead to undesired side reactions, while one that is too weak may not facilitate the reaction efficiently.[9]

Q3: What is the best way to purify my pyridazinone product, especially if it's contaminated with starting materials or isomers?

A3: A multi-step purification strategy is often best:

  • Aqueous Washes: If your starting materials have different acid-base properties from your product, they can be removed with aqueous washes. For example, unreacted acidic precursors can be removed by washing the organic layer with a basic solution (e.g., sodium bicarbonate).[5]

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. The key is finding a suitable solvent system where the desired compound is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution. Ethanol is a commonly used solvent for recrystallizing pyridazinones.[5]

  • Column Chromatography: For separating mixtures of isomers or other byproducts with similar polarity to your desired compound, silica gel column chromatography is the standard technique.[5] A good starting point for solvent selection is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with the ratio optimized by prior TLC analysis.[5]

References

Purification of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this support center is dedicated to the purification of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with not just protocols, but the underlying scientific principles to empower effective troubleshooting and optimization. The inherent polarity and functional groups of this pyridazine scaffold present unique challenges that demand a nuanced approach beyond standard procedures. This guide is structured to address these specific issues head-on, ensuring a logical flow from problem identification to resolution.

Troubleshooting Guide: Common Purification Hurdles

This section directly addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the rationale behind them.

Question 1: My column chromatography runs are showing significant streaking or tailing of the product spot on the TLC plate. How can I achieve sharp, well-defined bands?

Answer: This is a classic issue when purifying nitrogen-containing heterocyclic compounds like your pyridazine derivative on standard silica gel.[1] The root cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica. This strong, non-specific binding leads to poor elution and band broadening.

Immediate Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This deactivates the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Start by adding 0.5-1% triethylamine (Et₃N) to your chosen solvent system.

    • Alternatively, a 0.5-2% solution of ammonium hydroxide (NH₄OH) in methanol, used as the polar component of your eluent system (e.g., Dichloromethane/Methanol with NH₄OH), can be highly effective.[1]

  • Consider an Alternative Stationary Phase: If basic modifiers do not resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) can be a suitable alternative to silica for basic compounds. Reversed-phase (C18) chromatography is another powerful option, particularly if the impurities have significantly different polarities.

Question 2: I'm attempting to purify my crude this compound by recrystallization, but the compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that particular solvent, or when the rate of cooling is too rapid.

Troubleshooting Steps:

  • Reduce the Cooling Rate: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Do not place a hot solution directly into an ice bath.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may not be optimal. The ideal solvent should dissolve the compound completely at high temperatures and poorly at low temperatures.[2] If the compound's solubility is too high even when cold, consider an anti-solvent crystallization approach.[3]

Question 3: My final product yield is consistently low after purification. Where might I be losing my compound?

Answer: Low yield can stem from multiple points in the purification workflow. A systematic review of your process is necessary.

Potential Causes & Solutions:

  • Incomplete Crystallization: The compound may be too soluble in the mother liquor even after cooling.[3] Ensure you have allowed sufficient time (several hours to overnight) at a low temperature for crystallization to complete. Consider using a different solvent system where the compound is less soluble when cold.

  • Washing with an Inappropriate Solvent: When washing the collected crystals after filtration, always use a small amount of ice-cold recrystallization solvent.[4] Using room temperature solvent will redissolve a portion of your purified product.

  • Overly Aggressive Chromatography: Using a mobile phase that is too polar can cause your compound to elute too quickly (high Rf), resulting in poor separation from closely-eluting impurities and forcing you to discard mixed fractions. Always aim for an Rf value of ~0.3-0.4 for the target compound on TLC for optimal column separation.[2]

  • Multiple Purification Steps: Each purification step (e.g., extraction, chromatography, recrystallization) will inevitably lead to some material loss. If purity allows, try to minimize the number of steps.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude this compound?

A1: A two-stage approach is often most effective. First, use column chromatography to remove the bulk of impurities and isolate the target compound. Then, perform a final recrystallization on the pooled, clean fractions from the column to achieve high analytical purity.

Q2: How do I select the right solvent system for column chromatography?

A2: The key is systematic screening using Thin Layer Chromatography (TLC). Given the polar nature of the pyridazine core, start with moderately polar solvent systems and adjust as needed.

Solvent System BasePolarityTypical Use
Hexane / Ethyl AcetateLow to MediumGood for separating less polar impurities from your target.
Dichloromethane / MethanolMedium to HighOften the system of choice for polar heterocycles.[2]
Ethyl Acetate / MethanolMedium to HighAn alternative to DCM-based systems.

Protocol for TLC Screening:

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or Methanol).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system (e.g., 9:1 DCM/MeOH, 8:2 DCM/MeOH, etc.).

  • The ideal system will show your product spot with a Retention Factor (Rf) of approximately 0.3-0.4, with good separation from all impurity spots.

Q3: What are the best solvents for recrystallizing this compound?

A3: For a polar molecule, polar solvents are the logical starting point.[4] Ethanol or mixtures of ethanol and DMF have been successfully used for similar pyridazine structures.[5] A systematic solvent screen is the most reliable method.

Protocol for Recrystallization Solvent Screening:

  • Place a small amount of your crude material into several different test tubes.

  • Add a few drops of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, water, acetone) to each tube.

  • Heat the tubes that do not show good solubility at room temperature. A good solvent will dissolve the compound when hot.[2]

  • Allow the hot solutions to cool slowly. The best solvent will result in the formation of a large quantity of high-quality crystals.[2]

Q4: How should I store the purified this compound?

A4: Commercial suppliers recommend storing the solid compound at room temperature in a dark place and under an inert atmosphere.[6] This suggests a potential sensitivity to light and oxygen, so storing it in an amber vial inside a desiccator or glovebox is advisable for long-term stability.

Experimental Workflow & Decision Making

The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common crystallization issues.

PurificationWorkflow Crude Crude Product (Post-Workup) TLC Analyze by TLC Crude->TLC Decision_Chrom Are spots well-separated? TLC->Decision_Chrom Column Column Chromatography (e.g., DCM/MeOH + 1% Et3N) Decision_Chrom->Column Yes Recrystallize Recrystallization Decision_Chrom->Recrystallize No, single major spot Fractions Collect & Analyze Fractions Column->Fractions Pool Pool Pure Fractions & Evaporate Fractions->Pool Pure_Solid Pure Compound (Solid) Pool->Pure_Solid Pool->Recrystallize Final_Product Final Purified Product (>98% Purity) Recrystallize->Final_Product

Caption: General purification workflow for this compound.

CrystallizationTroubleshooting start Crystallization Attempt outcome Outcome? start->outcome no_xtal No Crystals Form outcome->no_xtal No oiling Compound 'Oils Out' outcome->oiling Amorphous/Oil crystals Crystals Formed outcome->crystals Yes sol_too_dilute Solution too dilute? -> Concentrate solution no_xtal->sol_too_dilute nucleation No nucleation sites? -> Scratch flask or add seed crystal no_xtal->nucleation sol_too_conc Solution too concentrated? -> Add more hot solvent oiling->sol_too_conc cool_too_fast Cooling too fast? -> Slow down cooling oiling->cool_too_fast solvent_choice Wrong solvent? -> Perform solvent screen oiling->solvent_choice

Caption: Decision tree for troubleshooting common crystallization problems.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of polar, basic compounds on silica gel.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 98:2 Dichloromethane/Methanol).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., Methanol or DCM).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column. Dry loading prevents dissolution issues at the column head and leads to better band resolution.

  • Elution: Begin eluting the column with your starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 98:2 DCM/MeOH to 95:5 DCM/MeOH) to elute your compound. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Dissolution: Place the crude or column-purified compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove them. This must be done quickly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30-60 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[4]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

Technical Support Center: Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of your target compound. Our approach is built on explaining the chemical principles behind each step, enabling you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective method is the cyclocondensation reaction between a suitable 1,4-dicarbonyl precursor and a hydrazine source.[1][2] A highly efficient modern approach involves the reaction of a substituted 1,2-diketone (like benzil derivatives) with 2-cyanoacetohydrazide.[3][4][5] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring.

Q2: What kind of yield can I realistically expect from this synthesis?

Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. With conventional heating and standard laboratory equipment, yields can range from 65-78%.[6] However, optimized procedures, such as those using specialized catalysts or microwave-assisted synthesis, have reported yields as high as 90-95%.[3][4][6]

Q3: My final product has a brownish or yellowish tint. Is this normal?

While the pure compound is typically a white or off-white solid, a yellowish or brownish color often indicates the presence of impurities.[7] These can arise from side reactions, incomplete reactions, or degradation of starting materials or the product, especially if excessive heat is applied. Proper purification, typically via recrystallization, is essential to obtain a high-purity final product.

Q4: Can I use a substituted hydrazine in this reaction?

Yes, using a substituted hydrazine (e.g., phenylhydrazine or an alkylhydrazine) is a common strategy to introduce substituents at the N-2 position of the pyridazinone ring.[8][9] This is a powerful method for generating diverse compound libraries for applications like drug discovery.[10][11][12] However, be aware that the reactivity of the substituted hydrazine may differ, potentially requiring re-optimization of the reaction conditions.

Troubleshooting Guide: From Low Yield to High Purity

Navigating the challenges of heterocyclic synthesis requires a systematic approach. This guide breaks down the process into key stages to help you pinpoint and resolve issues.

Logical Troubleshooting Workflow

The following diagram outlines a systematic process for diagnosing and resolving low yield or purity issues.

TroubleshootingWorkflow start Low Yield or Purity Issue check_sm Step 1: Verify Starting Material Quality start->check_sm check_cond Step 2: Analyze Reaction Conditions check_sm->check_cond Materials OK sub_sm Impure Reagents? Incorrect Stoichiometry? Degraded Hydrazine? check_sm->sub_sm check_workup Step 3: Evaluate Workup & Purification check_cond->check_workup Conditions OK sub_cond Incorrect Temperature? Wrong Solvent? Inefficient Mixing? Atmosphere Control? check_cond->sub_cond success Problem Resolved: High Yield & Purity check_workup->success Procedure OK sub_workup Product Loss During Extraction? Ineffective Recrystallization? Incorrect pH? check_workup->sub_workup

Caption: A systematic workflow for troubleshooting synthesis issues.

Detailed Troubleshooting Table
Symptom / Observation Potential Cause(s) Recommended Solution & Scientific Rationale
1. No or very low product formation (TLC/LC-MS analysis) A. Inactive Hydrazine: Hydrazine hydrate can degrade over time through oxidation.Solution: Use a fresh bottle of hydrazine hydrate or verify the concentration of an older bottle via titration. Ensure the container is sealed tightly under an inert atmosphere (N₂ or Ar).
B. Incorrect Starting Material: The 1,4-dicarbonyl precursor may be incorrect or has decomposed.Solution: Verify the identity and purity of your starting keto-acid or diketone using NMR or melting point analysis. Some precursors are unstable and should be used promptly after synthesis or purification.
C. Reaction conditions are too mild. Solution: The cyclization/dehydration step often requires heat.[13] Increase the reaction temperature or switch to a higher-boiling solvent like ethanol, acetic acid, or DMF.[8][10] Consider microwave-assisted synthesis for rapid optimization and improved yields.[6]
2. Reaction mixture turns dark/forms tar A. Excessive Heat: Overheating can cause decomposition of reagents and the product, leading to polymerization and tar formation.Solution: Maintain precise temperature control using an oil bath and a temperature controller. Run the reaction at the lowest effective temperature. If the reaction is highly exothermic, consider adding reagents slowly or using an ice bath for initial cooling.
B. Incorrect pH: The reaction mechanism, particularly the nucleophilic attack and dehydration steps, can be sensitive to pH.[14][15][16]Solution: If not using an acidic solvent like acetic acid, consider adding a catalytic amount of a mild acid (e.g., a few drops of glacial acetic acid) to promote hydrazone formation.[16] Conversely, some related syntheses benefit from basic conditions.[2]
3. Multiple spots on TLC plate; difficult purification A. Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials or intermediates.Solution: Increase the reaction time and monitor progress carefully by TLC or LC-MS. Ensure a slight excess of hydrazine (1.1-1.2 equivalents) is used to drive the reaction to completion.
B. Side Reactions: Hydrazine can potentially react at multiple sites or form azines if stoichiometry is not controlled.[17]Solution: Control the stoichiometry carefully. Add the hydrazine solution dropwise to the solution of the dicarbonyl compound to maintain a low instantaneous concentration of hydrazine, minimizing side reactions.
4. Low isolated yield after workup and purification A. Product Loss During Extraction: The product may have partial solubility in the aqueous phase, especially if it exists in a salt form.Solution: Before extraction, ensure the aqueous solution is neutralized or slightly acidic to precipitate the product fully. Use a suitable organic solvent for extraction (e.g., ethyl acetate, DCM) and perform multiple extractions (3-4 times) to maximize recovery.
B. Inefficient Recrystallization: Choosing the wrong solvent can lead to either poor recovery (product is too soluble) or ineffective purification (impurities co-precipitate).Solution: Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent pair (e.g., Ethanol/Water, DMF/Ethanol). The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

Key Experimental Protocols

Protocol 1: Standard Synthesis via Condensation

This protocol is a generalized procedure based on common literature methods for the condensation of a γ-ketoacid with hydrazine hydrate.[2][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the γ-ketoacid (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or glacial acetic acid (5-10 mL per gram of ketoacid).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress using TLC.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further in an ice bath. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) followed by cold water to remove residual salts and hydrazine.

  • Drying: Dry the crude product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like DMF/water). Heat to boiling. If it dissolves completely and reprecipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Reaction Mechanism & Parameter Influence

The formation of the pyridazinone ring is a classic example of hydrazone formation followed by intramolecular cyclization.

ReactionMechanism reagents γ-Ketoacid Precursor + Hydrazine (H₂N-NH₂) intermediate1 Hydrazone Intermediate C=N-NH₂ reagents:f1->intermediate1 Step 1: Condensation (-H₂O, often acid-catalyzed) intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Step 2: Intramolecular Cyclization (Attack by -NH₂) product This compound + H₂O intermediate2->product:f0 Step 3: Dehydration (often heat-driven)

Caption: A simplified mechanism for pyridazinone ring formation.

The yield and purity are influenced by several interconnected factors, as illustrated below.

ParameterInfluence Yield Yield Purity Purity Temp Temperature Temp->Yield + Rate Temp->Purity - (Side Rxns) Solvent Solvent Choice Solvent->Yield Solubility Solvent->Purity Selectivity pH pH / Catalyst pH->Yield + Rate pH->Purity Selectivity Time Reaction Time Time->Yield + Conversion Time->Purity - (Degradation)

Caption: Interplay of key parameters affecting reaction outcome.

Data Interpretation: Product Characterization

Verifying the structure and purity of the final product is a critical final step. Below are typical analytical data for this compound.

Analysis Expected Result
CAS Number 64882-65-1[18][19][20]
Molecular Formula C₅H₃N₃O[20][21]
Molecular Weight 121.10 g/mol [20][21]
Physical Form White to off-white solid[19]
Purity Typically ≥98% after purification[18][19]
¹H NMR Expect signals for the vinyl protons on the pyridazine ring and a broad singlet for the N-H proton. The exact chemical shifts will be solvent-dependent (e.g., DMSO-d₆).
¹³C NMR Expect signals for the carbonyl carbon (C=O), the nitrile carbon (C≡N), and the sp² carbons of the heterocyclic ring.
IR Spectroscopy (cm⁻¹) Look for characteristic peaks: N-H stretch (~3200-3400), C≡N stretch (~2220), C=O stretch (~1650-1680), and C=C/C=N stretches in the fingerprint region.[7]
Storage Keep in a dark place under an inert atmosphere at room temperature for long-term stability.[19][21]

References

Technical Support Center: Stability of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxo-2,3-dihydropyridazine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your research.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a pyridazinone core, a class of structures known for a wide range of biological activities.[1][2] The stability of this compound in solution is a critical parameter for its handling, storage, and application in drug discovery and development. Degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic impurities. Understanding the factors that influence its stability—such as pH, temperature, light, and the solvent system—is paramount for obtaining reliable and reproducible experimental results.

This guide is structured to anticipate and address the common stability-related issues you may encounter. By following the principles of forced degradation studies, we can predict and mitigate potential degradation pathways.[3][4][5]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might face during your experiments, offering potential causes and actionable solutions.

Question 1: I am observing a decrease in the concentration of my stock solution of this compound over time, even when stored at low temperatures. What could be the cause?

Answer:

A gradual decrease in concentration, even under refrigerated or frozen conditions, often points to slow degradation. The primary suspects are hydrolysis and solvent reactivity.

  • Causality: The this compound molecule contains two functional groups susceptible to hydrolysis: the nitrile group (-C≡N) and the amide-like lactam functionality within the pyridazinone ring.

    • Nitrile Hydrolysis: The nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form a primary amide (3-oxo-2,3-dihydropyridazine-4-carboxamide) and subsequently a carboxylic acid (3-oxo-2,3-dihydropyridazine-4-carboxylic acid). While this process is generally slow at neutral pH and low temperatures, residual acids or bases in the solvent or on the glassware can catalyze this reaction over extended periods. There is documented evidence of pyridazinone esters being hydrolyzed to their corresponding carboxylic acids under basic conditions.[6]

    • Solvent Reactivity: Protic solvents, particularly methanol or ethanol, could potentially react with the compound, although this is less common under standard storage conditions.

  • Troubleshooting Steps:

    • Solvent Purity Check: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions. Older solvents can absorb atmospheric moisture and CO2, leading to a slightly acidic environment.

    • pH Control: If your experimental design allows, buffer the stock solution to a neutral pH (around 7.0). The pyridazinone ring system itself has a weakly basic nature.

    • Inert Atmosphere: For long-term storage, consider preparing and storing the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[7]

    • Aprotic Solvents: If compatible with your downstream applications, consider using aprotic solvents like anhydrous DMSO or DMF for long-term storage, as they are less likely to participate in hydrolytic degradation.

Question 2: My experimental results are inconsistent, and I suspect my compound is degrading during the course of the experiment at room temperature. How can I assess its stability under my assay conditions?

Answer:

Inconsistent results are a classic sign of compound instability under the experimental conditions. A systematic stability assessment is necessary.

  • Causality: Room temperature experiments, especially those running for several hours, can expose the compound to conditions that accelerate degradation. Factors at play include the pH of the assay buffer, exposure to light, and the presence of other reactive species in the medium.

  • Troubleshooting Workflow:

    G cluster_0 Stability Assessment Workflow A Prepare a solution of the compound in your assay buffer B Incubate under exact assay conditions (time, temp, light) A->B C Analyze samples at different time points (e.g., 0, 2, 4, 8 hours) B->C D Use a stability-indicating analytical method (e.g., HPLC-UV) C->D E Quantify the remaining parent compound and look for new peaks (degradants) D->E F Determine the rate of degradation E->F

    Caption: Workflow for assessing compound stability under assay conditions.

  • Detailed Protocol: Rapid Stability Assessment

    • Preparation: Prepare a solution of this compound in your final assay buffer at the working concentration.

    • Incubation: Incubate this solution under the exact conditions of your experiment (e.g., 25°C or 37°C, ambient light or dark).

    • Time Points: Withdraw aliquots at regular intervals (e.g., t=0, 1, 2, 4, 8, and 24 hours). Immediately quench any potential reaction by freezing or mixing with a stabilizing solvent if necessary.

    • Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[1] This method should be able to separate the parent compound from any potential degradation products.

    • Evaluation: Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation. For reliable quantification, use a calibration curve.

Question 3: I have noticed the formation of a new, more polar compound when analyzing my samples by reverse-phase HPLC. What is the likely identity of this degradant?

Answer:

The formation of a more polar species, as indicated by an earlier elution time in reverse-phase HPLC, strongly suggests the hydrolysis of the nitrile group.

  • Causality and Degradation Pathway: The most probable degradation pathway under aqueous conditions is the hydrolysis of the nitrile to a carboxylic acid. This introduces a highly polar carboxyl group, significantly reducing the compound's retention time on a nonpolar stationary phase.

    G A This compound (Parent Compound) B 3-Oxo-2,3-dihydropyridazine-4-carboxamide (Intermediate) A->B Hydrolysis (H2O) C 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (Final Degradant) B->C Further Hydrolysis

    Caption: Likely hydrolysis pathway of the nitrile group.

  • Confirmation and Mitigation:

    • Mass Spectrometry (MS): The most direct way to confirm the identity of the degradant is through LC-MS analysis. The expected mass of the carboxylic acid (C5H4N2O3) is 140.02 g/mol , which is an increase from the parent compound's mass (C5H3N3O) of 121.03 g/mol .[8][9]

    • pH Control: Hydrolysis is often pH-dependent. If you suspect this is an issue, running your experiment at a neutral and stable pH (using a suitable buffer) can slow down this degradation.

    • Temperature Reduction: Lowering the experimental temperature, if possible, will also reduce the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For the solid material, storage in a cool, dark, and dry place is recommended. A supplier suggests keeping it in a dark place, under an inert atmosphere, at room temperature.[7] For long-term stability, storage in a desiccator at 2-8°C is advisable to minimize exposure to moisture and heat.

Q2: How does pH affect the stability of this compound in aqueous solutions?

  • Acidic conditions (pH < 4): May promote the hydrolysis of the nitrile group.

  • Basic conditions (pH > 9): Can significantly accelerate the hydrolysis of the nitrile to a carboxylate. Strong basic conditions might also affect the integrity of the pyridazinone ring.

Q3: Is this compound sensitive to light?

A3: Pyridazinone derivatives, like many heterocyclic compounds, have the potential for photolability.[10][11] Exposure to UV or high-intensity visible light can lead to photochemical degradation. It is a standard practice in forced degradation studies to evaluate photostability.[3] Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or covering glassware with aluminum foil, especially during long experiments or storage.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1]

  • Method Development: The method should be developed to separate the parent compound from all potential degradation products. This is often achieved by testing the separation under forced degradation conditions (e.g., after exposing the compound to acid, base, peroxide, heat, and light).

  • Detection: The pyridazinone core has a UV chromophore, making UV detection a suitable choice.

  • Peak Purity: A photodiode array (PDA) detector can be used to assess peak purity, ensuring that the parent peak does not co-elute with any degradants.

  • Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of any degradation products, aiding in their structural elucidation.[1]

Summary of Stability Profile and Recommendations

ParameterPotential for DegradationRecommended Handling and Storage
pH High risk at acidic (<4) and especially basic (>9) pH due to nitrile hydrolysis.Maintain solutions at a neutral pH (6-8) using a suitable buffer system.
Temperature Moderate risk. Elevated temperatures will accelerate hydrolysis and other degradation pathways.Store stock solutions at ≤ -20°C. Avoid repeated freeze-thaw cycles. Keep at room temperature for the shortest time necessary.
Light Moderate to high risk of photodegradation.Protect all solutions from light using amber vials or by wrapping containers in foil.
Oxidation The potential for oxidation exists, though it may be less prominent than hydrolysis.For long-term storage, consider degassing solvents or storing under an inert atmosphere (N2 or Ar).
Solvent Choice Protic solvents (e.g., methanol, water) can participate in hydrolysis.For long-term storage, use anhydrous aprotic solvents (e.g., DMSO, DMF). For aqueous assays, prepare solutions fresh.

By understanding the inherent chemical properties of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental outcomes.

References

Technical Support Center: Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you streamline your synthesis and improve your outcomes. Our approach is grounded in mechanistic principles and practical, field-tested solutions.

Troubleshooting Guide

This section is formatted as a series of common problems you may encounter during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in pyridazinone synthesis are a frequent issue stemming from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: The primary starting materials for this synthesis are typically a hydrazine source (e.g., hydrazine hydrate) and a 1,3-dicarbonyl equivalent, such as ethyl (ethoxymethylene)cyanoacetate. Impurities in these reagents can lead to a variety of side reactions that consume starting material and complicate purification.

    • Actionable Advice: Ensure the purity of your starting materials. Ethyl (ethoxymethylene)cyanoacetate can degrade upon storage; it is advisable to use a freshly opened bottle or purify it by distillation if necessary. Hydrazine hydrate concentration should also be verified.

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Too Low: An insufficient temperature may lead to an incomplete reaction, leaving unreacted starting materials or favoring the formation of a stable hydrazone intermediate that is slow to cyclize.

    • Too High: Excessive heat can cause decomposition of the starting materials, the desired product, or promote the formation of undesired byproducts.

    • Actionable Advice: Monitor your reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal temperature and reaction time for your specific setup. A temperature range of 60-80°C in a protic solvent like ethanol is a good starting point.

  • Incorrect Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate and pathway.

    • Actionable Advice: Protic solvents such as ethanol or acetic acid are generally preferred as they can facilitate the proton transfer steps involved in the cyclization and dehydration. Acetic acid can also serve as a catalyst.

  • Inefficient Water Removal: The final cyclization step to form the pyridazinone ring involves the elimination of a water molecule.

    • Actionable Advice: If the reaction is reversible or slow to reach completion, consider removing water from the reaction mixture. This can be achieved using a Dean-Stark apparatus or by the addition of molecular sieves. This will drive the equilibrium towards the desired product.[1]

Question 2: My TLC and NMR analysis indicate the presence of a major byproduct. What is the likely structure of this impurity and how can I prevent its formation?

Answer:

The most common and significant byproduct in this synthesis is an isomeric pyrazole. This arises from a competing cyclization pathway.

The Competing Reaction: Pyridazinone vs. Pyrazole Formation

The reaction between a 1,3-dicarbonyl equivalent and hydrazine can proceed via two different cyclization pathways, yielding either the desired pyridazinone or an isomeric pyrazole. In the case of the synthesis of this compound from ethyl (ethoxymethylene)cyanoacetate and hydrazine, the primary byproduct is 3-amino-4-carbethoxypyrazole .

  • Mechanism of Pyridazinone Formation: The hydrazine attacks the ester carbonyl, followed by cyclization onto the carbon of the cyano group.

  • Mechanism of Pyrazole Formation: The hydrazine attacks the enol ether, followed by cyclization of the other nitrogen atom onto the cyano group. This pathway is often kinetically favored under certain conditions.

Visualizing the Competing Pathways:

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products EMCA Ethyl (ethoxymethylene)cyanoacetate Pyridazinone_Pathway Attack at Ester Carbonyl (Thermodynamic Control) EMCA->Pyridazinone_Pathway Path A Pyrazole_Pathway Attack at Enol Ether (Kinetic Control) EMCA->Pyrazole_Pathway Path B Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone_Pathway Hydrazine->Pyrazole_Pathway Pyridazinone This compound (Desired Product) Pyridazinone_Pathway->Pyridazinone Pyrazole 3-Amino-4-carbethoxypyrazole (Isomeric Byproduct) Pyrazole_Pathway->Pyrazole

Caption: Competing pathways in the synthesis.

Strategies to Minimize Pyrazole Formation:

  • Control of Reaction pH: The pH of the reaction medium is a critical factor.

    • Slightly Acidic to Neutral Conditions: These conditions generally favor the formation of the pyridazinone. The use of acetic acid as a solvent or co-solvent can promote the desired cyclization.

    • Basic Conditions: Strongly basic conditions may favor the formation of the pyrazole byproduct.

    • Actionable Advice: If you are observing significant pyrazole formation, try adding a catalytic amount of a weak acid like acetic acid. Avoid strong bases.

  • Temperature and Reaction Time:

    • Actionable Advice: Lowering the reaction temperature and carefully monitoring the reaction time can sometimes favor the thermodynamically more stable pyridazinone product over the kinetically favored pyrazole. Extended reaction times at elevated temperatures might lead to equilibration and a mixture of products.

  • Solvent Choice:

    • Actionable Advice: As mentioned, protic solvents like ethanol or acetic acid are generally recommended. If you are using an aprotic solvent and observing significant byproduct formation, switching to a protic solvent may be beneficial.

Question 3: I am struggling with the purification of my final product. It seems to be very polar and streaks on my silica gel column. What are the best practices for purification?

Answer:

The polar nature of this compound, due to the lactam functionality and the nitrile group, can indeed make purification by traditional silica gel chromatography challenging.

Purification Strategies:

  • Recrystallization: This should be your first line of defense.

    • Solvent Selection: Experiment with a range of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing polar heterocyclic compounds include ethanol, methanol, isopropanol, water, or mixtures of these with less polar solvents like ethyl acetate or dichloromethane.

    • Actionable Advice: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. If the product crashes out too quickly, try a solvent mixture or a slower cooling rate.

  • Reverse-Phase Chromatography: If recrystallization fails to provide the desired purity, reverse-phase flash chromatography is an excellent alternative for polar compounds.

    • Stationary Phase: C18-functionalized silica is the standard stationary phase.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. A small amount of a modifier, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape.

  • Trituration: This technique can be effective for removing less polar impurities.

    • Actionable Advice: Suspend your crude product in a solvent in which it is poorly soluble (e.g., diethyl ether, hexanes, or ethyl acetate) and stir vigorously. The desired product should remain as a solid, while the more soluble impurities will be washed away.

  • Acid-Base Extraction: The lactam functionality can be protonated or deprotonated, although this may not always be straightforward.

    • Actionable Advice: This method should be approached with caution as the product may have limited stability under strongly acidic or basic conditions. A small-scale trial is recommended.

Data Summary for Purification Method Selection:

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, cost-effective, high purity achievableCan be time-consuming, requires appropriate solventRemoving impurities with different solubility profiles
Reverse-Phase Chromatography Excellent for polar compounds, good resolutionMore expensive, requires specialized equipmentSeparating compounds of similar polarity, final purification
Trituration Simple, quick, good for removing minor impuritiesNot a high-resolution techniqueRemoving less polar byproducts
Acid-Base Extraction Can remove acidic or basic impuritiesPotential for product degradationUse with caution, for specific impurity profiles

Frequently Asked Questions (FAQs)

Q1: What is the typical experimental procedure for the synthesis of this compound?

A1: A general, robust procedure is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Solvent Addition: Add absolute ethanol as the solvent (approximately 5-10 mL per gram of starting material).

  • Reagent Addition: Slowly add hydrazine hydrate (1.1-1.2 eq) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Add water to the concentrated mixture to precipitate the crude product.

  • Purification:

    • Collect the crude solid by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Q2: What are the key spectroscopic features I should look for to confirm the structure of my product and identify the pyrazole byproduct?

A2:

  • This compound (Desired Product):

    • ¹H NMR: You should observe two distinct signals in the aromatic region corresponding to the two protons on the pyridazinone ring, along with a broad singlet for the NH proton.

    • ¹³C NMR: Look for a signal corresponding to the carbonyl carbon of the lactam (around 160-170 ppm) and the nitrile carbon (around 115-120 ppm).

    • IR: A strong absorption for the C=O stretch (around 1650-1680 cm⁻¹) and a sharp absorption for the C≡N stretch (around 2220-2240 cm⁻¹) are characteristic.

  • 3-Amino-4-carbethoxypyrazole (Isomeric Byproduct):

    • ¹H NMR: You will see a characteristic signal for the pyrazole C-H proton, a broad singlet for the NH₂ protons, and signals for the ethyl ester group (a quartet and a triplet).

    • IR: Look for N-H stretching bands for the amino group (around 3200-3400 cm⁻¹) and a C=O stretch for the ester (around 1700-1730 cm⁻¹). The absence of a nitrile peak is a key indicator.

Q3: Can I use a substituted hydrazine in this reaction?

A3: Yes, this reaction is amenable to the use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine). However, be aware that this will introduce an additional level of complexity regarding regioselectivity. The use of a monosubstituted hydrazine can lead to the formation of two different pyridazinone regioisomers, in addition to the potential for pyrazole byproduct formation. Careful characterization of the product mixture is essential.

Q4: Are there any safety precautions I should be aware of when running this synthesis?

A4: Yes, safety is paramount.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle and that no open flames are present.

  • General Precautions: As with any chemical reaction, it is important to be aware of the potential hazards of all reagents and solvents being used. Consult the Safety Data Sheets (SDS) for all chemicals before starting your experiment.

References

Technical Support Center: Recrystallization of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the purification of pyridazinone compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the critical final step of purification: recrystallization. Pyridazinones, a vital class of N-heterocycles in drug discovery, often present unique purification challenges due to their polarity and hydrogen bonding capabilities.

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, structured in a question-and-answer format to directly address the issues you face at the bench.

Section 1: The Foundation - Solvent Selection FAQs

The success of any recrystallization hinges on the selection of an appropriate solvent system. This is not a matter of chance but a systematic process based on the physicochemical properties of your pyridazinone derivative.

Q1: What are the ideal characteristics of a recrystallization solvent for a pyridazinone compound?

An ideal solvent must satisfy four primary criteria summarized in the table below. Given that pyridazinone cores contain polar amide-like functionalities, you will often be working with polar solvents or solvent mixtures.

CriterionScientific Rationale
High Solubility at High Temperature The solvent must completely dissolve your crude pyridazinone compound near its boiling point to liberate the desired molecules from the crystal lattice and disperse soluble impurities.
Low Solubility at Low Temperature Upon cooling, the solvent's capacity to dissolve the compound must decrease significantly, forcing the compound out of solution to form crystals and maximizing recovery.
Appropriate Boiling Point (BP) The solvent's BP should be high enough to provide a wide temperature gradient for solubility change but lower than the melting point of your compound to prevent it from "oiling out". A volatile solvent also simplifies the final drying process.
Inertness & Impurity Solubility The solvent must not react with your compound. Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Q2: How do I systematically screen for the best solvent?

A trial-and-error approach is necessary but should be methodical. Use small amounts of your crude material (~10-20 mg) in test tubes for these screens.

Solvent_Selection_Workflow start Start: Crude Pyridazinone Sample test_polar Test Polar Solvents (e.g., Ethanol, Isopropanol, Water) start->test_polar test_mid Test Mid-Polar Solvents (e.g., Ethyl Acetate, Acetone) start->test_mid test_nonpolar Test Non-Polar Solvents (e.g., Toluene, Heptane) (Less common for pyridazinones) start->test_nonpolar dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold test_mid->dissolves_cold test_nonpolar->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject Reject Solvent dissolves_cold->reject  Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes (Good 'Good Solvent') consider_mixed Consider for Mixed-Solvent System dissolves_hot->consider_mixed No (Good 'Poor Solvent') good_solvent Good Single Solvent Candidate crystals_on_cooling->good_solvent Yes crystals_on_cooling->consider_mixed No

Caption: Systematic workflow for selecting a recrystallization solvent.

Q3: When is a mixed-solvent system the right choice?

You should opt for a mixed-solvent system when no single solvent meets all the ideal criteria. This is common for pyridazinones, which may be too soluble in alcohols but insoluble in water. An ethanol/water system is a powerful and frequently used combination for polar organic molecules.

The strategy involves dissolving the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then titrating in a "poor" hot anti-solvent (in which it is insoluble) until the solution just becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is set aside to cool.

Table 1: Common Solvents for Pyridazinone Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments & Common Pairs
Water10080.1Excellent "poor" solvent (anti-solvent) for polar compounds. Often paired with alcohols.
Ethanol (95% or absolute)7824.5A very common and effective "good" solvent for pyridazinones. Often paired with water.
Isopropanol8219.9Similar to ethanol, slightly less polar. Can be a good alternative if compound is too soluble in ethanol.
Methanol6532.7Very polar; may be too good a solvent, leading to lower recovery. Can be paired with diethyl ether.
Ethyl Acetate (EtOAc)776.0Mid-polarity. Useful for less polar pyridazinone derivatives. Often paired with hexanes/heptane.
Acetone5620.7Good solvent, but its low boiling point provides a smaller temperature range for crystallization.
Toluene1112.4Useful for aromatic compounds, but typically for less polar pyridazinones. Can lead to good crystal formation.
Section 2: Troubleshooting Guide

This section addresses the most common failures encountered during the recrystallization of pyridazinone compounds and provides actionable solutions.

Problem 1: My compound "oiled out" instead of crystallizing.

Q: What is "oiling out" and why does it happen?

"Oiling out" is the separation of your dissolved compound as a liquid, rather than a solid, upon cooling. This liquid phase is essentially a supersaturated solution or the molten compound itself. It is detrimental to purification because the oil droplets can trap impurities more effectively than the surrounding solvent, leading to a poorly purified, often glassy or waxy solid upon eventual solidification.

Primary Causes:

  • Low Melting Point: The most direct cause is when the boiling point of your solvent is higher than the melting point of your compound. The compound dissolves and then separates as a liquid because the solution is still too hot for it to solidify.

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to oil out even in a solvent with a suitable boiling point.

  • Rapid Cooling/High Supersaturation: Cooling the solution too quickly can cause the concentration of the solute to exceed its solubility limit so rapidly that molecules don't have

Troubleshooting low conversion in pyridazinone functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis and modification of pyridazinone scaffolds. Pyridazinones are privileged heterocyclic motifs found in a wide array of biologically active compounds.[1][2][3] However, their functionalization can present unique challenges, leading to low conversion rates, undesired side products, and ambiguous regioselectivity.

This document provides in-depth, field-proven insights into troubleshooting common issues encountered during pyridazinone functionalization. Our approach is rooted in a deep understanding of reaction mechanisms and the causal relationships between experimental parameters and reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - General Issues

Question 1: I am observing very low yields or no reaction at all in my pyridazinone functionalization. What are the primary factors to investigate?

Low conversion is a frequent hurdle in pyridazinone chemistry. A systematic approach to troubleshooting is crucial for identifying the root cause.

Answer:

Several factors, ranging from the quality of your starting materials to subtle nuances in your reaction setup, can contribute to low yields. Here is a hierarchical troubleshooting guide:

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities in your pyridazinone core, electrophile, or reagents can poison catalysts and introduce competing side reactions.[4]

    • Recommendation: Always use freshly purified reagents. Verify the purity of your starting materials via NMR, LC-MS, or melting point analysis. For instance, residual hydrazine from the pyridazinone synthesis can interfere with subsequent N-functionalization steps.

  • Reaction Conditions: The choice of solvent, temperature, and base can dramatically influence reaction outcomes.

    • Solvent: The polarity and coordinating ability of the solvent can affect reagent solubility and catalyst stability. For palladium-catalyzed cross-coupling reactions, anhydrous and degassed solvents like toluene, dioxane, or DMF are often essential to prevent catalyst deactivation.[5]

    • Temperature: Many functionalization reactions require elevated temperatures to overcome activation energy barriers. However, excessive heat can lead to the decomposition of starting materials, products, or catalysts.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the optimal temperature and reaction time.[4]

    • Base: The choice and stoichiometry of the base are critical, particularly in cross-coupling and N-alkylation reactions. The base's strength and nature (e.g., carbonate vs. phosphate vs. alkoxide) can influence the deprotonation of the pyridazinone nitrogen and the overall catalytic cycle.[5]

  • Atmospheric Control: Many catalysts, especially palladium(0) species, are sensitive to oxygen.

    • Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by evacuating and backfilling the reaction vessel with an inert gas multiple times.

  • Catalyst Activity: For catalyzed reactions, the activity of the catalyst is a key factor.

    • Recommendation: Use a fresh batch of catalyst or pre-catalyst. For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated in situ if you are using a Pd(II) pre-catalyst.[6]

Below is a workflow to guide your troubleshooting process for low conversion issues.

low_conversion_troubleshooting start Low Conversion Observed purity Verify Purity of Starting Materials (Pyridazinone, Electrophile, Reagents) start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed atmosphere Ensure Inert Atmosphere (N2 or Ar) conditions->atmosphere catalyst Check Catalyst Activity (Fresh Catalyst, Pre-catalyst Activation) atmosphere->catalyst monitoring Monitor Reaction Progress (TLC, LC-MS) catalyst->monitoring success Improved Yield monitoring->success Improvement Seen failure Re-evaluate Synthetic Route monitoring->failure No Improvement

Caption: Troubleshooting workflow for low conversion in pyridazinone functionalization.

Question 2: My reaction is producing a mixture of N-alkylated/arylated regioisomers. How can I control the selectivity?

The pyridazinone ring possesses two nitrogen atoms, and controlling the site of functionalization can be challenging.

Answer:

The regioselectivity of N-alkylation or N-arylation is governed by a combination of steric and electronic factors, as well as the reaction conditions.[4]

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the electrophile will generally direct functionalization to the less sterically hindered nitrogen atom.[4]

  • Electronic Effects: The electron density on the nitrogen atoms, influenced by substituents on the pyridazinone ring, plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.

  • Reaction Conditions:

    • Base: The choice of base can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation.[4] A milder base might favor alkylation at a specific nitrogen.

    • Solvent: Non-polar solvents may favor alkylation at a particular nitrogen atom compared to polar solvents.[4]

    • Counter-ion: In some cases, the cation of the base (e.g., K+ vs. Cs+) can coordinate with the pyridazinone nitrogens, influencing the regiochemical outcome.

Systematic Screening Protocol for Regioselectivity:

To optimize for a single regioisomer, a systematic screening of reaction conditions is recommended.

ParameterVariation 1Variation 2Variation 3Variation 4
Base K₂CO₃Cs₂CO₃K₃PO₄NaH
Solvent TolueneDioxaneDMFAcetonitrile
Temperature 80 °C100 °C120 °CRoom Temp

Recommendation: Start by varying the base with a standard solvent and temperature. Once an optimal base is identified, screen different solvents. Temperature can then be adjusted to improve conversion and selectivity.

Part 2: Troubleshooting Specific Functionalization Reactions

Question 3: I am struggling with a low yield in my Palladium-catalyzed C-H arylation of a pyridazinone derivative. What are the common pitfalls?

Direct C-H activation is a powerful tool for late-stage functionalization, but it is often sensitive to the electronic and steric environment of the target C-H bond.

Answer:

Low yields in pyridazinone C-H arylation often stem from issues with catalyst inhibition, incorrect choice of directing group, or suboptimal reaction conditions.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyridazinone ring can coordinate to the palladium center, leading to catalyst inhibition.[7][8] This is a well-documented challenge in the C-H functionalization of N-heterocycles.[7][8]

    • Mitigation Strategy: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired catalytic cycle and minimize catalyst poisoning.[5]

  • Directing Group (DG) Efficiency: Many C-H activation reactions on pyridazinones rely on an internal directing group to position the catalyst for selective C-H cleavage.[9] If the directing group is not effective, you may see a lack of reactivity or a mixture of products.

    • Recommendation: Ensure your directing group can form a stable, five- or six-membered palladacycle intermediate.

  • Oxidant and Additives: C-H activation reactions often require an oxidant to regenerate the active catalyst. The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) can be crucial.

    • Recommendation: Screen different oxidants and additives. In some cases, additives like pivalic acid can act as a proton shuttle and promote C-H cleavage.

Experimental Protocol: Screening for Optimal C-H Arylation Conditions

  • Setup: In an oven-dried vial, add the pyridazinone substrate (1.0 equiv.), aryl halide (1.5 equiv.), palladium pre-catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (10 mol%).

  • Additives: Add the base (e.g., K₂CO₃, 2.0 equiv.) and oxidant (e.g., Ag₂CO₃, 1.5 equiv.).

  • Solvent: Add a degassed solvent (e.g., 1,2-dichloroethane or toluene).

  • Reaction: Seal the vial and heat the reaction at the desired temperature (e.g., 120 °C) for 12-24 hours.

  • Analysis: Analyze the reaction mixture by LC-MS to determine the conversion and product distribution.

CH_activation_mechanism substrate Pyridazinone-DG + Pd(II) palladacycle Palladacycle Intermediate substrate->palladacycle C-H Activation oxidative_addition Oxidative Addition (Ar-X) palladacycle->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product Functionalized Pyridazinone + Pd(0) reductive_elimination->product regeneration Catalyst Regeneration (Oxidant) product->regeneration regeneration->substrate Pd(II)

Caption: Simplified catalytic cycle for directed C-H functionalization.

Question 4: My Buchwald-Hartwig amination on a halopyridazinone is giving a low yield. What should I troubleshoot?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with pyridazinone substrates is highly dependent on the choice of catalyst system.

Answer:

Low yields in the Buchwald-Hartwig amination of halopyridazinones can often be attributed to catalyst deactivation, inappropriate ligand choice, or an unsuitable base.

  • Catalyst System (Pre-catalyst and Ligand): The combination of the palladium pre-catalyst and the phosphine ligand is the most critical factor.

    • Recommendation: For electron-rich pyridazinone substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[5] These ligands promote the reductive elimination step and prevent catalyst decomposition. A head-to-head comparison of different palladium catalysts can be highly informative.[5]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can sometimes provide better results. The base's solubility in the reaction solvent is also a key consideration.

  • Substrate Reactivity: The nature of the halogen on the pyridazinone (I > Br > Cl) will influence the rate of oxidative addition. Chloro- and bromo-pyridazinones may require more active catalyst systems and higher reaction temperatures.

Protocol: Buchwald-Hartwig Amination of a Halopyridazinone

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 2.0 mmol).[10]

  • Reagent Addition: Add the halopyridazinone (1.0 mmol) and the amine (1.2 mmol).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[10] Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[10]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[10]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[10]

References

Technical Support Center: Scalable Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 7, 2026

Overview

This document provides a comprehensive technical guide for the scalable synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile (CAS 64882-65-1), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The pyridazinone core is a recognized pharmacophore present in several clinically approved drugs.[1][2] This guide is intended for researchers, chemists, and process development professionals. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a robust, safe, and reproducible synthesis.

The primary synthetic route discussed is the cyclocondensation reaction between a suitable C3 synthon, such as ethyl 2-cyano-3-ethoxyacrylate, and hydrazine. This method is often favored for its atom economy and straightforward execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this molecule? A1: The most widely adopted scalable route is the cyclocondensation of an activated C3 carbonyl compound with hydrazine hydrate. A typical precursor is ethyl 2-cyano-3-ethoxyacrylate, which reacts with hydrazine in a protic solvent like ethanol. This reaction forms the pyridazinone ring in a single, efficient step.

Q2: What are the critical safety precautions for this synthesis? A2: Hydrazine and its derivatives are toxic and potentially explosive. Always handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The initial reaction with the carbonyl precursor can be exothermic; therefore, controlled addition of hydrazine, preferably at a reduced temperature, is critical to manage the reaction's thermal profile.

Q3: Why is ethanol a commonly recommended solvent? A3: Ethanol is a preferred solvent for several reasons. First, both the organic precursor and hydrazine hydrate have good solubility in it. Second, its boiling point is suitable for refluxing the reaction to completion without requiring excessively high temperatures that could cause product decomposition.[3] Finally, the target compound, this compound, often has lower solubility in cold ethanol, which facilitates its isolation via precipitation and filtration upon cooling.

Q4: Can I use other hydrazine sources besides hydrazine hydrate? A4: While hydrazine hydrate is the most common and cost-effective source, other sources like hydrazine sulfate or hydrochloride can be used. However, their use requires the addition of a base (e.g., sodium acetate, triethylamine) to liberate the free hydrazine base in situ. This adds a step and introduces salts that must be removed during workup. For scalability, hydrazine hydrate is generally superior.

Q5: How can I monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a mobile phase such as ethyl acetate/hexane to track the consumption of the starting material (e.g., ethyl 2-cyano-3-ethoxyacrylate). The product is significantly more polar and will have a much lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC or LC-MS can be employed.

Experimental Protocols & Data

Recommended Scalable Protocol

This protocol describes the synthesis starting from ethyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv)

  • Hydrazine hydrate (~64% solution, 1.1-1.2 equiv)

  • Ethanol (Absolute, 5-10 volumes)

  • Hydrochloric acid (1 M, for pH adjustment if needed)

  • Activated Carbon (for decolorization)

Procedure:

  • Setup: Equip a suitable reactor with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

  • Charge Reagents: Charge the reactor with ethyl 2-cyano-3-ethoxyacrylate and ethanol (5-10 volumes relative to the starting material). Begin stirring to form a clear solution.

  • Hydrazine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add hydrazine hydrate (1.1-1.2 equiv) dropwise via the dropping funnel over 30-60 minutes. Causality Note: This slow, cooled addition is critical to control the initial exothermic reaction between the carbonyl and hydrazine, preventing side reactions and ensuring safety.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 78 °C). Maintain reflux for 2-4 hours. Monitor the reaction completion by TLC or HPLC.

  • Isolation: Once the starting material is consumed, cool the reaction mixture to 0-5 °C. The product should precipitate as a solid.

  • Filtration: Filter the solid product using a Buchner funnel. Wash the filter cake with cold ethanol to remove soluble impurities.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The typical yield is 85-95%.

Purification (Recrystallization)

If the product's purity is insufficient, recrystallization is an effective purification method.[4]

  • Suspend the crude solid in a minimal amount of a suitable solvent (e.g., ethanol, water, or an ethanol/water mixture).

  • Heat the suspension to reflux until the solid completely dissolves. A small amount of activated carbon can be added to the hot solution to remove colored impurities.

  • If carbon was added, hot-filter the solution to remove it.

  • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry them under vacuum.

Optimization Data Summary

The following table summarizes typical results from optimization studies for this synthesis.

ParameterCondition ACondition BCondition COutcome/Comment
Solvent EthanolAcetic AcidTolueneEthanol provides the best balance of solubility and product precipitation upon cooling. Acetic acid can work but makes workup more complex.[3]
Temperature Reflux (78°C)50°CRoom TempReflux ensures the reaction goes to completion in a reasonable time (2-4h). Lower temperatures result in incomplete conversion.[3]
Hydrazine Equiv. 1.05 eq1.2 eq1.5 eq1.2 equivalents is optimal. Fewer equivalents can leave starting material, while a large excess complicates purification.
Workup Cool & FilterEvaporate & TriturateAqueous QuenchCool & Filter is the most scalable and efficient method as the product conveniently precipitates from the reaction mixture.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common problems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (SM, Hydrazine, EtOH) setup_reactor Setup Reactor (Inert Atmosphere) prep_reagents->setup_reactor charge_sm Charge SM & EtOH setup_reactor->charge_sm cool Cool to 0-5 °C charge_sm->cool add_hydrazine Slowly Add Hydrazine Hydrate cool->add_hydrazine reflux Heat to Reflux (2-4 hours) add_hydrazine->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete cool_isolate Cool to 0-5 °C (Precipitation) monitor->cool_isolate Reaction Complete filter Filter Solid cool_isolate->filter wash Wash with Cold EtOH filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (If Needed) dry->recrystallize Low Purity product Final Product (>95% Purity) dry->product Purity OK recrystallize->product

Caption: General workflow for the synthesis of this compound.

G cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions & Checks symptom Low Yield or High Impurity Profile cause1 Incomplete Reaction symptom->cause1 cause2 Side Reactions symptom->cause2 cause3 Poor Isolation symptom->cause3 sol1a Check TLC/HPLC for SM cause1->sol1a sol2a Check Hydrazine Addition Rate/Temp cause2->sol2a sol3a Ensure Full Precipitation (Cooling Time/Temp) cause3->sol3a sol1b Extend Reflux Time sol1a->sol1b sol1c Verify Reagent Purity sol1b->sol1c sol2b Ensure Inert Atmosphere sol2a->sol2b sol3b Analyze Mother Liquor for Product sol3a->sol3b

Caption: Troubleshooting logic diagram for low yield or high impurity issues.

Symptom 1: The reaction yield is significantly lower than expected.

  • Question: I followed the protocol, but my final yield was only 50%. What could have gone wrong?

  • Answer: Low yields in this synthesis can typically be traced to three main areas: incomplete reaction, side reactions, or inefficient isolation.[3]

    • Incomplete Reaction: Verify that the reaction has gone to completion using TLC or HPLC. If starting material remains, the reflux time may need to be extended, or the temperature may not have been high enough. Also, confirm the purity and stoichiometry of your reagents; impure starting materials or insufficient hydrazine will naturally lead to lower yields.[3]

    • Side Reactions: The most common side reaction is the formation of a hydrazone intermediate that fails to cyclize properly.[3] This is often caused by poor temperature control during the initial hydrazine addition (adding it too quickly or at too high a temperature). Another possibility is decomposition if the reflux temperature is excessively high or maintained for too long.

    • Inefficient Isolation: The product's solubility in ethanol increases with temperature. Ensure the reaction mixture is thoroughly cooled (0-5 °C) for an adequate amount of time to maximize precipitation. You can analyze a sample of the mother liquor (the filtrate) by TLC to see if a significant amount of product remains in solution. If so, partial evaporation of the solvent followed by cooling may recover more material.

Symptom 2: The final product is off-color (e.g., yellow or brown) instead of the expected white/off-white solid.

  • Question: My product is a tan powder. How can I improve its color and purity?

  • Answer: The formation of colored impurities often results from minor side reactions or decomposition products.

    • Solution: The most effective way to remove colored impurities is through recrystallization, often with the addition of activated carbon.[4] Dissolve the crude product in a minimal amount of hot solvent (like ethanol), add a small amount of activated carbon, and maintain the heat for a few minutes. Filter the hot solution through a pad of celite to remove the carbon, and then allow the filtrate to cool slowly. This process is highly effective at adsorbing the long-chain, conjugated molecules that typically cause color.

Symptom 3: TLC analysis shows multiple spots, indicating side products.

  • Question: My TLC plate shows the product spot but also a few other spots. What are these and how do I prevent them?

  • Answer: The presence of multiple spots points to the formation of side products.

    • Potential Cause 1: Hydrazone Intermediate. As mentioned, the initial reaction forms a hydrazone. If cyclization is slow or incomplete, this intermediate may persist.[3] Ensure adequate reflux time and temperature to drive the cyclization to completion.

    • Potential Cause 2: Dimerization or Polymerization. While less common for this specific synthesis, impurities in starting materials can sometimes lead to side reactions. Ensure high-purity precursors are used.

    • Solution: If side products have formed, purification is necessary. For mixtures that are difficult to separate by recrystallization alone, silica gel column chromatography is a reliable, albeit less scalable, option.[4] A typical eluent system would be a gradient of ethyl acetate in hexane.[4]

Symptom 4: The product appears oily or does not precipitate cleanly.

  • Question: After cooling my reaction, I got an oil instead of a solid. What should I do?

  • Answer: Oiling out occurs when a compound comes out of solution above its melting point. This can be due to residual solvent impurities or an incorrect solvent system for crystallization.

    • Solution 1: Scratching. Use a glass rod to scratch the inside of the flask at the surface of the oil. This can provide a nucleation site and induce crystallization.

    • Solution 2: Seed Crystals. If you have a small amount of pure, solid product, add a tiny crystal to the oil to seed the crystallization.

    • Solution 3: Solvent Modification. The solvent may be too nonpolar. Try adding a small amount of a co-solvent in which the product is less soluble (an anti-solvent), such as water or hexane, dropwise while stirring vigorously. This can often force the product to precipitate as a solid.

References

Validation & Comparative

The 3-Oxo-2,3-dihydropyridazine-4-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This guide focuses on a specific, promising subclass: 3-oxo-2,3-dihydropyridazine-4-carbonitrile derivatives. The presence of the cyano group at the 4-position and the oxo group at the 3-position of the dihydropyridazine ring provides a unique electronic and structural framework, making these compounds compelling candidates for therapeutic development.[3][4]

This document synthesizes findings from various studies to provide a comprehensive comparison of their Structure-Activity Relationships (SAR). We will explore how substitutions on the pyridazinone core influence biological outcomes, with a primary focus on anticancer and antimicrobial activities, supported by experimental data and protocols.

Core Structure and Rationale for Investigation

The this compound scaffold serves as a key pharmacophore due to its ability to engage in various non-covalent interactions with biological targets. The pyridazinone ring itself is a bioisostere for other aromatic and heterocyclic systems and can act as both a hydrogen bond donor and acceptor.[5] The strategic placement of the carbonitrile group offers an additional point for interaction and influences the overall electronic properties of the molecule. Researchers have leveraged this scaffold to design agents targeting a range of biological processes, from kinase inhibition in cancer to disrupting microbial cell viability.[6][7]

Core_Scaffold cluster_pyridazine This compound Core core core N2 N2 Position (R1 Substitution) core->N2 C5 C5 Position (R2 Substitution) core->C5 C6 C6 Position (R3 Substitution) core->C6

Caption: Key substitution points on the core scaffold.

I. Anticancer Activity: SAR Insights

The this compound framework has been extensively explored for its potential as an anticancer agent, with derivatives showing activity against various cancer cell lines and specific molecular targets like kinases.[8][9]

A. Substitutions at the N-2 Position

The N-2 position of the pyridazinone ring is a frequent site for modification, often accommodating aryl or heteroaryl groups that can significantly influence potency and selectivity.

  • Impact of Aryl and Heteroaryl Groups: Studies have shown that the nature of the substituent at N-2 is critical for activity. For instance, in a series of pyrazolo[3,4-d]pyridazinone derivatives, specific substitutions led to potent Bruton's tyrosine kinase (BTK) inhibitors.[7] Similarly, the introduction of a 1-methyl-1H-pyrazol-4-yl group at this position has been explored in the context of Aryl Hydrocarbon Receptor (AHR) inhibitors.[10]

B. Substitutions at the C-5 and C-6 Positions

Modifications at the C-5 and C-6 positions, often involving aryl groups, play a crucial role in defining the cytotoxic profile of these compounds.

  • Influence of Phenyl Groups: The presence of phenyl groups at C-5 and C-6 is a common feature in many active derivatives. The substitution pattern on these phenyl rings is a key determinant of activity. For example, in a study of 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile derivatives, it was noted that electron-withdrawing groups in the para position of the phenyl rings led to inactivity against certain cell lines, whereas electron-donating groups retained some inhibitory effects.[11]

  • Targeting Kinases: In the development of Interleukin-2-inducible T-cell kinase (ITK) inhibitors, substitutions at the C-6 position with various (hetero)aryl groups via Suzuki-Miyaura coupling were explored.[12][13] A 3,5-difluorophenyl group at this position contributed to potency, while a 3-fluorophenyl group was associated with improved selectivity.[12][13]

Tabulated Anticancer Data
Compound IDN-2 SubstituentC-5 SubstituentC-6 SubstituentTarget/Cell LineIC50 (µM)Reference
Compound 9 Azetidine linkerH3-FluorophenylITK (biochemical)0.87[12]
Compound 22 Azetidine linker with furan-2-ylmethylH3,5-DifluorophenylITK (biochemical)0.19[12]
Compound 15a (Structure complex)(Structure complex)4-PhenoxyquinolineHT-29 (Colon)0.10[8]
Compound 15a (Structure complex)(Structure complex)4-PhenoxyquinolineA549 (Lung)0.05[8]
2S-5 Varied arylPhenylPhenylMDA-MB-231 (Breast)6.21[14]
2S-13 Varied arylPhenylPhenylMDA-MB-231 (Breast)7.73[14]

Note: The structures of some compounds are complex and linked to other moieties; refer to the original publications for full structural details.

Anticancer_SAR cluster_scaffold Pyridazinone Core cluster_activity Biological Effect Core N2 N-2 Position (Aryl/Heteroaryl) Core->N2 C6 C-6 Position (Substituted Phenyl) Core->C6 C5 C-5 Position (Phenyl) Core->C5 Potency Increased Potency N2->Potency C6->Potency Selectivity Improved Selectivity C6->Selectivity

Caption: SAR workflow for anticancer activity.

II. Antimicrobial Activity: SAR Insights

The pyridazinone scaffold has also been investigated for its antimicrobial properties, with some derivatives showing promising activity against both bacterial and fungal pathogens.[6][15] This dual activity is particularly valuable, especially in the context of treating immunocompromised cancer patients who are susceptible to infections.[16]

A. Key Structural Features for Antimicrobial Efficacy
  • Diarylurea Moiety: A study focused on diarylurea derivatives based on a pyridazinone scaffold found that these compounds exhibited both antimicrobial and anticancer activities. The design mimicked known inhibitors like sorafenib, with the pyridazine ring acting as a bioisosteric replacement for the pyridine ring.[6]

  • Substitution on Phenyl Rings: The substitution pattern on phenyl rings attached to the core structure is crucial. For instance, a compound with a 3-chloro substitution on a terminal phenyl ring showed significant antifungal activity against Candida albicans (MIC = 16 µg/mL).[6] Another derivative exhibited potent antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL).[6]

Tabulated Antimicrobial Data
Compound IDKey Structural FeatureTest OrganismMIC (µg/mL)Reference
Compound 10h Diarylurea derivativeStaphylococcus aureus16[6]
Compound 8g 3-Cl on terminal phenylCandida albicans16[6]
IXa-c series Pyridazinone-basedS. aureus & MRSA0.5–128[6]
Compound 6c Phthalazine derivativeE. coli(Higher than ofloxacin)[17]

III. Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail representative experimental methodologies for the synthesis and biological evaluation of this compound derivatives.

A. General Synthesis Protocol

A common route for synthesizing the core scaffold involves the condensation of a 1,2-dicarbonyl compound with an active methylene nitrile, followed by cyclization with a hydrazine derivative.[18]

Step-by-Step Synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile:

  • Reaction Mixture Preparation: A mixture of a substituted benzil (1 mmol) and cyanoacetylhydrazide (1 mmol) is prepared.

  • Catalysis: A nano-catalyst, such as Co-doped Ce0.94Ca0.05Sr0.01O1.94 (CCSO), can be added to promote the reaction under solvent-free conditions.[18]

  • Reaction Conditions: The mixture is typically heated, for instance, in a microwave reactor, for a short duration (e.g., 2-4 minutes).

  • Work-up and Purification: After cooling, the solid product is washed with a suitable solvent (e.g., ethanol) and purified, often by recrystallization, to yield the final product.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, NMR (¹H and ¹³C), and mass spectrometry.

Synthesis_Workflow Start Substituted Benzil + Cyanoacetylhydrazide Reaction One-pot reaction (Solvent-free, Catalyst) Start->Reaction Heating Microwave Heating (2-4 min) Reaction->Heating Purification Washing & Recrystallization Heating->Purification Product This compound Derivative Purification->Product

Caption: General synthesis workflow.

B. In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

C. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined to assess antimicrobial activity.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry. The structure-activity relationship studies reveal that strategic modifications at the N-2, C-5, and C-6 positions of the pyridazinone ring are critical for modulating biological activity. For anticancer applications, substitutions with specific aryl and heteroaryl moieties have led to potent kinase inhibitors. In the antimicrobial realm, the incorporation of features like diarylurea side chains has yielded compounds with significant antibacterial and antifungal properties. The synthetic accessibility and the diverse pharmacological profiles of these derivatives underscore their potential for the development of novel therapeutic agents. Future research should continue to explore diverse substitutions and delve deeper into the mechanisms of action to optimize potency, selectivity, and pharmacokinetic properties.

References

The Ascendancy of the Pyridazinone Scaffold: A Comparative Efficacy Analysis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of kinase inhibitor discovery, the chemical scaffold serves as the foundational architecture dictating potency, selectivity, and pharmacokinetic properties. While numerous heterocyclic systems have been explored, the pyridazinone core has emerged as a privileged structure, demonstrating remarkable efficacy against a range of therapeutically relevant kinases. This guide provides an in-depth, objective comparison of the performance of pyridazinone-based kinase inhibitors against those built on other prominent scaffolds, including quinazolines, pyrimidines, and indoles. Supported by experimental data and structural insights, we dissect the nuances that contribute to the differential efficacy, offering a valuable resource for the rational design of next-generation kinase inhibitors.

Introduction: The Centrality of Scaffolds in Kinase Inhibition

Protein kinases, as central nodes in cellular signaling, represent a major class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that compete with ATP for the kinase active site has revolutionized treatment paradigms for numerous conditions. The efficacy of these inhibitors is profoundly influenced by their core chemical structure, or scaffold. This scaffold not only provides the necessary framework for orienting pharmacophoric elements but also establishes key interactions with the kinase hinge region, a critical determinant of binding affinity.[1] This guide will explore the distinctive attributes of the pyridazinone scaffold in comparison to other widely employed scaffolds in kinase inhibitor design.

The Pyridazinone Scaffold: A Profile of Potency and Versatility

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group, has garnered significant attention in medicinal chemistry. Its chemical stability, synthetic tractability, and unique electronic properties make it an attractive scaffold for kinase inhibitor development.[2] Pyridazinone derivatives have demonstrated potent inhibitory activity against a diverse array of kinases, including but not limited to p38 MAPK, VEGFR-2, FER, and BTK.[2][3][4][5]

Mechanism of Action and Binding Mode

The efficacy of pyridazinone-based inhibitors often stems from their ability to form crucial hydrogen bonds with the kinase hinge region. The pyridazinone core can act as both a hydrogen bond donor and acceptor, allowing for robust interactions that anchor the inhibitor in the ATP-binding pocket.[6] X-ray crystallography studies have revealed that the pyridazinone moiety can effectively mimic the adenine portion of ATP, a key characteristic of many Type I kinase inhibitors.[2]

Comparative Scaffolds in Kinase Inhibition

To objectively assess the efficacy of the pyridazinone scaffold, it is essential to compare it with other well-established kinase inhibitor scaffolds.

  • Quinazoline: The quinazoline scaffold has been a mainstay in kinase inhibitor design, with several FDA-approved drugs, such as gefitinib and erlotinib, targeting EGFR.[7][8] Its rigid, bicyclic structure provides a solid platform for derivatization. The quinazoline nitrogen atoms are critical for hinge-binding interactions.[9]

  • Pyrimidine: As a fundamental component of nucleic acids, the pyrimidine scaffold is readily recognized by the ATP-binding sites of many kinases.[10][11] This has led to the development of numerous pyrimidine-based inhibitors, including the FDA-approved drug imatinib.

  • Indole: The indole scaffold is another privileged structure in medicinal chemistry, found in many natural and synthetic bioactive compounds.[12][13] Indole-based kinase inhibitors, such as sunitinib, have shown broad-spectrum anti-tumor activity.[14]

Efficacy Comparison: A Data-Driven Analysis

A direct, unbiased comparison of inhibitor efficacy requires consistent experimental conditions. The following tables summarize available IC50 data, providing a snapshot of the relative potencies of inhibitors from different scaffold classes against key kinase targets.

p38 MAPK Inhibition
ScaffoldInhibitor Examplep38α IC50 (nM)Reference
Pyridazinone Example Compound 30Potent (exact value not specified)[9]
Pyridazine Various trisubstituted pyridazines1-20[3][15]
Quinazolinone VX-745Specific (exact value not specified)[16]
Pyridol-pyrimidine Example CompoundSpecific (exact value not specified)[16]

Note: Direct head-to-head IC50 comparisons under identical conditions are limited in the literature for p38 MAPK.

VEGFR-2 Inhibition
ScaffoldInhibitor ExampleVEGFR-2 IC50 (nM)Reference
Pyridazinone Compound 18c107[2]
Pyridazine Ponatinib0.95[2]
Quinazoline Compound VIII60[11]
Pyrimidine (Thieno[2,3-d]pyrimidine) Compound 21e21[13]
Indole (Sunitinib) Sunitinib-[14]
FER Tyrosine Kinase Inhibition
ScaffoldInhibitor ExampleFER IC50 (nM)Reference
Pyrido-pyridazinone DS213607170.5[4][10]
Pyrido-pyridazinone DS08701581 (17c)Potent (exact value not specified)[4][17]
Bruton's Tyrosine Kinase (BTK) Inhibition
ScaffoldInhibitor ExampleBTK IC50 (nM)Reference
Pyridazinone Analog 23Potent (exact value not specified)[5]
Pyrazolo[3,4-d]pyridazinone Compound 8High potency (exact value not specified)[18]
Pyrazolo[3,4-d]pyrimidine ZYBT11[19]
Acrylamide (Ibrutinib) Ibrutinib0.5[19]
Acrylamide (Acalabrutinib) Acalabrutinib30[20]

Causality Behind Efficacy: A Structural Perspective

The observed differences in efficacy can often be attributed to the specific interactions each scaffold makes within the kinase active site.

Pyridazinone Scaffold: The pyridazinone ring's ability to engage in multiple hydrogen bonds with the hinge region contributes to its high potency. The planarity of the ring system allows for favorable stacking interactions with aromatic residues in the active site. Furthermore, the synthetic accessibility of the pyridazinone core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[2]

Quinazoline Scaffold: The quinazoline core also forms strong hydrogen bonds with the hinge region. Its rigid nature can, in some cases, lead to higher selectivity compared to more flexible scaffolds. However, this rigidity can also limit its ability to adapt to subtle conformational changes in the kinase active site.[9]

Pyrimidine and Indole Scaffolds: These scaffolds are also capable of forming key hinge interactions. Their smaller size and varied substitution patterns offer a high degree of chemical diversity, enabling the development of inhibitors with a wide range of kinase selectivity profiles.[10][13]

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness and reproducibility of the efficacy data presented, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for determining the enzymatic activity of a kinase and the potency of inhibitors.

Principle: The HTRF assay is based on the transfer of energy between a donor fluorophore (often a europium cryptate-labeled antibody) and an acceptor fluorophore (such as XL665-labeled streptavidin). When a biotinylated substrate is phosphorylated by the kinase, the anti-phospho-antibody and streptavidin-XL665 bind to the substrate, bringing the donor and acceptor into close proximity and generating a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1 mM DTT).[21]

    • Dilute the kinase, biotinylated substrate, and ATP to their final working concentrations in the enzymatic buffer.

    • Prepare the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in a detection buffer containing EDTA to stop the kinase reaction.[21]

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of the test compound (in DMSO) or DMSO control to the appropriate wells.

    • Add 5.5 µL of the diluted kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of the diluted substrate solution.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction by adding 10 µL of the premixed detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells of interest.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration FAK->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.

p38_MAPK_Signaling Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionFactors->CellCycleArrest

Caption: The p38 MAPK signaling cascade in response to cellular stress.

Experimental Workflows

HTRF_Workflow step1 Step 1: Reagent Addition Add Compound/DMSO, Kinase, and Substrate step2 Step 2: Reaction Initiation Add ATP and Incubate step1->step2 step3 Step 3: Reaction Termination & Detection Add Stop/Detection Reagents and Incubate step2->step3 step4 Step 4: Data Acquisition Read HTRF Signal step3->step4

Caption: High-level workflow for a typical HTRF kinase assay.

MTT_Workflow step1 Day 1: Cell Seeding Plate cells and incubate overnight step2 Day 2: Compound Treatment Add serially diluted compound and incubate step1->step2 step3 Day 4: MTT Assay Add MTT reagent, incubate, solubilize formazan step2->step3 step4 Day 4: Data Acquisition Read absorbance at 570 nm step3->step4

Caption: A typical timeline for an MTT cell proliferation assay.

Conclusion: The Enduring Promise of the Pyridazinone Scaffold

This comparative guide underscores the significant potential of the pyridazinone scaffold in the development of potent and selective kinase inhibitors. While other scaffolds such as quinazolines, pyrimidines, and indoles have undoubtedly led to successful therapeutics, the data suggests that pyridazinone-based inhibitors are highly competitive and, in certain contexts, may offer superior efficacy. The versatility of the pyridazinone core, coupled with its favorable binding properties, ensures its continued prominence in the ongoing quest for novel kinase-targeted therapies. It is the responsibility of the diligent researcher to leverage the insights provided herein to inform the design of future inhibitors with enhanced therapeutic profiles.

References

A Comparative Guide to the Bioactivity of Pyridazinone and Pyrazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the vast array of heterocyclic compounds, pyridazinone and pyrazole derivatives have emerged as privileged scaffolds, demonstrating a remarkable breadth of pharmacological effects. This guide provides an in-depth, objective comparison of the bioactivity of these two prominent heterocyclic cores, supported by experimental data, to aid researchers and drug development professionals in their pursuit of new therapeutic agents.

Introduction: Two Nitrogen-Containing Heterocycles of Therapeutic Importance

Pyridazinones, six-membered aromatic rings containing two adjacent nitrogen atoms and a carbonyl group, and pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are fundamental building blocks in the design of bioactive molecules.[1][2] Their structural features, including the presence of multiple sites for substitution, allow for the fine-tuning of their physicochemical properties and biological targets.[3][4] Both classes of compounds have yielded successful drugs and numerous clinical candidates, underscoring their therapeutic potential.[5]

This guide will delve into a comparative analysis of their bioactivities, focusing on key therapeutic areas where both scaffolds have shown significant promise: anti-inflammatory, anticancer, and antimicrobial activities. We will explore the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating these activities.

Comparative Bioactivity Analysis: A Head-to-Head Examination

A direct comparison of the bioactivity of pyridazinone and pyrazole derivatives reveals both overlapping and distinct pharmacological profiles, often dictated by the specific substitutions on the heterocyclic core.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Both pyridazinone and pyrazole derivatives have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4][6]

Pyridazinone Derivatives: Many pyridazinone-based compounds have been reported to exhibit potent anti-inflammatory effects with a favorable gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5] For instance, the marketed drug Emorfazone, a pyridazinone derivative, is used as an analgesic and anti-inflammatory agent. The anti-inflammatory action of pyridazinones is often attributed to their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6.[6]

Pyrazole Derivatives: The pyrazole scaffold is famously represented by the selective COX-2 inhibitor, Celecoxib, which highlights the potential of this class of compounds to provide potent anti-inflammatory effects with reduced gastrointestinal side effects associated with non-selective COX inhibitors.[4] The anti-inflammatory activity of pyrazole derivatives is well-documented, with many compounds demonstrating significant inhibition of paw edema in animal models.[7]

Comparative Experimental Data:

A study on pyrazole-pyridazine hybrids provides a direct comparison of COX-2 inhibitory activity. While these are hybrid molecules, the data offers insights into the contributions of each core. For example, certain hybrid compounds demonstrated potent COX-2 inhibition with IC50 values in the low micromolar range, comparable to or even exceeding that of Celecoxib.[8]

Compound ClassTargetIC50 (µM)Reference
Pyrazole-pyridazine hybrid (5f)COX-21.50[8]
Pyrazole-pyridazine hybrid (6f)COX-21.15[8]
Celecoxib (Reference)COX-2~0.04 (literature)[4]

It is important to note that the specific substitutions on the heterocyclic rings play a crucial role in determining the potency and selectivity of COX inhibition.

Anticancer Activity: Diverse Mechanisms of Action

The versatility of pyridazinone and pyrazole scaffolds has been leveraged in the development of anticancer agents targeting various signaling pathways involved in cancer cell proliferation and survival.

Pyridazinone Derivatives: These compounds have demonstrated a wide range of anticancer activities, including inhibition of tyrosine kinases, phosphodiesterase (PDE), and induction of apoptosis.[9] Some pyridazinone derivatives have shown potent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range.

Pyrazole Derivatives: The pyrazole core is a key feature in several approved anticancer drugs, such as Crizotinib and Ruxolitinib, which are kinase inhibitors. The ability of pyrazole derivatives to act as "hinge-binding" motifs in ATP-binding sites of kinases is a well-established principle in anticancer drug design.

Comparative Experimental Data:

Compound ClassCell LineIC50 (µM)Reference
Pyridazinone DerivativeMCF-7 (Breast Cancer)Varies (sub-micromolar to micromolar)[9]
Pyrazole DerivativeVarious Cancer Cell LinesVaries (sub-micromolar to micromolar)[4]

The anticancer efficacy is highly dependent on the specific molecular target and the substitution pattern of the heterocyclic core.

Antimicrobial Activity: A Growing Area of Investigation

Both pyridazinone and pyrazole derivatives have shown promise as antimicrobial agents, although this area is less explored compared to their anti-inflammatory and anticancer activities.

Pyridazinone Derivatives: Several studies have reported the synthesis and evaluation of pyridazinone derivatives against a range of bacterial and fungal strains.[10][11][12] The mechanism of their antimicrobial action is not as well-defined as for other activities but is thought to involve the disruption of essential cellular processes in microorganisms.

Pyrazole Derivatives: Pyrazole-containing compounds have also been investigated for their antimicrobial properties, with some derivatives exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][7][13][14][15][16]

Comparative Experimental Data:

A direct comparative study of the antimicrobial activity of a pyridazinone and a pyrazole derivative against the same panel of microbes is crucial for an objective assessment. One study reported the synthesis and antimicrobial activity of pyridazinone derivatives, showing excellent activity against both Gram-positive and Gram-negative bacteria for some compounds.[10] Another study focused on pyrazole derivatives and also reported significant antibacterial and antifungal activity.[7]

Compound ClassOrganismMIC (µg/mL)Reference
Pyridazinone Derivative (IIIa)S. pyogenes (Gram +)- (Excellent activity reported)[10]
Pyridazinone Derivative (IIIa)E. coli (Gram -)- (Excellent activity reported)[10]
Pyrazole Derivative (3)E. coli (Gram -)0.25[7]
Pyrazole Derivative (4)S. epidermidis (Gram +)0.25[7]

The minimum inhibitory concentration (MIC) values indicate that both scaffolds can be tailored to produce potent antimicrobial agents.

Experimental Protocols for Bioactivity Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key bioassays.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are divided into groups (n=6): control (vehicle), standard (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses). The test compounds and standard are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Workflow Diagram:

G cluster_0 Pre-treatment cluster_1 Induction & Measurement cluster_2 Data Analysis acclimatization Animal Acclimatization grouping Grouping and Dosing acclimatization->grouping induction Carrageenan Injection grouping->induction measurement Paw Volume Measurement (0-4h) induction->measurement analysis Calculate % Inhibition measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Workflow Diagram:

G A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

  • Controls: Positive (microbe + broth) and negative (broth only) controls are included.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay cluster_2 Result A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Compounds B->C D Incubate C->D E Determine MIC D->E

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridazinone Core

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, 3-oxo-2,3-dihydropyridazine-4-carbonitrile derivatives have garnered significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4][5] The versatility of this heterocyclic system allows for structural modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological potency.[1][2]

This guide provides a comprehensive framework for the in vitro characterization of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design and data interpretation. We will compare the performance of these novel derivatives against established alternatives, supported by detailed experimental workflows and data presentation structures.

Part 1: In Vitro Anticancer Activity Assessment via Cytotoxicity Screening

A primary application for novel pyridazinone derivatives is in oncology.[4][6][7] The initial and most critical step is to determine a compound's cytotoxic effect on cancer cells. The MTT assay is a robust and widely adopted colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[8][9][10][11]

The Causality Behind the MTT Assay

This assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[9][10] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[12] By dissolving these crystals and measuring the absorbance of the resulting solution, we can quantify cell viability and determine the concentration at which a compound exhibits a cytotoxic effect.[8]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., Doxorubicin) in culture medium. Add 100 µL of each dilution to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation & Comparison

The efficacy of the novel derivatives should be compared against a standard-of-care chemotherapeutic agent. The IC₅₀ value is the key metric for this comparison.

CompoundCell LineIC₅₀ (µM) ± SDTherapeutic Index (TI)¹
Derivative A A54911.2 ± 1.5>4.4
Derivative B A54945.8 ± 3.2>1.1
Derivative C A5492.5 ± 0.4>20
Doxorubicin A5490.8 ± 0.1>62.5
Derivative A MCF-719.5 ± 2.1>2.5
Derivative B MCF-7> 50N/A
Derivative C MCF-75.1 ± 0.7>9.8
Doxorubicin MCF-71.2 ± 0.2>41.7
Derivative C Fibroblasts> 50-
Doxorubicin Fibroblasts> 50-

¹Therapeutic Index is calculated as IC₅₀ in non-cancerous cells (e.g., fibroblasts) / IC₅₀ in cancer cells. A higher TI suggests greater selectivity for cancer cells.[1]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan_inc 6. Incubate for 4h mtt_add->formazan_inc solubilize 7. Solubilize Formazan formazan_inc->solubilize read_plate 8. Read Absorbance (570nm) solubilize->read_plate calc_ic50 9. Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 2: Probing Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders.[13] Pyridazine derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14]

Mechanistic Rationale: Targeting COX and LOX Enzymes

COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible at sites of inflammation.[13] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[13] Similarly, 5-LOX is another key enzyme that metabolizes arachidonic acid to produce leukotrienes, which are also involved in inflammation.[14] Evaluating the inhibitory potential of pyridazinone derivatives against these enzymes provides direct evidence of their anti-inflammatory activity.

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

This protocol outlines a common colorimetric inhibitor screening assay.

  • Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2, and soybean 5-LOX.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Inhibitor Incubation: Add various concentrations of the test pyridazinone derivatives, a selective COX-2 inhibitor (Celecoxib), a non-selective COX inhibitor (Indomethacin), and a 5-LOX inhibitor (Zileuton) to the wells. Also include a no-enzyme control and a no-inhibitor control.

  • Enzyme Addition: Add the respective enzyme (COX-1, COX-2, or 5-LOX) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow inhibitor binding.

  • Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.

  • Colorimetric Probe: After a defined reaction time (e.g., 5 minutes), add a chromogenic substrate (like TMPD for COX assays) that is oxidized by the peroxidase activity of COX, resulting in a color change.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 610 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ values and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation & Comparison

A higher selectivity index indicates a more favorable safety profile, with greater potency against the inflammatory target (COX-2) versus the physiologically important isoform (COX-1).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index5-LOX IC₅₀ (µM)
Derivative D 12.10.1580.75.2
Derivative E > 258.9> 2.815.4
Derivative F 2.50.0831.33.1
Celecoxib 15.20.04380> 50
Zileuton N/AN/AN/A3.5
Mechanistic Insight: The JAK/STAT Signaling Pathway

Aberrant activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical component of many inflammatory diseases and cancers.[15][16] Cytokines bind to their receptors, leading to the activation of associated JAKs.[17] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes, including many pro-inflammatory mediators.[17][18] Given that many heterocyclic compounds can act as kinase inhibitors, evaluating the effect of this compound derivatives on this pathway can provide deeper mechanistic insights. This is often assessed via Western blotting for phosphorylated (activated) forms of JAK and STAT proteins in stimulated immune cells.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT (inactive) jak->stat 3. Phosphorylation p_stat P-STAT (active dimer) stat->p_stat 4. Dimerization nucleus Nucleus p_stat->nucleus 5. Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene 6. Gene Regulation inhibitor Pyridazine Derivative (Potential Inhibitor) inhibitor->jak Inhibition?

Caption: Simplified JAK/STAT signaling pathway and a potential point of inhibition.

Part 3: Assessment of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[19] Pyridazine derivatives have demonstrated both antibacterial and antifungal properties, making them valuable candidates for investigation.[5][20][21][22]

Rationale for Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation. This quantitative measure is essential for comparing the potency of novel compounds against standard antibiotics and for guiding further development.[19]

Experimental Protocol: Broth Microdilution
  • Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[19]

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds and standard antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring absorbance.

Data Presentation & Comparison

MIC values are typically presented in µg/mL or µM. Lower values indicate greater potency.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Derivative G 81632
Derivative H > 64> 64> 64
Derivative I 4648
Gentamicin 0.51N/A
Fluconazole N/AN/A2

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Determination inoculum 1. Prepare 0.5 McFarland Microbial Inoculum dilutions 2. Prepare Serial Dilutions of Compounds in Plate inoculate 3. Inoculate Wells dilutions->inoculate incubate 4. Incubate 18-48h inoculate->incubate read_mic 5. Visually Inspect for Growth incubate->read_mic determine_mic 6. Record Lowest Concentration with No Growth (MIC) read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This guide provides a structured, rationale-driven approach to the initial in vitro evaluation of novel this compound derivatives. By systematically assessing their anticancer, anti-inflammatory, and antimicrobial activities against relevant benchmarks, researchers can efficiently identify promising lead candidates.

The data generated from these assays form the basis for establishing a preliminary structure-activity relationship (SAR), guiding the next cycle of chemical synthesis and optimization. Compounds exhibiting high potency and selectivity (e.g., a high therapeutic index or COX-2 selectivity) should be prioritized for more advanced studies, including mechanism of action elucidation, secondary screening against broader panels of cell lines or microbes, and eventual progression to in vivo efficacy and safety models.

References

A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of programmatic success. The pyridazinone scaffold, a privileged pharmacophore in medicinal chemistry, is featured in a wide array of bioactive molecules, from cardiovascular agents to oncology therapeutics[1]. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these heterocyclic systems.

This guide provides an in-depth comparative analysis of ¹H and ¹³C NMR spectral data for substituted pyridazinones. Moving beyond a simple recitation of data, we will explore the underlying principles that govern the observed chemical shifts and coupling constants, offering field-proven insights into how substituent effects can be predicted and interpreted. This document is designed to serve as a practical, authoritative resource for scientists engaged in the synthesis and characterization of pyridazinone derivatives.

The Logic of the Experiment: Why NMR is Indispensable for Pyridazinone Characterization

The pyridazinone ring is an electron-deficient heteroaromatic system. The presence of two adjacent nitrogen atoms and a carbonyl group creates a unique electronic environment that is highly sensitive to the nature and position of substituents. ¹H and ¹³C NMR spectroscopy allows us to probe this environment with atomic-level precision.

  • ¹H NMR provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their spatial relationship to neighboring protons (spin-spin coupling).

  • ¹³C NMR reveals the number of non-equivalent carbons and their electronic environment, offering a direct view of the molecular backbone.

By systematically analyzing these parameters, we can confirm the substitution pattern, deduce the electronic influence of various functional groups, and establish the unambiguous chemical structure of our target compounds.

Experimental Protocol: A Self-Validating System for High-Quality NMR Data

The acquisition of high-quality, reproducible NMR data is paramount for accurate structural analysis. The following protocol is designed as a self-validating system, incorporating best practices to minimize artifacts and ensure data integrity.

Step 1: Sample Preparation - The Foundation of a Good Spectrum

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

  • Purity: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical. It must completely dissolve the analyte without reacting with it.

    • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing a large solvent signal from overwhelming the analyte signals. The deuterium nucleus also provides the field-frequency lock signal required by modern spectrometers.

    • Common Choices:

      • Chloroform-d (CDCl₃): Suitable for many nonpolar to moderately polar organic compounds. Its residual proton signal appears at ~7.26 ppm.

      • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for more polar compounds, particularly those with exchangeable protons (e.g., N-H), as it slows down the exchange rate, often allowing for the observation of N-H signals. The residual proton signal is at ~2.50 ppm.

  • Concentration:

    • ¹H NMR: A concentration of 5-15 mg in 0.6-0.7 mL of solvent is typically sufficient. Overly concentrated samples can lead to line broadening due to increased viscosity[2].

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (1.1%), a higher concentration is required, typically 20-50 mg in 0.6-0.7 mL of solvent[3][4].

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube[5]. The sample height should be approximately 4-5 cm.

    • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Step 2: NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Pulse Program Standard 1D pulseStandard 1D with proton decoupling
Spectral Width -2 to 12 ppm-10 to 220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 8-161024-4096 (or more)
Temperature 298 K298 K

Causality behind Parameter Choices:

  • Proton Decoupling (¹³C NMR): In ¹³C NMR, the protons are typically irradiated with a broad-band radiofrequency pulse. This collapses the ¹³C-¹H coupling, resulting in a single sharp line for each unique carbon, which significantly simplifies the spectrum and improves the signal-to-noise ratio.

  • Number of Scans: The number of scans is increased for ¹³C NMR to compensate for the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

Visualizing the Core Structure and Analytical Workflow

The following diagrams illustrate the pyridazinone scaffold and the general workflow for its NMR analysis.

Caption: General structure of the pyridazin-3(2H)-one ring with numbered positions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh Pure Sample P2 Dissolve in Deuterated Solvent P1->P2 P3 Filter into NMR Tube P2->P3 A1 Insert Sample into Spectrometer P3->A1 A2 Lock & Shim A1->A2 A3 Acquire 1H & 13C Spectra A2->A3 D1 Process FID (FT, Phase, Baseline) A3->D1 D2 Calibrate Chemical Shifts D1->D2 D3 Assign Signals & Interpret Spectra D2->D3 D4 Structure Confirmation D3->D4

Caption: Standard workflow for NMR analysis from sample preparation to structure confirmation.

Comparative ¹H NMR Analysis of Substituted Pyridazinones

The chemical shifts of the protons on the pyridazinone ring are highly diagnostic. In the parent 6-phenylpyridazin-3(2H)-one, the protons on the pyridazinone ring (H4 and H5) appear as doublets due to coupling with each other.

Table 1: Representative ¹H NMR Data (Chemical Shifts δ [ppm] and Coupling Constants J [Hz]) for Substituted Pyridazinones in DMSO-d₆

CompoundSubstituent (R)H4 (δ, mult, J)H5 (δ, mult, J)Other Key Signals (δ)Reference
1 6-Phenyl7.95 (d, 9.8)7.15 (d, 9.8)13.1 (br s, NH), 7.4-7.8 (m, Ar-H)[5]
2 6-(4-Methoxyphenyl)7.88 (d, 9.9)7.10 (d, 9.9)12.9 (br s, NH), 3.81 (s, OCH₃)[5]
3 6-(4-Nitrophenyl)8.25 (d, 9.7)7.35 (d, 9.7)13.5 (br s, NH), 8.1-8.4 (m, Ar-H)[5]
4 2-Methyl-6-phenyl7.98 (d, 9.8)7.20 (d, 9.8)3.65 (s, N-CH₃)[4]
5 4-Bromo-6-phenyl-7.85 (s)13.3 (br s, NH)[6]
Analysis of Substituent Effects on ¹H NMR Spectra:
  • Electronic Effects at C6: A comparison of compounds 1 , 2 , and 3 clearly demonstrates the influence of the electronic nature of the C6-aryl substituent.

    • The electron-donating methoxy group in 2 causes a slight upfield shift (shielding) of H4 and H5 compared to the unsubstituted phenyl ring in 1 . This is due to the donation of electron density into the pyridazinone ring system.

    • Conversely, the strongly electron-withdrawing nitro group in 3 leads to a significant downfield shift (deshielding) of both H4 and H5. The nitro group withdraws electron density, making the ring protons more electron-deficient and thus resonate at a lower field.

  • Substitution at N2: Alkylation at the N2 position, as in compound 4 , has a minor effect on the chemical shifts of the ring protons H4 and H5 compared to the N-H analogue 1 . The most significant change is the appearance of a new signal for the N-methyl group (around 3.65 ppm) and the disappearance of the broad N-H proton signal.

  • Substitution at C4: Introducing a substituent at the C4 position, such as the bromine in compound 5 , dramatically alters the spectrum. The H4 signal is absent, and the H5 proton now appears as a singlet since it no longer has a vicinal proton to couple with.

Comparative ¹³C NMR Analysis of Substituted Pyridazinones

¹³C NMR spectroscopy provides complementary information about the carbon framework. The chemical shifts of the pyridazinone ring carbons are particularly sensitive to substitution.

Table 2: Representative ¹³C NMR Data (Chemical Shifts δ [ppm]) for Substituted Pyridazinones in DMSO-d₆

CompoundSubstituent (R)C3 (δ)C4 (δ)C5 (δ)C6 (δ)Reference
6 Unsubstituted164.0130.5134.7139.0[7]
7 6-Methyl163.5130.1132.5149.8[7]
8 6-Phenyl162.8129.5128.8145.2[8]
9 2-Phenyl-6-methyl161.2131.2129.8148.1[4]
Analysis of Substituent Effects on ¹³C NMR Spectra:
  • General Trends: The carbonyl carbon (C3) is the most downfield signal in the pyridazinone ring, typically appearing above 160 ppm. The other ring carbons resonate in the aromatic/olefinic region (120-150 ppm).

  • Effect of Substitution at C6: Comparing the unsubstituted pyridazinone 6 with the 6-methyl (7 ) and 6-phenyl (8 ) derivatives reveals a significant downfield shift of the C6 carbon itself, as expected. The substituent also has a smaller, but noticeable, electronic effect on the other ring carbons.

  • Effect of Substitution at N2: Introducing a phenyl group at the N2 position (compound 9 ) causes a general shielding (upfield shift) of the C3 carbonyl carbon compared to its N-H or N-alkyl counterparts. This is likely due to the electronic effects of the N-phenyl group influencing the amide resonance.

Conclusion: Synthesizing Data for Confident Structural Assignment

This guide has provided a comparative framework for the ¹H and ¹³C NMR analysis of substituted pyridazinones. By understanding the fundamental principles of chemical shift and coupling constants, and by following robust experimental protocols, researchers can confidently elucidate the structures of these important heterocyclic compounds. The predictable nature of substituent effects, as demonstrated in the comparative data tables, allows for a logical and systematic approach to spectral interpretation. When combined with 2D NMR techniques such as COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals is readily achievable, providing the high-confidence structural data required for advancing drug discovery and development programs.

References

A Comparative Crystallographic Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of bioactive molecules is paramount. The 3-oxo-2,3-dihydropyridazine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects. This guide provides an in-depth comparative analysis of the X-ray crystallography of these derivatives, offering insights into how substituent modifications influence their solid-state conformation and intermolecular interactions, which in turn can dictate their biological activity.

The Strategic Importance of Crystallographic Analysis in Drug Design

Single-crystal X-ray diffraction provides the most definitive structural information for a small molecule. It allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it elucidates the arrangement of molecules in the crystal lattice, known as crystal packing, which is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.

  • Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups responsible for a molecule's biological activity.

  • Polymorphism Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.

Synthesis and Crystallization of this compound Derivatives: A Practical Workflow

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and efficient method involves a one-pot, three-component reaction, which offers advantages in terms of simplicity and atom economy.

Experimental Protocol: One-Pot Synthesis of a 3-Amino-5-arylpyridazine-4-carbonitrile Derivative

This protocol is adapted from a reported synthesis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.

Materials:

  • Malononitrile

  • Appropriate arylglyoxal (e.g., 4-chlorophenylglyoxal)

  • Hydrazine hydrate

  • Ethanol

  • Water

Procedure:

  • To a solution of the arylglyoxal (1 mmol) in a 1:1 mixture of ethanol and water (10 mL), add malononitrile (1 mmol) and stir at room temperature.

  • Add hydrazine hydrate (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystallization Strategies for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical.

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent (the anti-solvent) in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound in the small vial and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound is prepared in a solvent at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

Key Considerations for Crystallization:

  • Purity: The starting material should be of high purity, as impurities can inhibit crystallization.

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. A solvent screen with a range of polar and non-polar solvents is recommended.

  • Nucleation: If spontaneous nucleation does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

A Comparative Look at the Crystal Structures

While a comprehensive library of crystal structures for diverse this compound derivatives is not yet available in the public domain, we can draw valuable comparative insights from a closely related structure, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , and other pyridazinone derivatives.

Compound 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile A Representative 6-Substituted Pyridazinone
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 3.817(3)(Varies with substituent)
b (Å) 13.533(10)(Varies with substituent)
c (Å) 19.607(15)(Varies with substituent)
β (˚) 93.401(10)90
Key Torsion Angle (pyridazine ring) N1-N2-C8-C7 = -1.1°(Varies, indicating potential for ring puckering)
Key Intermolecular Interaction N-H···N hydrogen bondsN-H···O hydrogen bonds

Analysis of Structural Features:

  • Planarity of the Pyridazine Ring: In the case of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the pyridazine ring is nearly planar, as indicated by the small torsion angle. The planarity of this core scaffold can be influenced by the nature and size of the substituents at various positions.

  • Impact of Substituents: The presence of the 4-chlorophenyl group at the 5-position influences the overall molecular conformation. The dihedral angle between the pyridazine and phenyl rings will be a key determinant of the molecule's shape.

  • Hydrogen Bonding Networks: The amino group at the 3-position and the nitrogen atoms of the pyridazine ring act as hydrogen bond donors and acceptors, respectively. In the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, intermolecular N-H···N hydrogen bonds play a crucial role in the crystal packing. For the titular 3-oxo derivatives, the N-H of the pyridazinone ring and the carbonyl oxygen would be expected to be the primary sites for hydrogen bonding, leading to different packing motifs.

Visualizing Intermolecular Interactions

Graphviz diagrams can be used to illustrate the logical flow of the experimental workflow and to represent the key intermolecular interactions that dictate the crystal packing.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 One-Pot Reaction: Arylglyoxal + Malononitrile + Hydrazine Hydrate s2 Crude Product (Precipitation) s1->s2 s3 Purification (Recrystallization) s2->s3 c1 Solvent Screening s3->c1 Pure Compound c2 Crystallization Technique (Slow Evaporation, etc.) c1->c2 c3 Single Crystals c2->c3 a1 X-ray Diffraction c3->a1 a2 Structure Solution & Refinement a1->a2 a3 Structural Analysis a2->a3 hydrogen_bonding cluster_packing Crystal Packing Motif mol1 mol2 mol1->mol2 N-H···O mol3 mol1->mol3 π-π stacking mol4 mol3->mol4 N-H···O

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridazinone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of pyridazinone inhibitors through molecular docking studies. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the methodologies, experimental data, and insights necessary for leveraging this privileged scaffold in therapeutic discovery.

Introduction: The Versatility of the Pyridazinone Scaffold

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its adaptable structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[1] Pyridazinone derivatives have demonstrated significant potential across various therapeutic areas, including antiviral, antimicrobial, cardiovascular, anti-inflammatory, and anticancer applications.[2][3][4] This versatility makes the pyridazinone scaffold a subject of intense research in the quest for novel therapeutic agents.[2][3][4]

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In drug discovery, it is instrumental in understanding how small molecules, such as pyridazinone inhibitors, interact with their biological targets at a molecular level.[7][8] This guide will delve into the application of comparative docking studies to evaluate and differentiate the performance of various pyridazinone inhibitors against key biological targets.

Principles of Comparative Molecular Docking

Comparative docking studies are essential for ranking and prioritizing potential drug candidates. The fundamental premise is that compounds exhibiting a better "fit" within the target's binding site are more likely to be potent inhibitors.[9] This "fit" is quantified by a scoring function that estimates the binding affinity, typically represented as a negative value in kcal/mol; a more negative value suggests a stronger interaction.[5][10][11]

The process involves a series of meticulous steps, from target and ligand preparation to the final analysis of docking poses and scores. It is crucial to establish a validated docking protocol to ensure the reliability and reproducibility of the results.[5][12][13]

Below is a generalized workflow for a comparative docking study:

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis PDB Target Selection & Preparation (e.g., PDB retrieval, cleaning) Grid Grid Box Generation (Defining the binding site) PDB->Grid Ligand Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (Running the simulation) Ligand->Docking Grid->Docking Analysis Pose & Score Analysis (Ranking based on binding energy) Docking->Analysis Comparison Comparative Analysis (Comparing inhibitors) Analysis->Comparison G cluster_0 Protein Preparation cluster_1 Ligand Preparation PDB_Download Download PDB File (e.g., from RCSB PDB) Clean_Protein Clean Protein (Remove water, ligands, etc.) PDB_Download->Clean_Protein Add_Hydrogens Add Hydrogens & Charges Clean_Protein->Add_Hydrogens Energy_Minimize_P Energy Minimization Add_Hydrogens->Energy_Minimize_P Ligand_Sketch Sketch or Download Ligand (e.g., from PubChem) Convert_3D Convert to 3D Ligand_Sketch->Convert_3D Add_Hydrogens_L Add Hydrogens & Charges Convert_3D->Add_Hydrogens_L Energy_Minimize_L Energy Minimization Add_Hydrogens_L->Energy_Minimize_L G cluster_0 Binding Interactions Inhibitor Pyridazinone Inhibitor HBond Hydrogen Bonds Inhibitor->HBond interacts via Hydrophobic Hydrophobic Interactions Inhibitor->Hydrophobic interacts via PiPi Pi-Pi Stacking Inhibitor->PiPi interacts via Target Target Protein (e.g., COX-2) HBond->Target Hydrophobic->Target PiPi->Target

References

A Head-to-Head Comparison of Pyridazinone and Pyrimidine-Based Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, pyridazinone and pyrimidine scaffolds have emerged as privileged structures, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases. Their prevalence in drug discovery is a testament to their synthetic tractability and their ability to form key interactions within ATP-binding sites. This guide provides a comprehensive, head-to-head comparison of pyridazinone and pyrimidine-based inhibitors, offering insights into their structure-activity relationships (SAR), performance against key drug targets, and the experimental methodologies used for their evaluation.

The Structural and Functional Dichotomy: Pyridazinone vs. Pyrimidine

The pyridazinone ring, a diazine with a ketone group, and the pyrimidine ring, a foundational component of nucleic acids, both offer unique advantages in inhibitor design.[1][2] The arrangement of nitrogen atoms and the potential for diverse substitutions on both rings allow for the fine-tuning of electronic properties, solubility, and target engagement. Pyrimidine, being a core component of natural molecules like thymine and uracil, provides a biocompatible scaffold that is well-recognized by biological systems.[1] Pyridazinone-containing compounds, on the other hand, have demonstrated significant efficacy as vasodilators and anticancer agents, often targeting tyrosine kinases.[2]

While both scaffolds are adept at forming hydrogen bonds with the hinge region of kinase ATP-binding pockets, the specific geometry and electronic distribution of each ring system can lead to differences in selectivity and potency. The choice between a pyridazinone or pyrimidine core is therefore a critical decision in the rational design of novel therapeutics, influenced by the specific topology of the target's active site.

Target-Specific Performance: A Comparative Analysis

To provide a clear comparison, we will examine the performance of representative pyridazinone and pyrimidine-based inhibitors against three well-established oncology targets: p38 Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway plays a crucial role in inflammatory responses and cancer progression, making it a key therapeutic target.[3] Both pyridazinone and pyrimidine scaffolds have been successfully employed to develop potent p38 MAPK inhibitors.

  • Pyridazinone-Based Inhibitors: Trisubstituted pyridazines have been synthesized and shown to be potent in vitro inhibitors of p38 MAPK, with IC50 values in the nanomolar range (1-20 nM).[4] Further optimization of these pyridazine inhibitors has led to compounds with activity in cell-based assays and animal models of rheumatoid arthritis.[5] A notable strategy has been the hybridization of N-arylpyridazinones with classic pyridinylimidazoles, resulting in a new structural class of selective p38 MAP kinase inhibitors.[6]

  • Pyrimidine-Based Inhibitors: The pyrimidine scaffold is a common feature in p38 MAP kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP.[7] The reactivity of different positions on the pyrimidine ring allows for strategic modifications to enhance potency and selectivity.

While a direct comparison from a single study is unavailable, the literature suggests that both scaffolds can yield highly potent p38 MAPK inhibitors. The choice of scaffold may ultimately depend on the desired off-target profile and pharmacokinetic properties.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy.

  • Pyridazinone-Based Inhibitors: Pyridazinone-based diarylurea derivatives have been designed as surrogates for the multi-kinase inhibitor sorafenib and have shown promising VEGFR-2 inhibitory activity.[9]

  • Pyrimidine-Based Inhibitors: A multitude of pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors. For instance, novel pyrimidine derivatives have demonstrated superior inhibitory activity against cancer cell lines compared to the approved drug Pazopanib.[8] Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have also shown potent, dose-related VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range.[10] Furthermore, some pyridine-derived compounds have shown VEGFR-2 inhibition nearly equipotent to sorafenib.[11]

The extensive research on pyrimidine-based VEGFR-2 inhibitors provides a wealth of data, suggesting a slight advantage for this scaffold in achieving high potency against this particular target.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[12] Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

  • Pyridazinone-Based Inhibitors: Pyridazine derivatives have been synthesized and evaluated as CDK2 inhibitors, demonstrating antiproliferative effects against various cancer cell lines. Fused heterocyclic systems incorporating the pyridazinone moiety, such as pyrazolo[3,4-c]pyridazines, have also been identified as novel and selective CDK inhibitors.

  • Pyrimidine-Based Inhibitors: The pyrimidine scaffold is a cornerstone in the development of CDK inhibitors. Many FDA-approved CDK inhibitors share a common pyrimidine-containing core structure. The pyrimidine portion of these molecules often forms crucial hydrogen bonds with the hinge region of CDK2. Furthermore, text-mining and molecular modeling approaches have been used to identify novel pyrimidine-based CDK2 inhibitors.

The clinical success and extensive research surrounding pyrimidine-based CDK inhibitors underscore the suitability of this scaffold for targeting the ATP-binding site of CDKs.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the inhibitory activities of representative pyridazinone and pyrimidine-based inhibitors against their respective targets. It is important to note that these values are compiled from different studies and experimental conditions may vary.

TargetInhibitor ClassRepresentative Compound(s)IC50 (Enzymatic Assay)Cellular IC50 (Cell Line)Reference
p38 MAPK PyridazinoneTrisubstituted Pyridazines1-20 nM-[4]
PyrimidinePyrimidine-based scaffolds--[7]
VEGFR-2 PyridazinoneDiarylurea Derivatives--[9]
PyrimidinePyrimidine Derivative-9.19-13.17 µM (A549)[8]
PyrimidineThieno[2,3-d]pyrimidine21 nM-[10]
PyrimidinePyridine Derivative0.12 µM4.25 µM (HepG2)[11]
CDK2 PyridazinonePyridazine Derivative--
PyrimidinePyrimidine-piperidine DerivativePotent InhibitionBroad-spectrum activity

Visualizing the Mechanism: The p38 MAPK Signaling Pathway

The following diagram illustrates a simplified representation of the p38 MAPK signaling pathway, a common target for both pyridazinone and pyrimidine-based inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stress_Stimuli Stress Stimuli / Cytokines Receptor Receptor Stress_Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors MK2->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Pyridazinone_Inhibitor Pyridazinone Inhibitor Pyridazinone_Inhibitor->p38_MAPK Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->p38_MAPK experimental_workflow Start Start: Inhibitor Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Determine_IC50 Determine Enzymatic IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) Determine_IC50->Cell_Based_Assay Potent Hits Determine_Cellular_IC50 Determine Cellular IC50 Cell_Based_Assay->Determine_Cellular_IC50 Lead_Optimization Lead Optimization Determine_Cellular_IC50->Lead_Optimization Active in Cells Lead_Optimization->Start Iterative Design End End: Candidate Selection Lead_Optimization->End

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the 3-Oxo-2,3-dihydropyridazine-4-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-Oxo-2,3-dihydropyridazine-4-carbonitrile Scaffold: A Privileged Structure in Kinase Inhibitor Design

The this compound scaffold, a pyridazinone derivative, has emerged as a versatile and privileged structure in the design of kinase inhibitors. Its chemical properties, including its ability to form key hydrogen bonds with the kinase hinge region, make it an excellent starting point for developing potent and selective inhibitors against a range of kinase targets. The core structure consists of a six-membered aromatic ring with two adjacent nitrogen atoms, offering multiple sites for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

The planarity of the pyridazinone ring allows for favorable stacking interactions within the ATP-binding pocket of kinases, while the exo-cyclic carbonyl group and the ring nitrogens can act as hydrogen bond acceptors and donors. The carbonitrile group at the 4-position can be a key interaction point or a synthetic handle for further modifications. The strategic diversification of substituents at various positions on this scaffold has led to the discovery of inhibitors with distinct selectivity profiles, targeting kinases such as Interleukin-2-inducible T-cell kinase (ITK), c-Met, Bruton's tyrosine kinase (BTK), and C-terminal Src kinase (CSK).

Below is a diagram illustrating the core this compound scaffold and its key features for kinase interaction.

cluster_0 This compound Scaffold cluster_1 Key Physicochemical Properties cluster_2 Features for Kinase Interaction Scaffold HBond H-bond donors/acceptors Scaffold->HBond Carbonyl & Nitrogens Aromatic Aromatic System for π-stacking Scaffold->Aromatic Pyridazinone ring Subst Substitution points for selectivity Scaffold->Subst Multiple positions Properties Molecular Weight: 121.10 g/mol XLogP3: -0.8 Topological Polar Surface Area: 65.3 Ų

Caption: Core scaffold and its key properties for kinase inhibition.

Cross-Reactivity Profiles: A Tale of Selectivity

The therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity. While targeting a specific kinase is the primary goal, off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Understanding the cross-reactivity profile is therefore paramount in drug development. In this section, we compare the selectivity of prominent kinase inhibitors derived from the this compound scaffold with alternative inhibitors.

Case Study 1: The Highly Selective c-Met Inhibitor - Tepotinib

Tepotinib (MSC2156119) is a potent and highly selective, orally available c-Met inhibitor based on a pyridazinone scaffold.[2] It is a prime example of how the 3-oxo-2,3-dihydropyridazine core can be elaborated to achieve exquisite selectivity.

Experimental Data: Tepotinib Kinase Selectivity

Tepotinib has been extensively profiled against large kinase panels. At a concentration of 0.1 µM, which is significantly higher than its c-Met IC50 of 1.7 nM, it shows remarkable selectivity.[3] In a screen against over 400 kinases, no significant off-target inhibition was observed at this concentration.[3] Even at a supratherapeutic concentration of 1 µM, the most significant off-target inhibitions were observed for TrkC (91%) and TrkA (70%), indicating a high degree of selectivity for c-Met.[3]

Comparison with Alternative Multi-Kinase c-Met Inhibitors

To appreciate the selectivity of Tepotinib, it is instructive to compare it with other clinically relevant c-Met inhibitors that have a broader kinase inhibition profile. Cabozantinib and Crizotinib are multi-kinase inhibitors that also target c-Met.

Kinase TargetTepotinib (% Inhibition @ 1µM)Cabozantinib (IC50, nM)Crizotinib (IC50, nM)
c-Met 100% [3]13 4
VEGFR2 (KDR)Not significant0.035 >1000
AXLNot significant7 >1000
RETNot significant4 >1000
KITNot significant34 >1000
FLT3Not significant12 >1000
ALKNot significant>100024
ROS1Not significant>100040

Data for Cabozantinib and Crizotinib are compiled from publicly available sources and are intended for comparative purposes.

This comparison highlights the focused activity of Tepotinib on c-Met, a desirable trait for minimizing off-target toxicities. The broader activity of Cabozantinib and Crizotinib, while potentially beneficial in certain contexts, comes with a higher likelihood of off-target effects.

cluster_0 Tepotinib (Pyridazinone) cluster_1 Multi-Kinase Inhibitors cluster_2 Kinase Targets Tepotinib Tepotinib cMet c-Met Tepotinib->cMet Highly Selective Cabozantinib Cabozantinib Cabozantinib->cMet VEGFR2 VEGFR2 Cabozantinib->VEGFR2 AXL AXL Cabozantinib->AXL Crizotinib Crizotinib Crizotinib->cMet ALK ALK Crizotinib->ALK ROS1 ROS1 Crizotinib->ROS1

Caption: Comparative selectivity of Tepotinib versus multi-kinase inhibitors.

Case Study 2: A Selective ITK Inhibitor

A novel series of 3-oxo-2,3-dihydropyridazine derivatives has been developed as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key regulator of T-cell signaling.[4] One of the lead compounds, designated as compound 9, demonstrated selective ITK inhibition with an IC50 of 0.87 µM and no measurable activity against the closely related Bruton's tyrosine kinase (BTK).[4] Another compound from the same series, compound 22, showed higher potency for ITK (IC50 = 0.19 µM) but exhibited partial inhibition of BTK, indicating reduced selectivity.[4]

Comparison with Alternative ITK Inhibitors

The development of highly selective ITK inhibitors has been challenging. Soquelitinib (CPI-818) is a covalent ITK inhibitor that has shown high selectivity. Comparing the pyridazinone-based inhibitors with such alternatives provides valuable context.

CompoundScaffoldITK IC50 (µM)BTK IC50 (µM)
Compound 9 3-Oxo-2,3-dihydropyridazine 0.87 [4]>50 (no inhibition) [4]
Compound 22 3-Oxo-2,3-dihydropyridazine 0.19 [4]Partial Inhibition [4]
SoquelitinibCovalent Inhibitor0.003 - 0.005>10
IbrutinibCovalent BTK Inhibitor~0.010.0005

Data for Soquelitinib and Ibrutinib are compiled from publicly available sources for comparative purposes.

This comparison illustrates that the 3-oxo-2,3-dihydropyridazine scaffold can be tailored to achieve good selectivity for ITK over the closely related BTK, a critical factor for avoiding off-target effects on B-cell function.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental methodologies are essential. Here, we provide detailed protocols for key assays used in the characterization of kinase inhibitor selectivity.

Kinome-Wide Profiling using KINOMEscan™

Causality Behind Experimental Choice: The KINOMEscan™ assay is a competition-based binding assay that provides a broad, unbiased assessment of a compound's interaction with a large panel of kinases (typically over 400). This method is invaluable for identifying both intended and unintended targets early in the drug discovery process. It measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site, providing a quantitative measure of binding affinity.

Experimental Protocol:

  • Compound Preparation: The test compound is dissolved in DMSO to a stock concentration of 100x the final assay concentration.

  • Assay Plate Preparation: Kinase-tagged T7 phage and streptavidin-coated magnetic beads treated with a biotinylated affinity ligand are combined in assay wells.

  • Competition Binding: The test compound is added to the wells, followed by the addition of the kinase. The plate is incubated at room temperature for 1 hour with shaking to allow for binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag on the phage.

  • Data Analysis: The results are expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. A common threshold for a "hit" is >65% inhibition at a 1 µM compound concentration.

cluster_0 KINOMEscan™ Workflow A 1. Prepare kinase, ligand-beads, and test compound B 2. Incubate to allow competition for binding A->B C 3. Wash to remove unbound kinase B->C D 4. Elute bound kinase C->D E 5. Quantify eluted kinase via qPCR D->E F 6. Analyze data to determine % inhibition E->F

Caption: Workflow for KINOMEscan™ kinase profiling.

Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: While in vitro assays like KINOMEscan™ are powerful, they do not fully recapitulate the cellular environment. CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding within intact cells or cell lysates. This provides direct evidence of target engagement in a more physiologically relevant context.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

cluster_0 CETSA® Workflow A 1. Treat cells with compound B 2. Heat cells to various temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and aggregated proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E F 6. Plot melting curve to assess stabilization E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Functional Assessment of Target Inhibition by Western Blotting

Causality Behind Experimental Choice: To confirm that target engagement translates into a functional cellular response, it is crucial to assess the inhibition of downstream signaling pathways. Western blotting is a widely used and robust technique to measure changes in the phosphorylation status of the target kinase and its downstream substrates, providing a direct readout of the inhibitor's functional activity.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells and treat them with a dose-response range of the kinase inhibitor for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its downstream substrates, as well as with antibodies for the total protein levels of these targets as loading controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50 for the inhibition of the signaling pathway.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The exquisite selectivity of Tepotinib for c-Met exemplifies the potential of this chemical class to yield highly targeted therapies with a favorable safety profile. Furthermore, the development of selective ITK inhibitors from this scaffold highlights its versatility in targeting different kinase families.

The comparative analysis with multi-kinase inhibitors underscores the importance of comprehensive cross-reactivity profiling in modern drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to assess the selectivity of their own compounds, from broad kinome-wide screens to detailed cellular target engagement and functional assays.

Future research in this area will likely focus on further refining the selectivity of pyridazinone-based inhibitors for other challenging kinase targets. A deeper understanding of the structural determinants of selectivity, aided by computational modeling and structural biology, will be key to designing next-generation inhibitors with even greater precision and therapeutic efficacy. The continued application of the rigorous experimental approaches described herein will be essential for validating these new drug candidates and advancing them towards clinical application.

References

A Comparative Guide to Validating the Mechanism of Action of Pyridazinone Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is a cornerstone of advancing a drug candidate from discovery to clinical application. The pyridazinone scaffold has emerged as a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, from cardiovascular and anti-inflammatory to anticancer effects.[1][2][3] This guide provides an in-depth, objective comparison of the methodologies employed to validate the MoA of pyridazinone drug candidates, supported by experimental rationale and data interpretation strategies. Our focus is on building a self-validating experimental framework that ensures scientific rigor and accelerates the drug development pipeline.

The Diverse Therapeutic Landscape of Pyridazinone Derivatives

Pyridazinone and its derivatives are heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[2][4] This structural diversity allows for the targeting of multiple biological pathways, leading to a range of potential therapeutic applications.

Therapeutic AreaPrimary Mechanism of ActionKey Molecular Targets
Cardiovascular Diseases Vasodilation, Inotropic EffectsPhosphodiesterases (PDE3, PDE5), Renin-Angiotensin System Components
Inflammation Reduction of Pro-inflammatory MediatorsCyclooxygenase-2 (COX-2), TNF-α, IL-6, NF-κB
Oncology Inhibition of Cell Proliferation and AngiogenesisVarious Kinases (VEGFR-2, FGFR, BTK), PARP, Tubulin
Neurological Disorders Modulation of Neurotransmitter SystemsMonoamine Oxidase B (MAO-B)

A Hierarchical Approach to MoA Validation

A robust MoA validation strategy follows a hierarchical progression, moving from direct target interaction to cellular responses and finally to in vivo efficacy. This multi-faceted approach provides a comprehensive understanding of the drug candidate's biological effects.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement & Pathway Analysis cluster_2 Phase 3: In Vivo Model Validation & Efficacy TID Target Identification (e.g., Omics, Genetic Screens) BA Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) TID->BA Hypothesized Target CTE Cellular Target Engagement (e.g., CETSA) BA->CTE Confirmed Binder CBA Cell-Based Assays (e.g., Reporter Assays, Second Messenger Quantification) CTE->CBA Verified Target Engagement IVM In Vivo Animal Models (e.g., Disease Models) CBA->IVM Demonstrated Cellular Activity PKPD Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling IVM->PKPD Efficacy & Exposure Data PKPD->TID Feedback Loop for Target Refinement

Caption: A hierarchical workflow for validating the mechanism of action of a drug candidate.

Biochemical Assays: Quantifying Direct Target Interaction

The initial step in MoA validation is to confirm direct binding and modulation of the putative molecular target. Biochemical assays, utilizing purified proteins, are instrumental in this phase.[5]

Comparative Analysis of Key Biochemical Assays
Assay TypePrincipleInformation GainedAdvantagesLimitations
Enzyme Inhibition Assays Measures the effect of the compound on the catalytic activity of a target enzyme (e.g., kinases, PDEs, COX).IC50/Ki values, mode of inhibition (competitive, non-competitive, etc.).High-throughput, provides functional data.Requires active, purified enzyme; may not reflect cellular conditions.
Radioligand Binding Assays A radiolabeled ligand competes with the test compound for binding to the target receptor.Ki values, receptor affinity.Highly sensitive, well-established for receptors.Requires synthesis of a radiolabeled ligand, safety considerations.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the compound to an immobilized target.Ka, Kd, Kon, Koff rates.Real-time, label-free, provides kinetic data.Requires specialized equipment, target immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target.Kd, stoichiometry, enthalpy, entropy.Label-free, provides thermodynamic data.Low-throughput, requires relatively large amounts of protein.
Thermal Shift Assays (TSA) Measures the change in the melting temperature of a protein upon ligand binding.Target engagement, relative affinity.High-throughput, cost-effective.Indirect measure of binding, not suitable for all proteins.
Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

Many pyridazinone derivatives function as PDE inhibitors, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).[6][7]

  • Reagents and Materials:

    • Purified recombinant human PDE isoform (e.g., PDE3, PDE4, PDE5).

    • Pyridazinone drug candidate and a known PDE inhibitor (e.g., Sildenafil for PDE5).

    • [³H]-cAMP or [³H]-cGMP.

    • Snake venom nucleotidase.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare a reaction mixture containing the purified PDE enzyme in an appropriate buffer.

    • Add varying concentrations of the pyridazinone drug candidate or the reference inhibitor.

    • Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP.

    • Incubate at 37°C for a defined period.

    • Terminate the reaction by adding snake venom nucleotidase, which converts the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

    • Separate the radiolabeled product from the substrate using ion-exchange chromatography.

    • Quantify the amount of product using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the drug candidate.

    • Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.

Cell-Based Assays: Confirming Target Engagement and Cellular Function

While biochemical assays confirm a direct interaction, cell-based assays are crucial for demonstrating that the drug candidate can access its target in a cellular environment and elicit the desired downstream physiological response.[8][9][10]

Key Cell-Based Assays for Pyridazinone MoA Validation
  • Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a drug binds to its target in intact cells and even tissues.[11]

  • Second Messenger Assays: For PDE inhibitors, quantifying changes in intracellular cAMP or cGMP levels using methods like HTRF or AlphaLISA is essential.[12]

  • Reporter Gene Assays: To validate anti-inflammatory pyridazinones targeting the NF-κB pathway, a luciferase reporter assay can be used to measure the transcriptional activity of NF-κB.[13]

  • Protein Quantification: Western blotting or ELISA can be used to measure the expression or phosphorylation status of downstream signaling proteins.[12]

  • Cell Viability and Proliferation Assays: For anticancer pyridazinone candidates, assays like MTT or CCK-8 are used to assess their cytotoxic or cytostatic effects.[9]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed to validate the MoA of anti-inflammatory pyridazinone derivatives that are hypothesized to inhibit the NF-κB signaling pathway.[13][14]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or THP-1 monocytes) in appropriate media.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

  • Compound Treatment and Stimulation:

    • Treat the transfected cells with various concentrations of the pyridazinone drug candidate for a predetermined time.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[13]

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition of NF-κB activity for each drug concentration and determine the IC50 value.

NFkB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Nucleus Nucleus NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene Initiates Pyridazinone Pyridazinone Candidate Pyridazinone->IKK Inhibits IkB_NFkB->Nucleus Dissociation & Translocation

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by a pyridazinone drug candidate.

In Vivo Models: Assessing Efficacy and Pharmacodynamics

The final and most critical step in MoA validation is to demonstrate the drug candidate's efficacy in a living organism.[15][16][17] In vivo models allow for the assessment of the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties and its overall therapeutic effect.[15][17]

Comparison of Pyridazinone Candidates with Alternatives

A key aspect of in vivo studies is the comparison with existing drugs or alternative candidates.

Pyridazinone CandidateTherapeutic TargetAlternative DrugRationale for ComparisonKey In Vivo Endpoints
PDE5 Inhibitor PDE5SildenafilBenchmarking against the standard of care for erectile dysfunction.Intracavernosal pressure, blood pressure.
COX-2 Inhibitor COX-2CelecoxibAssessing selectivity and gastrointestinal side effects.Carrageenan-induced paw edema, gastric ulceration index.[18]
VEGFR-2 Inhibitor VEGFR-2SorafenibComparing anti-angiogenic and anti-tumor efficacy.Tumor volume in xenograft models, microvessel density.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of drug candidates like COX-2 inhibiting pyridazinones.[18]

  • Animals:

    • Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Fast the animals overnight.

    • Administer the pyridazinone drug candidate, a positive control (e.g., indomethacin), and a vehicle control orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • A statistically significant reduction in paw swelling indicates anti-inflammatory activity.

PDE_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP Converts to PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes to CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Leads to Pyridazinone Pyridazinone Candidate Pyridazinone->PDE Inhibits

Caption: The cAMP signaling pathway and the mechanism of action of a PDE-inhibiting pyridazinone.

Conclusion

Validating the mechanism of action of pyridazinone drug candidates requires a systematic and multi-tiered approach. By integrating data from biochemical, cell-based, and in vivo studies, researchers can build a comprehensive and robust data package. This not only provides a clear understanding of how the drug candidate works but also significantly increases the confidence in its therapeutic potential, paving the way for successful clinical development. The experimental protocols and comparative frameworks presented in this guide offer a solid foundation for designing and executing a scientifically sound MoA validation strategy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile (CAS No. 64882-65-1). As a compound frequently utilized in medicinal chemistry and drug development, its potent biological activity is matched by a significant hazard profile.[1][2] Adherence to these protocols is critical for ensuring personnel safety and maintaining environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Inherent Risk

This compound is classified as a highly toxic substance. The primary danger lies in its acute toxicity through all major routes of exposure: ingestion, skin contact, and inhalation. The causality for stringent handling protocols stems from this classification; even small quantities can pose a significant health risk. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound as hazardous until proven otherwise.[3]

Table 1: Hazard Identification for this compound

Hazard Category Classification & Statement GHS Pictogram Signal Word
Acute Toxicity, Oral H301: Toxic if swallowed GHS06 (Skull and Crossbones) Danger
Acute Toxicity, Dermal H311: Toxic in contact with skin GHS06 (Skull and Crossbones) Danger
Acute Toxicity, Inhalation H331: Toxic if inhaled GHS06 (Skull and Crossbones) Danger

| Precautionary Measures | P261, P280, P301+P310, P311 | N/A | N/A |

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The objective is to prevent any environmental release or personnel exposure during routine laboratory operations. All work with this solid compound must be conducted within a certified chemical fume hood to mitigate inhalation risk.[3]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Prevents dermal absorption, as the compound is toxic upon skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[4] Protects eyes from airborne dust particles.
Skin/Body Protection Fully-buttoned laboratory coat. Provides a barrier against accidental skin contact.

| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | The fume hood provides primary containment for dust and aerosols. |

Waste Characterization and Segregation Workflow

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a formal hazardous waste determination is the first step in the disposal process.[5][6] Due to its high acute toxicity, any waste contaminated with this compound must be managed as hazardous waste.

This workflow diagram illustrates the decision-making process for managing waste streams containing this compound.

G Diagram 1: Waste Management Decision Workflow cluster_0 Waste Generation Point (In-Lab) cluster_1 Waste Classification & Collection cluster_2 Final Disposal Pathway Start Waste Generated (e.g., Contaminated Labware, Unused Compound, Spill Debris) Decision1 Is the waste an unused commercial chemical product? Start->Decision1 Decision2 Is the waste contaminated debris/labware? Decision1->Decision2 No P_List Classify as Acute Hazardous Waste (RCRA P-List Potential) Decision1->P_List Yes Characteristic_Waste Classify as Characteristic Hazardous Waste (Toxicity) Decision2->Characteristic_Waste Yes Collect Collect in a designated, sealed, and properly labeled hazardous waste container. P_List->Collect Characteristic_Waste->Collect SAA Store in Satellite Accumulation Area (SAA) Collect->SAA CAA Transfer to Central Accumulation Area (CAA) SAA->CAA Vendor Arrange pickup by a licensed hazardous waste disposal vendor. CAA->Vendor Incineration Final Disposal via High-Temperature Incineration Vendor->Incineration

Caption: Waste management decision workflow for this compound.

On-Site Accumulation and Storage Protocols

Proper containment and labeling are legally mandated and essential for safety. All waste contaminated with this compound must be collected at the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]

Step-by-Step Accumulation Protocol:

  • Container Selection: Use a chemically compatible, sealable, and leak-proof container clearly designated for this waste stream. Do not mix with other waste types.

  • Labeling: The container must be labeled at the moment the first drop of waste is added. The label must, at a minimum, include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound Waste"

    • A clear indication of the hazards (e.g., "Toxic," GHS06 pictogram)[8]

  • Storage in SAA: Keep the waste container sealed unless actively adding waste. Store it at or near the point of generation and under the control of laboratory personnel.[7]

  • Transfer to CAA: Once the container is full, or at regular intervals defined by your institution's Environmental Health & Safety (EH&S) department, transfer the waste to your facility's Central Accumulation Area (CAA). This is the designated final on-site storage area where waste awaits pickup by a contracted vendor.[8]

Recommended Disposal Methodology

The scientifically preferred and regulatory-compliant method for disposing of this compound waste is high-temperature incineration .

  • Mechanism: This method involves dissolving or mixing the material with a combustible solvent and burning it in a licensed chemical incinerator equipped with an afterburner and scrubber.[3] This process ensures the complete thermal destruction of the toxic organic molecule, breaking it down into less hazardous components like carbon dioxide, water, and nitrogen oxides.

  • Causality: Incineration is the most effective method because it permanently destroys the compound's hazardous properties. Landfilling is not a suitable option for toxic organic compounds, and drain disposal is strictly prohibited and illegal, as it would introduce a highly toxic substance into aquatic ecosystems.[4]

Disposal must be carried out by a licensed and certified hazardous waste management company. Your institution's EH&S department will coordinate these services.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

Spill Cleanup Protocol (Solid Material):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Don PPE: Wear all PPE specified in Table 2, including double-gloving if possible.

  • Contain and Collect: Gently scoop or sweep up the solid material to avoid creating dust.[3][4] Place the collected material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleanup materials (gloves, wipes, etc.) are considered hazardous waste and must be placed in the same container.

  • Report: Report the spill to your laboratory supervisor and EH&S department immediately.

Table 3: Emergency First Aid Measures

Exposure Route First Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[3][4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. [4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or physician immediately.[4] |

References

A Senior Application Scientist's Guide to Handling 3-Oxo-2,3-dihydropyridazine-4-carbonitrile: A Protocol for Enhanced Safety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Oxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound featuring both a pyridazine ring and a nitrile functional group.[1] Such scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological profiles and synthetic versatility.[2] However, the inherent reactivity and specific functional groups of this molecule necessitate a rigorous and well-understood safety protocol. The presence of the nitrile group, combined with the heterocyclic core, points towards significant biological activity and potential toxicity.

This guide provides essential, actionable safety protocols for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that laboratory personnel can build a robust and self-validating system of safety for handling this and similar chemical entities. Our objective is to empower you with the knowledge to manage risk effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification and In-Depth Risk Assessment

Understanding the specific hazards of this compound is the foundational step upon which all safety protocols are built. The primary source for this assessment is the Globally Harmonized System (GHS) classification provided by suppliers.

Table 1: GHS Hazard Profile for this compound | Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity |

alt text
| Danger | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P311: Call a POISON CENTER or doctor/physician. |

Expert Analysis of the Hazard Profile:

The GHS classification places this compound in a high-hazard category. The signal word "Danger" and the "Skull and Crossbones" pictogram indicate a substance that can cause death or significant toxicity with even small exposures. The hazard statements H301, H311, and H331 are critical; they confirm that this substance is toxic through all primary routes of laboratory exposure: ingestion, skin contact, and inhalation.

The causality for this high toxicity is likely linked to its chemical structure. Many aliphatic nitrile compounds exert their toxicity through the metabolic release of cyanide, which disrupts cellular respiration.[3] Therefore, every handling procedure must be designed to prevent any possibility of this compound entering the body.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the acute toxicity of this compound, a multi-layered approach to PPE is not just recommended, but mandatory. This begins with engineering controls and is supplemented by personal gear.

Primary Engineering Control: The Chemical Fume Hood

Directive: All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.

Causality: The H331 "Toxic if inhaled" classification means that even small amounts of airborne powder can be dangerous. A fume hood is the primary barrier that contains the solid particles and any potential vapors, pulling them away from the user's breathing zone.

Personal Protective Equipment (PPE) Ensemble

The following PPE provides the necessary secondary barriers to prevent exposure.

Table 2: Recommended PPE for Handling this compound

Protection Type Recommended Equipment Specification and Rationale
Eye & Face Protection Chemical safety goggles and a full-face shield. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield is required over the goggles during procedures with a higher risk of splashing (e.g., transfers, reactions under pressure) to protect the entire face. This complies with standards like OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
Hand Protection Double-gloving with nitrile gloves. The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. Nitrile is selected for its superior resistance to a wide range of chemicals and punctures compared to latex or vinyl.[6][7][8] Gloves must be inspected for integrity before each use.
Body Protection A buttoned laboratory coat and a chemically resistant apron. The lab coat provides a basic barrier. A chemically resistant apron (e.g., made of rubber or neoprene) should be worn over the lab coat to protect against spills and splashes, especially when handling solutions.

| Respiratory Protection | NIOSH-approved respirator (as needed). | For routine handling within a fume hood, no additional respiratory protection is typically needed. However, a respirator with a P100 (particulate) filter should be available for emergency situations, such as a significant spill outside of the fume hood. |

Operational Plan: From Preparation to Disposal

A procedural workflow minimizes the risk of exposure by defining clear, sequential steps.

Step-by-Step Protocol for Weighing and Preparing a Solution
  • Preparation: Before bringing the chemical into the lab, designate and clear a workspace within the chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) is inside the hood.

  • Don PPE: Put on all required PPE as detailed in Table 2, including double gloves, lab coat, apron, and goggles/face shield.

  • Weighing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the solid to a tared weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after weighing.

  • Solubilization: Place the weigh boat with the compound into the destination flask. Add the solvent slowly to dissolve the compound, rinsing the weigh boat to ensure a complete transfer.

  • Decontamination of Tools: Immediately decontaminate the spatula and any other reusable equipment by rinsing with a suitable solvent (e.g., ethanol or acetone) into the designated hazardous waste container.

  • Initial Cleanup: Wipe down the work surface inside the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of the towel in the solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: remove the outer gloves first, then the apron and face shield. Remove the inner gloves last. Wash hands thoroughly with soap and water.

  • Waste Segregation: Ensure all disposable items (gloves, weigh boats, paper towels) are placed in a clearly labeled, sealed hazardous waste container for "Toxic Nitrile Compounds."[9]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of a safe handling operation.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_cleanup Post-Operation Phase A 1. Designate & Prepare Fume Hood Workspace B 2. Assemble All Necessary Equipment A->B C 3. Don Full PPE (Double Gloves, Goggles, etc.) B->C D 4. Perform Chemical Handling (Weighing, Transfers) INSIDE FUME HOOD C->D E 5. Decontaminate Equipment & Work Surface D->E F 6. Segregate & Seal All Hazardous Waste E->F G 7. Doff PPE in Correct Sequence to Avoid Contamination F->G H 8. Wash Hands Thoroughly G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-2,3-dihydropyridazine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.